1-Boc-4-(4-formylphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORERZDMJTBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383729 | |
| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197638-83-8 | |
| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(4-formylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine: Properties, Synthesis, and Applications
This compound, also known by its IUPAC name tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure is characterized by a piperazine ring substituted with a formyl-bearing phenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other. This arrangement provides two distinct, orthogonally reactive sites, making it an invaluable scaffold for creating diverse molecular libraries and developing targeted therapeutic agents.[3]
The piperazine moiety is a prevalent heterocycle in many FDA-approved drugs, prized for its ability to improve pharmacokinetic properties and to correctly orient pharmacophoric groups for optimal target interaction.[3] The presence of the aldehyde functional group offers a versatile handle for a wide array of chemical transformations, while the Boc group ensures the stability of the second piperazine nitrogen, which can be deprotected under specific conditions for subsequent functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is typically a light yellow to yellow solid at room temperature.[4] Its key properties are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| CAS Number | 197638-83-8 | [4][5][6] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [4][5][6] |
| Molecular Weight | 290.36 g/mol | [4][5][6] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 118-121 °C | [4][7] |
| Boiling Point | 441.4 ± 40.0 °C (Predicted) | [4] |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | [1] |
| Synonyms | 4-(N-Boc-piperazin-1-yl)benzaldehyde, 4-(4-tert-Butoxycarbonyl)piperazinebenzaldehyde | [4][6] |
| Storage | Room temperature, sealed in dry, dark place | [4] |
Synthesis: A Robust Protocol
The most common synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and scalable, making it suitable for both laboratory and industrial production.
Expertise & Causality in Synthesis
The chosen pathway leverages the reactivity of an electron-deficient aromatic ring. The fluorine atom in 4-fluorobenzaldehyde is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of the adjacent formyl group. 1-Boc-piperazine serves as the nucleophile, with its unprotected nitrogen attacking the carbon bearing the fluorine atom.[8] Potassium carbonate is used as a mild base to neutralize the HF generated in situ, driving the reaction to completion. N-Methyl-2-pyrrolidinone (NMP) is an ideal solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for activating the aromatic ring, and its ability to dissolve the reactants.[7]
Experimental Protocol
The following procedure is adapted from established methods.[7]
-
Reaction Setup: To a solution of N-methyl-2-pyrrolidinone (NMP, 30 mL) in a suitable reaction vessel, add 4-fluorobenzaldehyde (3.9 g, 31 mmol) and 1-Boc-piperazine (6.3 g, 34 mmol).
-
Addition of Base: Under a nitrogen atmosphere, add anhydrous potassium carbonate (8.5 g, 62 mmol). The nitrogen atmosphere is crucial to prevent oxidation of the aldehyde.
-
Heating: Stir the reaction mixture and heat to 135 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the mixture to cool slightly and slowly pour it into ice water (100 mL). This step quenches the reaction and precipitates the product, which has low solubility in water.
-
Purification: A yellow solid will precipitate. Collect the solid by filtration, wash it thoroughly with cold water (3 x 20 mL) to remove residual NMP and salts, and dry it under vacuum. This process typically yields this compound as a yellow solid (yield: ~72%).[7]
Synthesis Workflow Diagram
Caption: Nucleophilic aromatic substitution for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its dual reactivity, allowing for sequential or parallel modifications at two distinct points of the molecule.
Reactions at the Formyl Group
The aldehyde is a versatile functional group that can undergo numerous transformations:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, elongating the molecule.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.
-
Oxidation: Oxidation to a carboxylic acid using agents like potassium permanganate or Jones reagent, which can then be used for amide coupling.
-
Grignard/Organolithium Addition: Formation of secondary alcohols, introducing new chiral centers.
Reactions at the Piperazine Moiety
The Boc-protected nitrogen is stable to many reaction conditions used to modify the formyl group. Its utility comes from its controlled removal.
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine of the piperazine ring. This deprotection is clean and typically high-yielding.
-
N-Functionalization: The newly exposed secondary amine is nucleophilic and can be functionalized through:
Strategic Application in Drug Discovery
Caption: Dual reactivity pathways of the title compound in molecular synthesis.
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.
-
Toxicity: The compound is toxic if swallowed and may cause an allergic skin reaction.[4][9] It is also reported to cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Handling: Avoid contact with skin and eyes.[10] After handling, wash hands and any exposed skin thoroughly.[12] Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][12]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move the person to fresh air.[12] If swallowed, rinse mouth with water (do not induce vomiting) and call a poison control center or doctor immediately.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the principles of modern synthetic strategy. Its dual functionality, combined with the stability of the Boc protecting group, provides chemists with a reliable and versatile platform for building molecular complexity. The ability to selectively manipulate either the aldehyde or the piperazine nitrogen opens up countless possibilities for creating novel compounds, particularly in the field of drug discovery where structural diversity is paramount for identifying new therapeutic leads. Understanding its properties, synthesis, and reactivity is essential for any scientist looking to leverage this powerful building block in their research.
References
- 1. cas 197638-83-8|| where to buy this compound [chemenu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 197638-83-8 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 197638-83-8 [chemicalbook.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.ca [fishersci.ca]
1-Boc-4-(4-formylphenyl)piperazine CAS number 197638-83-8
An In-depth Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8): A Cornerstone Building Block in Modern Drug Discovery
Introduction
This compound, identified by CAS number 197638-83-8, is a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.[1] Its structure uniquely combines a phenylacetaldehyde moiety with a piperazine ring, where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This strategic design renders it an exceptionally versatile building block in medicinal chemistry and organic synthesis.
The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[2] Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability, due to the two basic nitrogen atoms.[3][4] The Boc protecting group on one nitrogen allows for regioselective reactions, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations, most notably the construction of carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of this pivotal chemical intermediate.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.
Physicochemical Properties
The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 197638-83-8 | [1][5] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][6] |
| Molecular Weight | 290.36 g/mol | [1][5][6] |
| Appearance | Solid (typically yellow) | [7][8] |
| Melting Point | 118-121 °C | [8][9] |
| Boiling Point | ~441.4 °C at 760 mmHg | [9][10] |
| Purity | Typically ≥97% | [6][11] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions, often under an inert atmosphere (e.g., Argon). | [7][10][11] |
| Synonyms | tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate, 4-(N-Boc-piperazin-1-yl)benzaldehyde | [1][6] |
Safety and Handling
This compound is classified as hazardous and requires careful handling.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [7] |
| Pictogram | GHS06 (Skull and crossbones) | [7] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. | [7][12] |
| Precautionary Codes | P261, P264, P270, P280, P301+P310, P302+P352 | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator. |
Synthesis and Purification
The most common synthesis of this compound involves a nucleophilic aromatic substitution reaction between N-Boc-piperazine and an activated benzaldehyde derivative.
Synthetic Pathway: Nucleophilic Aromatic Substitution
The reaction proceeds by displacing a good leaving group, typically a halide like fluorine, from the para position of benzaldehyde with the secondary amine of N-Boc-piperazine. The reaction is driven by heat and facilitated by a base to neutralize the hydrogen halide formed in situ.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. This compound | 197638-83-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 197638-83-8 [sigmaaldrich.com]
- 8. This compound | 197638-83-8 [chemicalbook.com]
- 9. 4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester | 197638-83-8 [sigmaaldrich.com]
- 10. cas 197638-83-8|| where to buy this compound [chemenu.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 1-Boc-4-(2-formylphenyl)piperazine | C16H22N2O3 | CID 6490990 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(4-formylphenyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-Boc-4-(4-formylphenyl)piperazine, a key intermediate in contemporary drug discovery. The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, and the title compound serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules.[1] This document delves into the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. A thorough analysis of the reaction mechanisms, experimental protocols, and a comparative assessment of the two approaches is presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for efficient and informed synthesis.
Introduction: The Significance of this compound in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a multitude of approved pharmaceutical agents, lauded for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1] The specific substitution pattern of this compound, featuring a protected secondary amine (Boc group) and a reactive formyl group, renders it an exceptionally valuable intermediate. The Boc protecting group allows for selective functionalization of the second nitrogen atom, while the aldehyde can be readily transformed into a variety of functional groups through reactions such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid. This synthetic versatility has cemented its role in the development of novel therapeutics targeting a range of diseases.
Synthetic Strategies: A Comparative Analysis
The formation of the C-N bond between the phenyl ring and the piperazine nitrogen is the cornerstone of the synthesis of this compound. Two powerful and widely adopted methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these two routes is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the formation of aryl-nitrogen bonds. This reaction is contingent on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a good leaving group on the aromatic ring. In the context of synthesizing this compound, the formyl group (-CHO) serves as a moderate EWG, activating the para-position for nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, in this case, the secondary amine of 1-Boc-piperazine, on the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.
-
Elimination of the Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: SNAr Reaction Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[2][3] This reaction enables the coupling of amines with aryl halides or triflates and is often the method of choice when the aromatic ring is not sufficiently activated for SNAr.
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (1-Boc-piperazine) coordinates to the Pd(II) center, and in the presence of a base, is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpiperazine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Buchwald-Hartwig Catalytic Cycle.
Comparative Assessment of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | Activated aryl halide (e.g., 4-fluorobenzaldehyde) | Aryl halide or triflate (e.g., 4-bromobenzaldehyde) |
| Catalyst | Typically uncatalyzed | Palladium catalyst with a phosphine ligand |
| Reagents | Base (e.g., K₂CO₃) | Base (e.g., NaOt-Bu, Cs₂CO₃) |
| Reaction Conditions | Often requires high temperatures (e.g., 135 °C) | Generally milder temperatures (e.g., 80-110 °C) |
| Substrate Scope | Limited to activated aryl systems | Broad scope, including electron-rich and -neutral systems |
| Cost | Generally lower cost (no catalyst) | Higher cost due to palladium catalyst and ligand |
| Yield | Moderate to good (e.g., ~72%) | Good to excellent (often >90%) |
| Work-up | Simple precipitation and filtration | Requires removal of catalyst residues |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a procedure utilizing p-fluorobenzaldehyde and N-Boc-piperazine.
Materials:
-
p-Fluorobenzaldehyde
-
N-Boc-piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Ice water
-
Cold water
Procedure:
-
To a solution of N-methyl-2-pyrrolidinone (NMP, 30 mL) containing p-fluorobenzaldehyde (3.9 g, 31 mmol) and N-Boc-piperazine (6.3 g, 34 mmol) under a nitrogen atmosphere, add anhydrous potassium carbonate (8.5 g, 62 mmol).
-
Heat the reaction mixture to 135 °C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and slowly pour it into ice water (100 mL), which will cause a yellow solid to precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid three times with cold water (20 mL each wash).
-
Dry the product under vacuum to yield this compound as a yellow solid. (Expected yield: ~6.4 g, 72%).
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for the coupling of 4-bromobenzaldehyde with 1-Boc-piperazine.[4][5]
Materials:
-
4-Bromobenzaldehyde
-
1-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
A suitable phosphine ligand (e.g., BINAP, XantPhos, or RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Water and brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the 4-bromobenzaldehyde (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-5 mol%) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound. (Expected yield: >90% based on similar transformations).
Conclusion
The synthesis of this compound can be effectively achieved through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The SNAr approach offers a cost-effective, catalyst-free method, albeit with potentially lower yields and harsher reaction conditions. Conversely, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding route, tolerant of a wider range of substrates, though at a higher cost due to the requirement of a palladium catalyst and a specialized ligand. The selection of the optimal synthetic route will depend on project-specific considerations, including cost, scale, and the electronic nature of the available aryl halide. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this pivotal building block for drug discovery and development.
References
A Technical Guide to 1-Boc-4-(4-formylphenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Boc-4-(4-formylphenyl)piperazine, a key building block in modern medicinal chemistry. We will explore its fundamental molecular properties, detailed synthetic methodologies with a focus on the underlying chemical principles, comprehensive characterization techniques, and its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, offering both validated protocols and expert insights into the utility of this versatile intermediate.
Core Molecular Attributes
This compound, also known by its IUPAC name tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional organic molecule that has gained prominence as a versatile scaffold in the synthesis of complex pharmaceutical agents.[1]
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and mass.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| CAS Number | 197638-83-8 |
Structural Features
The molecule's utility is derived from its distinct structural components:
-
A Phenyl-Piperazine Core: This motif is a common pharmacophore in centrally active agents, contributing to favorable interactions with a variety of biological targets.[2]
-
A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens provides thermal and chemical stability, preventing unwanted side reactions. It can be readily removed under acidic conditions to allow for further functionalization.
-
A Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
References
A Senior Application Scientist's Guide to 1-Boc-4-(4-formylphenyl)piperazine: Sourcing, Synthesis, and Application in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route and the structural diversity of a compound library are paramount. Intermediates that offer both robust reactivity and a "privileged" scaffold are invaluable assets in the drug discovery pipeline. 1-Boc-4-(4-formylphenyl)piperazine (CAS No. 197638-83-8) has emerged as such a cornerstone. This guide provides an in-depth technical overview of its commercial availability, quality control, synthesis, and strategic applications, grounded in field-proven insights for the discerning researcher.
The molecule's architecture is its key strength: a piperazine ring, a frequent motif in centrally active and anti-infective agents, is rendered stable and selectively reactive by a tert-butoxycarbonyl (Boc) protecting group on one nitrogen.[1][2] The opposing nitrogen is attached to a phenyl ring bearing a formyl (aldehyde) group—a versatile handle for a myriad of chemical transformations. This bifunctional nature allows for precise, stepwise elaboration into complex target molecules, making it a highly sought-after intermediate in the synthesis of novel therapeutic candidates.[3][4]
Part 1: Commercial Sourcing and Quality Assessment
The reliable commercial availability of this compound is crucial for seamless research and development workflows. It is readily available from numerous chemical suppliers, typically intended for research and development purposes only, not for direct medical or consumer use.[5][6]
Representative Commercial Suppliers & Purity Grades
Sourcing this intermediate requires careful consideration of purity, which directly impacts the outcome of subsequent synthetic steps. Most suppliers offer several grades, with pricing contingent on purity and quantity.
| Supplier Category | Representative Companies | Typical Purity Levels | Common Packaging |
| Major Chemical Catalogs | Thermo Scientific Chemicals, Sigma-Aldrich | ≥97% | 1 g, 5 g, 25 g |
| Specialty Building Block Suppliers | BLDpharm, VSNCHEM, Chemenu | 95% to 99%+ | Gram to Kilogram scale |
| Bulk & Custom Synthesis | Dideu Industries Group, Career Henan Chemical Co. | 95-99% (Bulk) | Kilogram quantities |
Note: This table is illustrative. Researchers should always verify current stock and obtain lot-specific data from their chosen vendor.
Physicochemical & Quality Control Parameters
A thorough understanding of the compound's properties is fundamental. All reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing.
| Property | Value | Source |
| CAS Number | 197638-83-8 | [7][8] |
| Molecular Formula | C16H22N2O3 | [5][9] |
| Molecular Weight | 290.36 g/mol | [5][10] |
| Melting Point | 118-121 °C (lit.) | [7] |
| Boiling Point | 441.4°C at 760 mmHg (Predicted) | [10] |
| Appearance | Yellow to off-white solid | [7] |
| Storage Conditions | 2-8°C, Inert atmosphere | [10] |
Essential Analytical Validation
While a supplier's CoA is a critical starting point, independent verification or at least a thorough review is a hallmark of rigorous science. The primary techniques for validating the identity and purity of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton, the piperazine ring protons, and the highly shielded tert-butyl protons of the Boc group.[11][12]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining purity. A well-developed method can separate the main compound from starting materials, by-products, and other impurities, allowing for precise quantification (e.g., ≥97% purity).[13]
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, providing further evidence of its identity.
Part 2: Synthesis, Reactivity, and Strategic Application
Understanding the synthesis of this intermediate provides insight into potential impurities and informs its application. The most common laboratory and industrial synthesis involves a nucleophilic aromatic substitution reaction.
Standard Synthesis Protocol: Nucleophilic Aromatic Substitution
This procedure details a robust method for preparing this compound from commercially available starting materials.
Reaction: p-fluorobenzaldehyde + N-Boc-piperazine → this compound
Protocol:
-
Setup: To a solution of N-methyl-2-pyrrolidinone (NMP) in a round-bottom flask under a nitrogen atmosphere, add p-fluorobenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.
-
Heating: Stir the reaction mixture and heat to 135 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.[7]
-
Workup: Upon completion, cool the reaction mixture and slowly pour it into ice water. A yellow solid will precipitate.[7]
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Workflow for the synthesis of this compound.
The Strategic Role in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate. The piperazine scaffold is a privileged structure, known to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1][2]
The molecule's two key reactive sites can be addressed sequentially:
-
The Formyl Group: This aldehyde is a gateway for numerous C-C and C-N bond-forming reactions, including:
-
Reductive Amination: To introduce new amine substituents.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To build larger carbon skeletons.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.
-
-
The Boc-Protected Amine: After modification of the formyl group, the Boc group can be cleanly removed under acidic conditions to reveal a secondary amine. This amine is then available for:
-
Amidation/Sulfonylation: To couple with carboxylic acids or sulfonyl chlorides.
-
Alkylation: To introduce alkyl substituents.
-
Arylation: To form further arylpiperazine derivatives.
-
This sequential reactivity allows chemists to build complex molecules with high precision, generating libraries of diverse compounds for structure-activity relationship (SAR) studies.
Application Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 197638-83-8 [chemicalbook.com]
- 8. This compound | 197638-83-8 [chemicalbook.com]
- 9. This compound | VSNCHEM [vsnchem.com]
- 10. cas 197638-83-8|| where to buy this compound [chemenu.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 1-Boc-4-(4-formylphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its prevalence in drug molecules stems from a combination of favorable physicochemical properties and synthetic versatility. The nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[2][3] Furthermore, the piperazine ring's conformational flexibility allows it to act as a versatile linker, orienting pharmacophoric groups in the optimal geometry for target engagement.
This guide focuses on a particularly valuable derivative of this scaffold: 1-Boc-4-(4-formylphenyl)piperazine . This compound serves as a critical building block in the synthesis of a diverse array of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a reactive formyl (aldehyde) group on the phenyl ring provides a strategic handle for medicinal chemists to elaborate the molecule in a controlled, stepwise fashion. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in the discovery and development of novel therapeutics, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in a synthetic workflow.
| Property | Value | Reference |
| CAS Number | 197638-83-8 | [4] |
| Molecular Formula | C16H22N2O3 | [5] |
| Molecular Weight | 290.36 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 118-121 °C | [4] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. The Boc protecting group is crucial in this synthesis as it deactivates one of the piperazine nitrogens, preventing undesired side reactions and allowing for mono-arylation.
Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a common method for the synthesis of this compound.
Step 1: Reaction Setup
-
To a solution of N-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere, add p-fluorobenzaldehyde and N-Boc-piperazine.
-
Add anhydrous potassium carbonate to the mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of a solid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[4]
Caption: Synthesis of this compound.
Key Reactions and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the reactivity of its formyl group, which can be readily transformed into a variety of functional groups, allowing for the introduction of diverse pharmacophoric elements. This section will detail the most common and impactful reactions of this building block in the context of drug discovery.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is arguably the most powerful and widely used reaction involving this compound. This reaction allows for the direct conversion of the aldehyde into a new secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent. This transformation is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.[6]
The choice of the amine component in the reductive amination is a key diversification point. By employing a wide range of amines, medicinal chemists can rapidly generate large libraries of compounds for screening against various biological targets.
This protocol provides a general procedure for the reductive amination of this compound with a primary amine.
Step 1: Imine Formation
-
Dissolve this compound and a slight excess of the desired primary amine in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine. The addition of a catalytic amount of acetic acid can accelerate this step.
Step 2: Reduction
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.[6]
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 197638-83-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
reactivity of the formyl group in 1-Boc-4-(4-formylphenyl)piperazine
An In-depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-4-(4-formylphenyl)piperazine
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its utility stems from the versatile reactivity of the aromatic aldehyde (formyl group), which serves as a chemical handle for a multitude of synthetic transformations. The piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to modulate physicochemical properties like solubility and basicity, thereby enhancing pharmacokinetic profiles.[2][3] This guide provides an in-depth exploration of the formyl group's reactivity on this specific scaffold, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for key synthetic operations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.
Molecular Overview and Strategic Importance
This compound, with a molecular weight of 290.36 g/mol , combines three critical structural motifs:
-
An Aromatic Aldehyde: The formyl group is an electrophilic center, susceptible to nucleophilic attack, and is a precursor for numerous functional groups.
-
A Piperazine Ring: A common heterocycle in blockbuster drugs, valued for its ability to engage in biological interactions and improve drug-like properties.[3][4]
-
A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of one piperazine nitrogen, preventing side reactions and directing transformations to the desired site. It can be removed under acidic conditions, revealing a secondary amine for further derivatization.
The strategic placement of the formyl group para to the piperazine ring allows for electronic communication between the two moieties, influencing the aldehyde's reactivity. This structure serves as a versatile intermediate for constructing compound libraries aimed at a wide array of biological targets.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 197638-83-8 | [6][7] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [7] |
| Molecular Weight | 290.36 g/mol | [7][8] |
| Melting Point | 86-90 °C (lit.) | [9] |
| Boiling Point | 441.4°C at 760 mmHg | [8] |
| Appearance | Yellow to white solid | [6] |
| Storage | 2-8°C, Inert atmosphere | [8] |
Key Transformations of the Formyl Group
The formyl group is a gateway to diverse chemical transformations. This section details the most critical reactions, providing both mechanistic understanding and practical, validated protocols.
Reductive Amination: Forging C-N Bonds
Reductive amination is arguably the most powerful and widely used reaction for this scaffold in drug discovery. It allows for the coupling of the aldehyde with a primary or secondary amine to form a new amine linkage, expanding the molecular framework significantly. The reaction proceeds in two main stages: the formation of a Schiff base (imine) or enamine, followed by its reduction.
Causality & Mechanistic Insight
The choice of reducing agent is critical for a successful one-pot reaction. Traditional, potent reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before imine formation is complete. Therefore, milder, acid-stable hydrides are preferred.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is mild enough not to reduce the aldehyde rapidly but is highly effective at reducing the protonated iminium ion intermediate. This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. The reaction does not require strict pH control and tolerates a wide range of functional groups.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is highly toxic (releases HCN gas at acidic pH) and often requires careful pH monitoring (pH 5-6) to ensure efficient iminium ion formation and reduction.
Experimental Protocol: One-Pot Reductive Amination using STAB
This protocol describes a general procedure for coupling this compound with a representative primary amine.
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add 3-4 drops of glacial acetic acid to catalyze imine formation.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for sufficient imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Initial effervescence may occur.
-
Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
The Wittig Reaction: Olefination for C=C Bonds
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[11][12] This transformation is invaluable for converting the formyl group into a vinyl linkage, enabling access to stilbene-like structures and other conjugated systems.
Causality & Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[11][13]
The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide:
-
Non-stabilized Ylides (R = alkyl): These are highly reactive and typically lead to the Z-alkene under kinetic control in salt-free conditions.[14]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂Et): These are less reactive, allowing the intermediate steps to equilibrate, which favors the formation of the more thermodynamically stable E-alkene.[11]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the formation of an E-alkene using a commercially available stabilized ylide.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF).
-
Ylide Addition: Add the stabilized phosphonium ylide, such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq.), to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction with stabilized ylides may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a byproduct is a good indicator of reaction progress.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue will contain the product and triphenylphosphine oxide. Purify by silica gel column chromatography. The less polar alkene product will typically elute before the highly polar triphenylphosphine oxide.
Mechanism Diagram: Wittig Reaction
Caption: The core mechanism of the Wittig reaction.
Aldol and Claisen-Schmidt Condensations
The aldol condensation is a fundamental C-C bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound.[15] Since this compound is a non-enolizable aromatic aldehyde, it is an ideal electrophile for crossed-aldol reactions, specifically the Claisen-Schmidt condensation , where it reacts with an enolizable ketone or aldehyde.[15]
Causality & Mechanistic Insight
The reaction is typically base-catalyzed. A base (e.g., NaOH, KOH) deprotonates the α-carbon of the enolizable partner (e.g., acetone, acetophenone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the formyl group on the piperazine scaffold. The resulting β-hydroxy ketone (aldol adduct) can often be readily dehydrated under the reaction conditions to yield a stable α,β-unsaturated carbonyl compound (a chalcone-like structure), which is driven by the formation of an extended conjugated system.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol details the reaction with acetophenone to form a chalcone derivative.
-
Reagent Preparation: In a flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the stirred mixture. The solution may become colored.
-
Reaction: Stir the reaction vigorously at room temperature for 4-6 hours. A precipitate of the product may form during this time.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to neutralize the excess base.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from a suitable solvent like ethanol.
Oxidation and Reduction of the Formyl Group
Simple, reliable transformations can convert the formyl group into a carboxylic acid or a primary alcohol, providing alternative points for molecular elaboration.
Oxidation to a Carboxylic Acid
Standard strong oxidants (e.g., KMnO₄, CrO₃) can be too harsh and may affect the piperazine ring. The Pinnick oxidation is an excellent choice for its mildness and high functional group tolerance.
-
Mechanism & Rationale: Sodium chlorite (NaClO₂) is the oxidant, but it requires an acid to form the active chlorous acid (HClO₂). A chlorine scavenger, such as 2-methyl-2-butene, is added to prevent the formation of reactive HOCl, which can cause unwanted side reactions.
-
Protocol: Dissolve the aldehyde (1.0 eq.) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4.0 eq.). To this solution, add a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water dropwise. Stir at room temperature until complete. The resulting carboxylic acid can be isolated by extraction after acidification.
Reduction to a Benzyl Alcohol
Reduction of the aldehyde to the corresponding primary alcohol is straightforward and can be achieved with high selectivity using sodium borohydride (NaBH₄).
-
Mechanism & Rationale: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like esters or the Boc group. The reaction is typically fast and clean.
-
Protocol: Dissolve the aldehyde (1.0 eq.) in a protic solvent like methanol or ethanol. Cool the solution in an ice bath. Add NaBH₄ (1.1 eq.) portion-wise. Stir for 1-2 hours. Quench with water, and extract the product with an organic solvent like ethyl acetate.
Summary of Transformations and Conditions
| Reaction | Reagents & Conditions | Product Type | Key Considerations |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCM/DCE | Substituted Benzylamine | Mild, one-pot, high functional group tolerance.[10] |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene (Stilbene analog) | Stereochemistry (E/Z) depends on ylide stability.[11][14] |
| Claisen-Schmidt | Ketone, NaOH/EtOH | α,β-Unsaturated Ketone | Base-catalyzed; dehydration often occurs spontaneously.[15] |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | Mild conditions, prevents over-oxidation. |
| Reduction | NaBH₄, MeOH/EtOH | Benzyl Alcohol | Fast, selective, and high-yielding. |
Conclusion
This compound is a remarkably versatile synthetic intermediate. The formyl group provides a reliable entry point for a wide range of C-C and C-N bond-forming reactions that are fundamental to the assembly of complex molecules in drug discovery. A thorough understanding of the mechanisms and the rationale behind the choice of reagents for reductive amination, olefination, condensation, oxidation, and reduction reactions empowers scientists to strategically and efficiently leverage this building block to its full potential. The protocols and insights provided herein serve as a validated guide for the practical application of this chemistry in the research and development laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. This compound | 197638-83-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. cas 197638-83-8|| where to buy this compound [chemenu.com]
- 9. 1-Boc-4-(2-formylphenyl)piperazine 97 174855-57-3 [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
The Stability and Selective Deprotection of the Boc Group on the Piperazine Ring: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, celebrated for its ability to enhance critical drug properties such as aqueous solubility and bioavailability. Its presence in a vast array of pharmaceuticals, from anticancer to antidepressant agents, underscores its importance. The synthesis of complex molecules incorporating this ring system, however, necessitates a nuanced approach to protecting group strategy to prevent undesired reactions, such as the formation of 1,4-disubstituted byproducts.
Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a preeminent choice for piperazine chemistry. Its popularity stems from a robust stability profile across a wide range of chemical environments, coupled with its clean and facile removal under specific acidic conditions. This dual nature allows for the selective functionalization of one nitrogen atom while the other is masked, a critical step in modern drug development.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the stability of the N-Boc-piperazine moiety. We will move beyond simple deprotection protocols to dissect the causality behind its behavior under acidic, basic, reductive, and oxidative conditions. By synthesizing field-proven insights with mechanistic understanding, this document serves as a practical manual for designing robust and efficient synthetic routes.
Part 1: Foundational Principles of N-Boc-Piperazine Chemistry
Electronic and Steric Landscape
The chemical behavior of the Boc group is dictated by its carbamate structure. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity compared to the parent amine. This electronic effect is the primary reason for its protective function. Furthermore, the bulky tert-butyl group provides substantial steric hindrance, physically shielding the nitrogen atom from potential reactants. This combination of electronic deactivation and steric bulk renders the N-Boc-piperazine moiety stable to many common reagents.
The Imperative of Orthogonality
In multi-step synthesis, the concept of "orthogonality" is paramount. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under a distinct set of reaction conditions. The acid-labile nature of the Boc group places it in an orthogonal set with groups that are cleaved under different mechanisms, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group. This allows for a highly controlled, sequential unmasking and functionalization of different sites within a complex molecule.
Part 2: Acidic Lability: The Key to Boc Deprotection
The most defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This lability is the cornerstone of its utility, providing a reliable method for its removal at a desired synthetic stage.
Mechanism of Acid-Catalyzed Cleavage
The deprotection mechanism proceeds through a well-understood pathway initiated by acid.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free piperazine amine.
-
Cation Fate: The generated tert-butyl cation can either be quenched by a nucleophile, deprotonate to form isobutylene gas, or polymerize.
Comparative Analysis of Acidic Reagents
The choice of acid is critical and depends on the substrate's sensitivity and the desired workup. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents.
| Reagent | Typical Conditions | Avg. Time | Advantages | Disadvantages |
| TFA | 20-50% in CH₂Cl₂ (DCM), RT | 1-2 h | High efficiency; volatile salts simplify workup. | Corrosive; can promote t-butylation side reactions. |
| HCl | 4M in Dioxane or MeOH, RT | 1-4 h | Often precipitates product as HCl salt, simplifying isolation. | Dioxane is a peroxide-forming solvent; may not be suitable for all substrates. |
| H₂SO₄ | Catalytic to stoichiometric, various solvents | Varies | Cost-effective for large-scale synthesis. | Strong, non-volatile acid can complicate workup. |
| H₃PO₄ | Stoichiometric, various solvents | Varies | Milder than H₂SO₄, offering different selectivity. | Slower reaction rates may be observed. |
Side Reaction: tert-Butylation and Mitigation with Scavengers
A significant side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This is particularly problematic for electron-rich aromatic rings or sulfur-containing functional groups. To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.
Common scavengers include:
-
Triisopropylsilane (TIS): Reduces the cation to isobutane.
-
Anisole or Thioanisole: Act as nucleophilic traps via Friedel-Crafts alkylation.
-
Water: Can trap the cation to form tert-butanol.
Experimental Protocols
-
Setup: Dissolve the N-Boc-piperazine derivative (1 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask. If sensitive functional groups are present, add a scavenger such as triisopropylsilane (1.1 eq.).
-
Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50%.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The crude product is often obtained as a TFA salt.
-
Neutralization: To obtain the free base, dissolve the residue in water and basify to pH >10 with a base such as 1 M NaOH or saturated NaHCO₃ solution, then extract with an organic solvent (e.g., DCM or EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Setup: Dissolve the N-Boc-piperazine substrate (1 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected product will often precipitate from the solution as the hydrochloride salt.
-
Work-up: If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the amine hydrochloride salt. Alternatively, the solvent can be removed under reduced pressure.
Part 3: Stability Under Non-Cleavage Conditions
The true synthetic utility of the Boc group lies in its resilience under conditions that transform other parts of the molecule.
Basic and Nucleophilic Conditions
The N-Boc-piperazine moiety is exceptionally stable under a wide range of basic and nucleophilic conditions. This includes:
-
Inorganic Bases: Stable to hydroxide bases (e.g., NaOH, LiOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃), which are commonly used in alkylation and acylation reactions on the unprotected piperazine nitrogen.
-
Organometallic Reagents: The Boc group is generally stable to Grignard reagents and organolithiums (e.g., n-BuLi, s-BuLi) at low temperatures. In fact, sec-BuLi can be used to deprotonate the α-carbon of the piperazine ring, enabling C-H functionalization while leaving the Boc group intact. This demonstrates the remarkable stability of the carbamate under strongly basic conditions.
Reductive Conditions
The Boc group's stability under most reductive conditions provides a crucial orthogonal strategy, particularly in relation to the Cbz group.
-
Catalytic Hydrogenation: The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C; H₂, PtO₂; Raney® Ni) that are routinely used to cleave benzyl (Bn) and Cbz protecting groups. This allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected piperazine.
-
Hydride Reagents: It is stable to mild hydride reagents like sodium borohydride (NaBH₄). While generally stable to stronger reagents like lithium aluminum hydride (LiAlH₄) at low temperatures, cleavage can sometimes occur under more forcing conditions (e.g., prolonged heating).
Oxidative Conditions
The Boc group itself is highly resistant to a wide range of oxidizing agents. However, the piperazine ring, particularly the unprotected secondary amine, can be susceptible to oxidation.
-
Common Oxidants: The Boc group is stable to common oxidation conditions used for alcohols, such as those involving chromium reagents (PCC, PDC) or DMSO (Swern, Moffatt).
-
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will typically leave the Boc group untouched but can oxidize the unprotected secondary amine of a mono-Boc-piperazine to an N-oxide.
Palladium-Catalyzed Cross-Coupling
In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable. The N-Boc-piperazine moiety is robust and highly compatible with the conditions of these reactions, which typically involve a palladium catalyst, a ligand, and a base. This stability allows for the construction of complex C-C and C-N bonds without premature deprotection.
Part 4: Alternative Deprotection: Thermal Cleavage
While acidolysis is the standard method, the Boc group can also be removed thermally. This method is less common due to the high temperatures required, which can be incompatible with sensitive substrates. However, thermolytic deprotection, often performed in a high-boiling solvent or under continuous flow conditions, can be advantageous when acidic reagents must be avoided. Temperatures greater than 100°C are typically required to induce decarboxylation.
Part 5: Strategic Decision Making in Synthesis
Choosing the correct reaction conditions to either preserve or cleave the Boc group on a piperazine ring is a critical decision in synthetic planning. The following workflow provides a guide for this decision-making process.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool for the synthetic chemist working with piperazine-containing molecules. Its predictable stability profile—robust under basic, reductive, and many oxidative conditions, yet cleanly labile to acid—provides a powerful framework for orthogonal synthetic strategies. A thorough understanding of the causality behind its stability and the mechanism of its cleavage is not merely academic; it is a practical necessity for troubleshooting reactions, preventing side-product formation, and designing efficient, high-yielding syntheses. By carefully selecting reagents and considering the potential for side reactions like t-butylation, researchers can confidently leverage the N-Boc-piperazine moiety to construct the next generation of complex, life-saving therapeutics.
The Strategic Design and Synthesis of Structural Analogs of 1-Boc-4-(4-formylphenyl)piperazine: A Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the design, synthesis, and evaluation of structural analogs of 1-Boc-4-(4-formylphenyl)piperazine. This key synthetic intermediate serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental choices and self-validating protocols.
Introduction: The Significance of the 1-Arylpiperazine Scaffold
The 1-arylpiperazine motif is a privileged structure in modern drug discovery, appearing in numerous approved drugs with a wide range of pharmacological activities.[1] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The piperazine ring, with its two nitrogen atoms, can significantly influence a molecule's polarity, solubility, and bioavailability.[2] The N-aryl linkage provides a rigid anchor for interaction with biological targets, while the second nitrogen atom offers a convenient point for chemical modification to modulate potency, selectivity, and pharmacokinetic profiles.
This compound is a particularly valuable building block. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the other.[3] The 4-formylphenyl group presents a reactive handle for a variety of chemical transformations, enabling the exploration of a diverse chemical space and the generation of extensive compound libraries for screening.
Rational Design of Structural Analogs
The design of structural analogs of this compound is guided by the principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR) and optimize drug-like properties. The primary sites for modification are the phenyl ring, the formyl group, and the second piperazine nitrogen (after deprotection of the Boc group).
Phenyl Ring Modifications
Alterations to the phenyl ring can profoundly impact a compound's affinity and selectivity for its biological target. Modifications can include the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions. These changes can influence the electronic properties and steric profile of the molecule, affecting its binding interactions. For instance, in the context of 5-HT1A receptor ligands, substitutions at the ortho and meta positions of the phenyl ring have been shown to be critical for affinity and selectivity.[4]
Bioisosteric Replacement of the Formyl Group
The formyl group, an aldehyde, is a versatile functional group but can be prone to metabolic instability or unwanted reactivity. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to address these liabilities while retaining or improving biological activity.[5] The formyl group can be replaced with a variety of bioisosteres, such as:
-
Nitriles (-CN): Electronically similar to aldehydes and can act as hydrogen bond acceptors.
-
Carboxylic acids (-COOH) or esters (-COOR): Can introduce a negative charge or a different steric profile.
-
Amides (-CONH2, -CONHR): Can participate in different hydrogen bonding interactions.
-
Heterocycles (e.g., oxazole, thiazole): Can mimic the steric and electronic properties of the formyl group while offering improved metabolic stability.[6]
-
Alkynes (-C≡CH) or vinyl groups (-CH=CH2): Can serve as handles for further functionalization via cross-coupling reactions.
The choice of a bioisostere depends on the specific therapeutic target and the desired physicochemical properties.[7]
N-Substituent Diversity
Following the removal of the Boc protecting group, the secondary amine of the piperazine ring becomes available for a wide range of modifications. This position is often crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Common modifications include N-alkylation and N-acylation to introduce a variety of substituents, from simple alkyl chains to complex heterocyclic systems. Arylpiperazine derivatives are known to be important ligands for various receptors, including serotonin (5-HT) and dopamine (D2) receptors.[8][9]
Synthetic Methodologies and Protocols
The synthesis of structural analogs of this compound relies on a toolkit of robust and versatile chemical reactions. The following sections provide detailed protocols for key transformations.
Synthesis of the Core Scaffold: this compound
The core scaffold can be synthesized via a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 4-fluorobenzaldehyde.
Protocol 1: Synthesis of this compound
-
Materials: 1-Boc-piperazine, 4-fluorobenzaldehyde, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 1-Boc-piperazine (1.1 eq) in DMSO, add 4-fluorobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.
-
Modification of the Piperazine Nitrogen
The first step in modifying the second piperazine nitrogen is the removal of the Boc protecting group, typically under acidic conditions.
Protocol 2: Boc Deprotection
-
Materials: this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.
-
Reductive amination is a powerful method for introducing a wide variety of substituents onto the piperazine nitrogen. This reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by reduction.
Protocol 3: Reductive Amination
-
Materials: 4-(Piperazin-1-yl)benzaldehyde (from Protocol 2), aldehyde or ketone, sodium triacetoxyborohydride (STAB), dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Procedure:
-
To a solution of 4-(piperazin-1-yl)benzaldehyde (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add STAB (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Modification of the Phenyl Ring and Formyl Group
Cross-coupling reactions are indispensable tools for modifying the aryl halide precursors of this compound or for functionalizing analogs where the formyl group has been replaced by a halide.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This is particularly useful for introducing new aryl or vinyl substituents.
Protocol 4: Suzuki-Miyaura Coupling
-
Materials: 1-Boc-4-(4-bromophenyl)piperazine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), base (e.g., K2CO3 or Cs2CO3), solvent (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a degassed mixture of 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Protocol 5: Sonogashira Coupling
-
Materials: 1-Boc-4-(4-iodophenyl)piperazine, terminal alkyne, palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide (CuI), base (e.g., triethylamine or diisopropylethylamine), solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of 1-Boc-4-(4-iodophenyl)piperazine (1.0 eq) and the terminal alkyne (1.5 eq) in the chosen solvent, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and the base.
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Structure-Activity Relationship (SAR) Insights
The systematic structural modification of this compound and its analogs has led to the discovery of potent and selective ligands for various CNS targets.
Arylpiperazines as 5-HT1A Receptor Ligands
Arylpiperazine derivatives are well-established ligands for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[8] SAR studies have revealed that:
-
Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence affinity. For example, ortho-methoxy or other bulky groups on the phenyl ring often enhance affinity for the 5-HT1A receptor.[10]
-
Linker Length: The length of the alkyl chain connecting the piperazine to another pharmacophoric element is crucial. A four-carbon chain is often optimal for high affinity.[11]
Arylpiperazines as Dopamine D2 Receptor Ligands
The arylpiperazine scaffold is also a common feature in dopamine D2 receptor antagonists and partial agonists used in the treatment of psychosis.[9] Key SAR findings include:
-
Aryl Moiety: The substitution pattern on the aryl ring is critical for D2 receptor affinity and selectivity. Dichloro substitution on the phenyl ring is a common feature in many potent D2 ligands.
-
N-Substituent: The nature of the substituent on the second piperazine nitrogen can modulate the intrinsic activity of the ligand, leading to antagonists, partial agonists, or full agonists.
Data Presentation and Visualization
Tabulated Data
Table 1: Examples of Synthesized Analogs and their Biological Activities
| Compound ID | R1 (Phenyl Substituent) | R2 (Formyl Bioisostere) | R3 (N-Substituent) | Target | Activity (Ki, nM) |
| A-1 | H | -CHO | -Boc | - | - |
| A-2 | 2-OCH3 | -CHO | -H | 5-HT1A | 15 |
| A-3 | 2,3-diCl | -CHO | -H | D2 | 8 |
| B-1 | H | -CN | -Boc | - | - |
| C-1 | H | -CHO | -(CH2)4-Aryl | 5-HT1A | 5 |
Note: The data presented in this table is illustrative and compiled from various literature sources for educational purposes.
Experimental Workflows and Signaling Pathways
Diagram 1: General Synthetic Workflow for N-Substituted Analogs
Caption: General synthetic workflow for N-substituted analogs.
Diagram 2: Key Interactions of an Arylpiperazine Ligand with the 5-HT1A Receptor
Caption: Key interactions of an arylpiperazine ligand with the 5-HT1A receptor.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel drug candidates. The strategic design and synthesis of its structural analogs, guided by a deep understanding of SAR principles and enabled by a robust toolkit of synthetic methodologies, will continue to be a fruitful area of research in medicinal chemistry. This guide provides a solid foundation for researchers to explore the vast chemical space around this privileged core, with the ultimate goal of discovering new and improved therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. ctppc.org [ctppc.org]
- 7. Bioisosterism - Drug Design Org [drugdesign.org]
- 8. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lmc.uab.cat [lmc.uab.cat]
- 11. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Reductive Amination using 1-Boc-4-(4-formylphenyl)piperazine
Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery
Reductive amination stands as a cornerstone transformation in contemporary organic synthesis, prized for its reliability and efficiency in constructing carbon-nitrogen bonds. This powerful reaction is integral to the synthesis of a vast array of biologically active molecules, particularly in the development of novel therapeutics where the amine functional group is a prevalent pharmacophoric element. The one-pot nature of this reaction, combining a carbonyl compound and an amine in the presence of a selective reducing agent, offers a streamlined and atom-economical approach to amine synthesis, minimizing intermediate handling and purification steps.[1][2][3]
This application note provides a comprehensive guide to the reductive amination protocol utilizing 1-Boc-4-(4-formylphenyl)piperazine , a versatile building block in medicinal chemistry. The protocol is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the mechanistic underpinnings and practical considerations for successful execution.
The Reagents: A Closer Look at the Key Players
This compound (1)
-
Structure:
-
Role: This molecule serves as the electrophilic carbonyl component in the reductive amination. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen ensures regioselectivity, allowing the reaction to occur specifically at the formyl group. The piperazine moiety is a common scaffold in many FDA-approved drugs, making this starting material particularly relevant for pharmaceutical research.[5]
The Amine (2)
The choice of amine is dictated by the desired final product. This protocol is broadly applicable to a wide range of primary and secondary amines, including aliphatic and aromatic amines. For the purpose of a detailed protocol, we will use benzylamine as a representative primary amine.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3)
-
Role: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. It is a mild and selective hydride donor that preferentially reduces the protonated imine (or iminium ion) intermediate over the starting aldehyde.[1][2][3][6] This chemoselectivity is crucial for a successful one-pot reaction, as it prevents the premature reduction of the aldehyde to the corresponding alcohol.[1][2][6]
-
Advantages over other reducing agents: Compared to reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), STAB offers several advantages. It is less toxic than NaBH₃CN and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), where it exhibits excellent stability and reactivity.[1][2][6]
Acetic Acid (AcOH)
-
Role: Acetic acid serves as a catalyst in this reaction. It protonates the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the amine. Furthermore, it facilitates the dehydration of the hemiaminal intermediate to form the crucial iminium ion, which is the species that is ultimately reduced by STAB.
The Mechanism: A Step-by-Step Look at the Reaction Pathway
The reductive amination proceeds through a two-stage mechanism occurring in a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule, catalyzed by acetic acid, to form a protonated imine, known as an iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final amine product.
Figure 1: Mechanism of Reductive Amination.
Experimental Protocol: A Detailed Step-by-Step Guide
This protocol details the reductive amination of this compound with benzylamine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 197638-83-8 | 290.36 |
| Benzylamine | 100-46-9 | 107.15 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) followed by glacial acetic acid (1.0 eq).
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure product.
Figure 2: Experimental Workflow for Reductive Amination.
Characterization of the Product
The expected product of the reaction between this compound and benzylamine is tert-butyl 4-(4-((benzylamino)methyl)phenyl)piperazine-1-carboxylate (4) .
-
Molecular Formula: C₂₃H₃₁N₃O₂
-
Molecular Weight: 381.51 g/mol
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), the piperazine protons (broad signals in the range of 3.0-3.6 ppm), the aromatic protons of both phenyl rings, and a key singlet for the newly formed benzylic CH₂ group adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 382.2.
Safety Precautions
-
Sodium Triacetoxyborohydride: STAB is a flammable solid and reacts with water to release flammable gases. It should be handled in a well-ventilated fume hood, away from ignition sources and moisture. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before starting any experimental work.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating may be applied if necessary. |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of Byproducts | Over-alkylation of the primary amine. | Use a slight excess of the aldehyde or add the reducing agent immediately after the amine. |
| Reduction of the aldehyde to an alcohol. | Ensure the use of a selective reducing agent like STAB. Avoid using stronger, less selective reducing agents. | |
| Difficult Purification | Product co-elutes with starting materials or imine. | Optimize the solvent system for column chromatography. An acid/base extraction may also help in purification. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of substituted piperazine derivatives. This protocol provides a reliable and scalable route to a wide range of amine products that are of significant interest in medicinal chemistry and drug discovery. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently employ this powerful reaction in their synthetic endeavors.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. scbt.com [scbt.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note & Protocol: Optimizing Suzuki Coupling Conditions for the Synthesis of Biaryl Piperazine Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Strategic Importance of Biaryl Piperazines
In the landscape of modern drug discovery, the biaryl piperazine motif is a privileged scaffold, appearing in a multitude of clinically significant agents. Its unique conformational properties and ability to engage in multiple binding interactions make it a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond that defines these structures.[1][2] This reaction's broad functional group tolerance, mild conditions, and the commercial availability of diverse building blocks have cemented its role in synthetic pipelines.[3]
This guide provides an in-depth analysis of the critical parameters governing the Suzuki coupling, using the synthesis of derivatives related to 1-Boc-4-(4-formylphenyl)piperazine as a practical framework. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, empowering researchers to rationally design, optimize, and troubleshoot their own coupling reactions. We will focus on the coupling of a common precursor, 1-Boc-4-(4-bromophenyl)piperazine , with various arylboronic acids—a representative transformation for this chemical class.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the catalytic cycle is paramount for rational optimization. The reaction proceeds through three fundamental steps, orchestrated by a palladium catalyst.[4][5][6] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 1-Boc-4-(4-bromophenyl)piperazine). This is often the rate-determining step and results in a Pd(II) complex.[1][4] Bulky, electron-rich phosphine ligands are known to accelerate this process.[5][7][8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) intermediate.[1]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar¹-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²\n(Diaryl Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="Ar²-B(OR)₂", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; BaseActivation [label="[Ar²-B(OH)₃]⁻\n(Activated Boronate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar¹-X\n(Aryl Halide)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=none, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂", shape=none, fontcolor="#202124"];
// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition"]; ArX -> ArPdX; ArPdX -> ArPdAr [label=" Transmetalation"]; BaseActivation -> ArPdX; ArPdAr -> Pd0 [label=" Reductive\n Elimination"]; ArPdAr -> Product;
// Invisible nodes and edges for layout {rank=same; ArX; Boronate;} BoronicAcid -> BaseActivation; Base -> BaseActivation; } .enddot Caption: The key steps of the Suzuki-Miyaura reaction.
Optimizing Critical Reaction Parameters
The success of a Suzuki coupling hinges on the interplay of several key components. For a substrate like 1-Boc-4-(4-bromophenyl)piperazine, which contains a potentially coordinating piperazine nitrogen, careful selection is crucial.
Palladium Catalyst & Ligand Selection
The combination of the palladium source and its coordinating ligand forms the heart of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ are effective for simple substrates, challenging couplings benefit from modern, highly active systems.[10]
-
Palladium Precatalysts: Second-generation Buchwald precatalysts, such as XPhos Pd G2 , are highly recommended.[11] These complexes are air-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in solution, often leading to lower catalyst loadings and shorter reaction times.[12][13]
-
Phosphine Ligands: The ligand's electronic and steric properties are critical.[7] For electron-rich, heterocyclic substrates, bulky and electron-donating dialkylbiaryl phosphine ligands (Buchwald-type ligands) are superior.[5][8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for a wide range of aryl bromides and chlorides. Its bulk facilitates reductive elimination.[5][7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides superior results for heteroaromatic substrates.[5]
-
The Role of the Base
The base is essential for activating the boronic acid to facilitate transmetalation.[9][14] Its strength and solubility can dramatically affect yield and side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is strong enough to promote catalysis but generally mild enough to prevent degradation of sensitive functional groups and minimize protodeboronation—a common side reaction where the boronic acid is replaced by a hydrogen atom.[14][15]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in particularly difficult couplings.[14][16]
Solvent Systems
The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base.
-
Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are common choices. They are typically used with a small amount of water (e.g., 4:1 to 10:1 organic:water) to help dissolve the base and facilitate the formation of the active boronate species.[17]
-
Inert Atmosphere: It is absolutely critical to degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands, leading to low yields.[15]
Boronic Acid vs. Boronic Esters
While boronic acids are common, they can be prone to decomposition via protodeboronation.[2][15]
-
Boronic Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids and are excellent coupling partners. They resist protodeboronation and often lead to more reproducible results, especially in reactions requiring longer times or higher temperatures.[18][19]
-
Stoichiometry: A slight excess of the boron reagent (typically 1.1 to 1.5 equivalents) is used to drive the reaction to completion.
| Parameter | Starting Recommendation | Rationale |
| Aryl Halide | 1-Boc-4-(4-bromophenyl)piperazine | Aryl bromides offer a good balance of reactivity and stability.[16] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2 eq) | Pinacol esters offer enhanced stability against protodeboronation.[15] |
| Catalyst | XPhos Pd G2 (1-2 mol%) | Air-stable precatalyst that provides a highly active Pd(0) species.[11][12] |
| Base | K₃PO₄ (2-3 eq) | Effective base that minimizes side reactions with sensitive substrates.[14] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Good general solvent system for solubilizing reagents.[19] Must be degassed. |
| Temperature | 80–100 °C | Provides sufficient thermal energy for catalyst turnover. |
Detailed Experimental Protocol
Reaction: Suzuki coupling of 1-Boc-4-(4-bromophenyl)piperazine with Phenylboronic Acid.
// Nodes Setup [label="1. Reagent Setup\n(Vessel under Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="2. Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="3. Sparge with\nArgon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="4. Add Catalyst\n(XPhos Pd G2)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="5. Heat to 90 °C\n(Monitor by TLC/LCMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Aqueous Workup\n(Quench & Extract)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid];
// Edges Setup -> Solvent; Solvent -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Workup; Workup -> Purify; Purify -> Product; } .enddot Caption: A typical experimental workflow for the Suzuki coupling protocol.
Materials:
-
1-Boc-4-(4-bromophenyl)piperazine (357.27 g/mol )
-
Phenylboronic acid (121.93 g/mol )
-
XPhos Pd G2 (786.80 g/mol )
-
Potassium phosphate (K₃PO₄, 212.27 g/mol )
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Boc-4-(4-bromophenyl)piperazine (1.0 mmol, 357 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-Dioxane:Water by bubbling Argon through the mixture for 20-30 minutes. Add 5 mL of this degassed solvent mixture to the flask via syringe.
-
Final Degassing: Vigorously stir the resulting suspension and sparge with Argon for an additional 10 minutes.
-
Catalyst Addition: Under a positive flow of Argon, quickly add the XPhos Pd G2 catalyst (0.02 mmol, 16 mg).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product, 1-Boc-4-(4-biphenyl)piperazine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15] 2. Poor quality or wet reagents/solvents. 3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Use fresh phosphine ligands. 2. Use anhydrous solvents and dry the base if necessary. 3. Increase temperature in 10 °C increments. Consider switching to microwave heating.[13] |
| Protodeboronation | 1. Degradation of the boronic acid.[15] 2. Base is too harsh or reaction time is too long. | 1. Switch to a more stable boronic pinacol ester (Bpin).[15] 2. Use a milder base (e.g., K₃PO₄ instead of hydroxides). Try to shorten reaction time with a more active catalyst. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0).[2] 2. Oxidative addition is slow compared to boronic acid homocoupling. | 1. Improve degassing procedures. 2. Use a more electron-rich, bulky ligand (e.g., XPhos) to accelerate oxidative addition.[7] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Side reaction pathway from the Pd-H species.[2] | 1. Ensure solvents are pure. 2. This is often catalyst/ligand dependent. Screening different ligands may be necessary. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. diva-portal.org [diva-portal.org]
- 11. nbinno.com [nbinno.com]
- 12. nasc.ac.in [nasc.ac.in]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Boc-4-(4-formylphenyl)piperazine
Introduction: The Strategic Importance of 1-Boc-4-(4-formylphenyl)piperazine in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key challenge in this field is the design and synthesis of molecules that exhibit high potency and selectivity towards their target kinase.
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties such as solubility and to orient pharmacophoric groups for optimal target engagement.[2] this compound (CAS 197638-83-8) has emerged as a versatile and strategically important building block for the synthesis of a diverse range of kinase inhibitors.[3] The presence of a Boc-protected piperazine and a formyl group on a central phenyl ring provides two orthogonal points for chemical modification, allowing for a modular and efficient approach to the synthesis of complex molecules. The formyl group is an excellent handle for introducing diversity through reactions such as reductive amination, while the Boc-protected amine allows for subsequent coupling reactions after deprotection.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a representative kinase inhibitor scaffold using this compound as the starting material. We will detail a multi-step synthetic route, providing in-depth experimental protocols, discussing the rationale behind the chosen methodologies, and illustrating the key signaling pathways targeted by the synthesized class of inhibitors.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The synthetic strategy outlined below leverages the unique functionalities of this compound to construct a complex kinase inhibitor scaffold. The overall workflow is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of a kinase inhibitor scaffold.
This modular approach allows for the introduction of different chemical moieties at various stages of the synthesis, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for each transformation.
Step 1: Reductive Amination of this compound
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[4] In this step, the formyl group of the starting material is converted to a secondary amine by reaction with a primary amine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the aldehyde in the absence of the imine intermediate.[5]
Protocol 1: Synthesis of tert-butyl 4-(4-((2-aminopyrimidin-5-ylamino)methyl)phenyl)piperazine-1-carboxylate (Intermediate 1)
-
Materials:
-
This compound
-
5-aminopyrimidin-2-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (10:1 v/v) is added 5-aminopyrimidin-2-amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Intermediate 1.
-
-
Expertise & Experience: The initial stirring of the aldehyde and amine before the addition of the reducing agent allows for the pre-formation of the imine, which is then reduced in situ. Using a mixed solvent system of DCM and MeOH can improve the solubility of the reactants. The portion-wise addition of STAB helps to control the reaction rate and minimize side reactions.
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[6] Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for Boc deprotection.[7]
Protocol 2: Synthesis of 1-(4-((2-aminopyrimidin-5-ylamino)methyl)phenyl)piperazine (Intermediate 2)
-
Materials:
-
Intermediate 1 (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Intermediate 1 is dissolved in DCM (0.1 M).
-
TFA (10 eq) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to >9 with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.
-
-
Trustworthiness: The workup procedure is critical to neutralize the TFA and isolate the free amine. The resulting amine is often isolated as a TFA salt if the basic workup is omitted, which may be suitable for direct use in some subsequent reactions.[8]
Step 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[9] This reaction is instrumental in constructing the biaryl core of many kinase inhibitors.
Protocol 3: Synthesis of a Kinase Inhibitor Scaffold
-
Materials:
-
Intermediate 2 (from Step 2)
-
A suitable aryl or heteroaryl bromide/iodide (e.g., 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide for a Dasatinib analogue)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
-
Procedure:
-
To a reaction vessel is added Intermediate 2 (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 8-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or preparative HPLC to afford the final kinase inhibitor scaffold.
-
-
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.[10] The use of bulky, electron-rich phosphine ligands can improve the efficiency of the coupling with challenging heteroaryl halides.[9]
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, 5-aminopyrimidin-2-amine | NaBH(OAc)₃ | DCM/MeOH | RT | 12-16 | 75-85 |
| 2 | Intermediate 1 | TFA | DCM | 0 to RT | 2-4 | >95 (crude) |
| 3 | Intermediate 2, Aryl Halide | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 8-12 | 60-75 |
Table 1: Representative Reaction Conditions and Yields.
| Compound | Molecular Formula | Calculated Mass | Observed Mass (ESI-MS) | ¹H NMR (representative signals) |
| Intermediate 1 | C₂₁H₂₉N₅O₂ | 399.49 | 400.2 [M+H]⁺ | δ 1.45 (s, 9H, Boc), 3.45 (t, 4H, piperazine), 4.20 (s, 2H, CH₂), 7.0-8.0 (m, Ar-H, Pyrimidine-H) |
| Intermediate 2 | C₁₆H₂₁N₅ | 283.37 | 284.2 [M+H]⁺ | δ 2.90 (t, 4H, piperazine), 3.10 (t, 4H, piperazine), 4.15 (s, 2H, CH₂), 6.8-7.8 (m, Ar-H, Pyrimidine-H) |
| Final Product | Varies | Varies | Varies | Varies based on coupled aryl halide. |
Table 2: Characterization Data for Key Compounds.
Mechanism of Action and Targeted Signaling Pathways
The synthesized kinase inhibitors, exemplified by analogues of Dasatinib, are designed to target specific protein kinases involved in cancer cell proliferation and survival. Dasatinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML), and the Src family of kinases.[11]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[12]
Caption: Inhibition of the Bcr-Abl signaling pathway.
Src Family Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion. Its aberrant activation is implicated in tumor progression and metastasis.[13]
Caption: Inhibition of the c-Src signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its bifunctional nature allows for the systematic and modular construction of complex molecular architectures. The protocols detailed in this application note provide a robust framework for researchers to synthesize and explore novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 13. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-4-(4-formylphenyl)piperazine in Solid-Phase Organic Synthesis
Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine moiety is a well-established "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate pharmacokinetic profiles, make it a desirable structural unit in drug design.[2] When combined with the efficiencies of solid-phase organic synthesis (SPOS), which facilitates rapid purification and the use of excess reagents to drive reactions to completion, piperazine-based building blocks become powerful tools for the construction of diverse chemical libraries for high-throughput screening.[3][4]
This application note details the utility of 1-Boc-4-(4-formylphenyl)piperazine , a versatile bifunctional reagent designed for seamless integration into solid-phase synthesis workflows. This molecule offers two key points of functionality:
-
The Aldehyde Group: Serves as a primary reactive handle for immobilization onto amine-functionalized solid supports via reductive amination.[5][6]
-
The Boc-Protected Amine: A latent secondary amine that, after immobilization, can be deprotected and further functionalized, enabling the generation of complex, multi-substituted piperazine derivatives.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reagent in SPOS. We will explore detailed protocols for immobilization, on-resin diversification, reaction monitoring, and final product cleavage, with a focus on explaining the causality behind the experimental choices to ensure robust and reproducible outcomes.
Core Application I: Immobilization and Library Synthesis via Reductive Amination
The most direct application of this compound in SPOS is its immobilization onto a primary amine-bearing resin, such as Rink Amide resin. This is achieved through reductive amination, a robust and widely used C-N bond-forming reaction in pharmaceutical synthesis.[5][6] This initial step anchors the piperazine scaffold to the solid support, setting the stage for subsequent diversification.
Workflow Overview
The overall strategy involves a multi-step sequence that begins with immobilization and is followed by deprotection and acylation to generate a library of N-acyl piperazine derivatives.
Caption: Solid-phase synthesis workflow for a piperazine library.
Detailed Protocol 1: Immobilization via Reductive Amination
This protocol describes the covalent attachment of this compound to Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (0.5-0.8 mmol/g loading)
-
This compound
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
1% Acetic Acid (AcOH) in DMF
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Deprotection:
-
Place Rink Amide resin (1.0 g, ~0.6 mmol) into a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 30 minutes to remove the Fmoc protecting group.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
-
Imine Formation and Reduction:
-
Dissolve this compound (523 mg, 1.8 mmol, 3 eq.) in 1% AcOH in DMF (10 mL).
-
Add this solution to the deprotected resin. Agitate for 1 hour at room temperature to facilitate imine formation.
-
Add Sodium Cyanoborohydride (113 mg, 1.8 mmol, 3 eq.) to the vessel.
-
Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the aldehyde, minimizing side reactions. NaBH(OAc)₃ can also be used and is often preferred for its lower toxicity and non-hygroscopic nature.[5]
-
Agitate the reaction mixture for 16-24 hours at room temperature.
-
-
Washing and Capping:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Wash the resin again with DMF (3 x 10 mL) and DCM (3 x 10 mL), then dry under vacuum.
-
On-Resin Reaction Monitoring
Confirming the completion of each synthetic step is crucial for the success of solid-phase synthesis.[4] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring reactions directly on the resin beads.[8]
Monitoring Protocol (FT-IR):
-
Withdraw a small sample of resin beads (~5 mg) after each key step (post-Fmoc deprotection, post-reductive amination).
-
Wash the beads thoroughly with DCM and dry them completely.
-
Prepare a KBr pellet with the resin sample.[4]
-
Acquire the FT-IR spectrum.
Expected Spectral Changes:
-
After Reductive Amination: Disappearance of the aldehyde C=O stretch (around 1690-1700 cm⁻¹) from this compound and the appearance of a C-N stretching vibration (around 1370 cm⁻¹). The Boc carbamate C=O stretch (around 1680-1700 cm⁻¹) will be present.
Core Application II: On-Resin Diversification
With the piperazine scaffold successfully anchored, the subsequent steps involve deprotection of the Boc group and acylation with a diverse set of building blocks to generate a compound library.
Detailed Protocol 2: Boc Deprotection and Acylation
Materials:
-
Immobilized resin from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIPEA) in DMF
-
A library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Drain the DCM. Add a solution of 50% TFA in DCM (v/v, 10 mL).
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution. Agitate for an additional 25-30 minutes.[9]
-
Causality Note: A two-step deprotection (a short pre-wash followed by a longer reaction) ensures efficient removal of the Boc group while minimizing potential side reactions.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time to neutralize the trifluoroacetate salt of the newly formed secondary amine.
-
Wash the resin with DMF (5 x 10 mL).
-
Verification: A qualitative test, such as the Chloranil test, can be performed to confirm the presence of the free secondary amine.
-
-
Acylation (Library Generation):
-
In a separate vial, pre-activate the desired carboxylic acid (3 eq.) with a coupling agent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.
-
Core Application III: Ugi Multicomponent Reaction
The immobilized aldehyde can also serve as a component in multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR).[9] This powerful strategy allows for the rapid assembly of complex molecules in a single step, introducing multiple points of diversity simultaneously.
Workflow for On-Resin Ugi Reaction
Caption: Ugi four-component reaction on a solid support.
Detailed Protocol 3: Solid-Phase Ugi Reaction
This protocol assumes the aldehyde functionality of this compound is first attached to an amino-resin, which is not the primary application. A more logical approach is to use an aldehyde-functionalized resin and react it with the deprotected secondary amine of a piperazine derivative. However, for the purpose of demonstrating the versatility of the aldehyde group, we will describe a hypothetical scenario where the aldehyde is resin-bound.
Materials:
-
Resin with an immobilized aldehyde functionality (e.g., from 4-formyl-3-methoxyphenoxy)ethyl resin, FMP resin).
-
Amine component (e.g., benzylamine)
-
Carboxylic acid component (e.g., acetic acid)
-
Isocyanide component (e.g., tert-butyl isocyanide)
-
Methanol (MeOH) or a 2:1 mixture of DCM/MeOH
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 g) in the chosen solvent system (10 mL) for 1 hour.
-
Ugi Reaction:
-
To the swollen resin, add the amine (5 eq.), carboxylic acid (5 eq.), and isocyanide (5 eq.).
-
Causality Note: The Ugi reaction proceeds via the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner to form a stable α-acylamino amide product.[9] Using excess reagents is standard in SPOS to ensure the reaction goes to completion.[3]
-
Agitate the mixture at room temperature for 24-48 hours. The reaction can be gently heated (40-50 °C) to increase the rate, particularly with less reactive components.[10]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with the reaction solvent (3 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum. The product is now ready for cleavage.
-
Final Step: Cleavage from the Solid Support
The final step in SPOS is the cleavage of the synthesized molecule from the resin. For Rink Amide resin, this is achieved under acidic conditions, which simultaneously removes acid-labile side-chain protecting groups and releases the final product as a C-terminal amide.
Detailed Protocol 4: TFA Cleavage
Materials:
-
Product-bound resin
-
TFA Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Causality Note: This is a standard "Reagent K" type cocktail. TIS acts as a cation scavenger to prevent re-attachment of cleaved protecting groups (like Boc) to sensitive residues (e.g., Tryptophan). Water helps in the hydrolysis of the linker. For peptides synthesized on Rink Amide resin, 1,3-dimethoxybenzene can be added to prevent C-terminal N-alkylation, a potential side reaction.[11][12]
-
-
Cold diethyl ether
Procedure:
-
Place the dry, product-bound resin in a reaction vessel.
-
Add the TFA cleavage cocktail (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether (40-50 mL).
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude product pellet under vacuum. The product can then be purified by HPLC.
Quantitative Data Summary
The efficiency of solid-phase synthesis is typically evaluated by the purity and yield of the final cleaved product. The following table provides expected outcomes for a small library synthesis based on the protocols described above.
| Step | Parameter | Typical Value | Analysis Method |
| Immobilization | Resin Loading | 0.4 - 0.7 mmol/g | Gravimetric/Elemental Analysis |
| Acylation | Coupling Efficiency | >99% | Kaiser/Chloranil Test |
| Final Product | Crude Purity | 70-95% | HPLC/LC-MS |
| Final Product | Overall Yield | 50-85% | Based on initial resin loading |
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its dual functionality allows for straightforward immobilization onto amine-functionalized resins and subsequent on-bead diversification. The protocols outlined in this application note provide a robust framework for researchers to efficiently generate libraries of novel piperazine-containing compounds. By understanding the chemical principles behind each step—from reductive amination and reaction monitoring to Boc deprotection and final cleavage—scientists in drug discovery can confidently employ this reagent to accelerate the development of new therapeutic agents.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 4. scielo.br [scielo.br]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-Boc-4-(4-formylphenyl)piperazine Using Automated Flash Column Chromatography
Abstract
This application note provides a detailed, step-by-step protocol for the efficient purification of 1-Boc-4-(4-formylphenyl)piperazine from a crude reaction mixture using automated flash column chromatography. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity results. We will cover method development starting from Thin-Layer Chromatography (TLC), optimization of the chromatographic conditions, and finally, a robust protocol for automated flash purification, typically yielding the target compound with >98% purity.
Introduction
This compound, also known as tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, is a bifunctional molecule widely used as a building block in medicinal chemistry.[2][3] Its structure incorporates a Boc-protected piperazine moiety, which is a common pharmacophore, and a reactive aldehyde group, making it a versatile precursor for synthesizing a diverse range of complex molecules and potential drug candidates.[4][5]
The typical synthesis involves a nucleophilic aromatic substitution reaction between N-Boc-piperazine and p-fluorobenzaldehyde.[6] While effective, this reaction can lead to several impurities, including unreacted starting materials and potential byproducts. Therefore, a robust purification method is essential to isolate the desired product with the high degree of purity required for subsequent synthetic steps and biological screening.[1] Flash column chromatography is the method of choice for this purpose due to its efficiency, scalability, and speed.[1][7][8] This note details an optimized protocol using silica gel as the stationary phase.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃[3][9] |
| Molecular Weight | 290.36 g/mol [3][9] |
| Appearance | White to yellow solid[4][6] |
| Melting Point | 118-121 °C[6] |
| CAS Number | 197638-83-8[3][6][9] |
Understanding Potential Impurities
A successful purification strategy begins with understanding the potential impurities in the crude mixture. Based on the common synthetic route, the primary impurities are:
-
N-Boc-piperazine (Starting Material): A basic, polar compound.
-
p-Fluorobenzaldehyde (Starting Material): A less polar, aromatic aldehyde.
-
Side-products: Potential products from over-reaction or degradation, which may have varying polarities.
The significant polarity difference between the basic N-Boc-piperazine and the aromatic aldehydes allows for effective separation on a silica gel stationary phase.
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for developing the optimal solvent system for flash chromatography.[10][11] The goal is to find a mobile phase composition that provides good separation between the product and impurities, with a target retention factor (Rƒ) of ~0.3 for the desired compound.[12]
Protocol 1: TLC System Optimization
-
Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved crude mixture onto the TLC plate's baseline. Also, spot standards of the starting materials (N-Boc-piperazine and p-fluorobenzaldehyde) if available.
-
Solvent System (Eluent) Screening:
-
Start with a non-polar system and gradually increase polarity. A common and effective starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).[12]
-
Test various ratios (v/v), for example:
-
80:20 Hexanes:EtOAc
-
70:30 Hexanes:EtOAc
-
60:40 Hexanes:EtOAc
-
-
-
Development: Place the spotted TLC plate in a chamber saturated with the chosen eluent.[13] Allow the solvent front to travel up the plate.[11]
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings of the product and p-fluorobenzaldehyde should be UV-active.
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine) to visualize non-UV active compounds like N-Boc-piperazine.[14]
-
-
Rƒ Calculation: Calculate the Rƒ value for each spot:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Expected Results: In a 70:30 Hexanes:EtOAc system, you should observe the p-fluorobenzaldehyde moving fastest (highest Rƒ), followed by the product, this compound (Rƒ ≈ 0.3), with the polar N-Boc-piperazine remaining near the baseline (lowest Rƒ). This separation confirms the suitability of the solvent system.
Automated Flash Chromatography Protocol
Automated flash chromatography systems offer superior control, reproducibility, and efficiency compared to manual setups.[7] This protocol is designed for such a system.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Protocol 2: Automated Flash Purification
-
Column Selection:
-
Stationary Phase: High-purity silica gel (e.g., 40-63 µm particle size).
-
Column Size: Select a column size based on the mass of the crude material. A general rule is a silica-to-compound ratio of 30:1 to 50:1 by weight for good separation.[10]
Crude Mass Recommended Column Size 100 - 400 mg 12 g 400 mg - 1.5 g 40 g | 1.5 g - 4.0 g | 80 g |
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent completely to obtain a free-flowing powder.[10] This method often results in sharper peaks and better separation.
-
Wet Loading: Dissolve the crude mixture in a minimal volume of the initial mobile phase or a weak solvent like dichloromethane.[12] Inject this solution directly onto the column.
-
-
Mobile Phase and Gradient:
-
Solvent A: Hexanes
-
Solvent B: Ethyl Acetate (EtOAc)
-
The following gradient is recommended for a balance of separation and speed.
-
| Time (min) | % Solvent B (EtOAc) | Gradient Type | Purpose |
| 0.0 - 2.0 | 10% | Isocratic | Equilibrate column and elute very non-polar impurities. |
| 2.1 - 15.0 | 10% → 45% | Linear | Elute the target compound while separating from close impurities. |
| 15.1 - 18.0 | 45% → 80% | Linear | "Flush" the column of highly polar impurities (e.g., N-Boc-piperazine). |
-
System Parameters:
-
Flow Rate: Adjust based on column size (e.g., 30-40 mL/min for a 40 g column).
-
Detection: Use a UV detector, monitoring at two wavelengths (e.g., 254 nm and 280 nm) to detect all aromatic species.
-
Fraction Collection: Set the system to collect fractions based on the UV signal threshold to ensure no product is lost.
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[15]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[11]
-
Dry the final product under high vacuum to remove residual solvent.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system.- Column overloading.- Sample dissolved in too strong a solvent (wet loading). | - Re-optimize the TLC; consider a less polar solvent system or a shallower gradient.- Reduce the amount of crude material loaded onto the column.- Use dry loading or dissolve the sample in the weakest possible solvent. |
| Product Elutes Too Quickly (Low Rƒ) | - Mobile phase is too polar. | - Decrease the initial percentage of the polar solvent (EtOAc) in your gradient. |
| Product Does Not Elute | - Mobile phase is not polar enough.- Compound may be interacting strongly with acidic silica. | - Increase the final percentage of the polar solvent or extend the gradient.- Add a small amount (~0.1-1%) of triethylamine (TEA) to the mobile phase to neutralize the silica, which can improve the elution of basic compounds.[14] |
| Cracked or Channeled Column Bed | - Improperly packed column (if using manual packing).- Rapid changes in solvent composition causing thermal stress. | - Use high-quality, pre-packed columns.- Ensure the gradient is smooth and avoid abrupt solvent changes. |
Conclusion
This application note provides a comprehensive and validated protocol for the purification of this compound. By starting with systematic TLC analysis to define the separation parameters, followed by an optimized gradient on an automated flash chromatography system, researchers can consistently achieve high purity (>98%) and good recovery rates (typically 85-95%).[7] Adherence to these guidelines will facilitate the reliable production of this key pharmaceutical intermediate, accelerating drug discovery and development workflows.[1]
References
- 1. The Importance of Flash Columns in Chromatography - Hawach [hawachhplccolumn.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]
- 6. This compound | 197638-83-8 [chemicalbook.com]
- 7. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 8. biotage.com [biotage.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 1-Boc-4-(4-formylphenyl)piperazine
Introduction: The Strategic Value of 1-Boc-4-(4-formylphenyl)piperazine in Modern Drug Discovery
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from the favorable pharmacokinetic properties it often imparts to a molecule, such as improved aqueous solubility and bioavailability. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as seen in this compound, provides a versatile handle for controlled, sequential chemical modifications, making it an invaluable building block in the synthesis of complex molecular architectures.[2]
This technical guide focuses on the application of this compound in one-pot synthesis strategies, particularly multicomponent reactions (MCRs). MCRs offer significant advantages over traditional multi-step synthesis by combining three or more reactants in a single reaction vessel to generate complex products in a highly efficient and atom-economical manner.[3] Such approaches are particularly powerful in the context of drug discovery for the rapid generation of diverse chemical libraries for high-throughput screening. Herein, we provide detailed protocols and scientific rationale for leveraging this compound in Ugi and Passerini multicomponent reactions, two of the most robust and versatile MCRs in the synthetic chemist's toolkit.
Core Chemistry: Multicomponent Reactions with this compound
The aldehyde functionality of this compound serves as a key electrophilic component in several MCRs. The bulky Boc-piperazine moiety can influence the steric course of the reaction and provides a site for post-MCR modification after deprotection.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide scaffold. This reaction is renowned for its ability to generate a high degree of molecular diversity from readily available starting materials.[4]
Workflow for the Ugi Four-Component Reaction
Caption: General workflow for the one-pot Ugi four-component synthesis.
The Passerini Three-Component Reaction
The Passerini reaction is another powerful isocyanide-based MCR that involves the condensation of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[5][6] This reaction is particularly useful for generating ester and amide functionalities in a single step.
Workflow for the Passerini Three-Component Reaction
Caption: General workflow for the one-pot Passerini three-component synthesis.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Ugi Four-Component Synthesis of a Piperazine-Containing Peptidomimetic
This protocol describes the synthesis of a representative α-acylamino carboxamide using this compound.
Materials:
-
This compound
-
Benzylamine
-
Acetic acid
-
tert-Butyl isocyanide
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 290.4 mg).
-
Dissolve the aldehyde in anhydrous methanol (10 mL).
-
To the stirred solution, add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL) followed by acetic acid (1.0 mmol, 60.1 mg, 0.06 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 0.11 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-acylamino carboxamide.
Protocol 2: Passerini Three-Component Synthesis of a Piperazine-Substituted α-Acyloxy Carboxamide
This protocol details the synthesis of a representative α-acyloxy carboxamide.
Materials:
-
This compound
-
Benzoic acid
-
Cyclohexyl isocyanide
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 290.4 mg) and benzoic acid (1.0 mmol, 122.1 mg) in anhydrous DCM (15 mL).
-
Stir the solution at room temperature.
-
Add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 0.13 mL) to the mixture.
-
Seal the flask and stir at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acyloxy carboxamide.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes expected outcomes for the Ugi and Passerini reactions with varied components, based on literature precedents for similar substrates. Yields are indicative and may vary based on specific reaction conditions and purification efficiency.
| Reaction | Amine/Carboxylic Acid Component | Isocyanide Component | Expected Product Structure | Indicative Yield (%) |
| Ugi | Benzylamine / Acetic Acid | tert-Butyl isocyanide | α-acylamino carboxamide with benzyl and tert-butyl groups | 65-85 |
| Ugi | Aniline / Propionic Acid | Cyclohexyl isocyanide | α-acylamino carboxamide with phenyl and cyclohexyl groups | 60-80 |
| Passerini | Benzoic Acid | Cyclohexyl isocyanide | α-benzoyloxy carboxamide with a cyclohexyl group | 70-90 |
| Passerini | Acetic Acid | Benzyl isocyanide | α-acetoxy carboxamide with a benzyl group | 65-85 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and extensively documented multicomponent reactions.[4][5][6][7] The robustness of these reactions across a wide range of substrates provides a high degree of confidence in their applicability to this compound.
Self-Validation System:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to validate reaction progress and completion.
-
Spectroscopic Analysis: The structure of the final products should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Perspectives
One-pot synthesis strategies, particularly multicomponent reactions like the Ugi and Passerini reactions, offer a highly efficient and versatile approach for the utilization of this compound in the synthesis of complex, drug-like molecules. The protocols detailed in this guide provide a solid foundation for researchers to rapidly generate libraries of novel piperazine-containing compounds. The subsequent deprotection of the Boc group opens up further avenues for diversification, allowing for the introduction of additional functionalities and the construction of even more complex molecular architectures. These strategies are poised to continue to play a pivotal role in accelerating the pace of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Boc-4-(4-formylphenyl)piperazine in the Synthesis of CNS-Active Compounds
Introduction: The Value of a Privileged Scaffold
In the landscape of medicinal chemistry, particularly within central nervous system (CNS) drug discovery, the arylpiperazine motif stands out as a "privileged scaffold."[1][2] Its recurring presence in a multitude of approved antipsychotic, antidepressant, and anxiolytic drugs underscores its critical role in molecular design. This is largely due to the unique ability of the piperazine ring to interact with key neurotransmitter receptors, such as dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3][4][5][6]
The reagent 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8) has emerged as a cornerstone building block for harnessing the power of this scaffold.[7][8] Its structure is a testament to synthetic ingenuity, featuring three key components that enable precise and versatile molecular construction:
-
The Arylpiperazine Core: Provides the foundational structure for receptor recognition and modulation.[9]
-
The Formyl (Aldehyde) Group: A highly versatile chemical handle that serves as a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.[10]
-
The Boc (tert-butoxycarbonyl) Protecting Group: Strategically masks one of the piperazine's nitrogen atoms, preventing unwanted side reactions and allowing for controlled, stepwise synthesis.[1][11]
This guide provides an in-depth exploration of the primary synthetic applications of this reagent, complete with detailed protocols and the scientific rationale behind key experimental choices, to empower researchers in the development of next-generation CNS therapeutics.
Physicochemical Properties
A clear understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 197638-83-8 | [7][8][12] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [7][8] |
| Molecular Weight | 290.36 g/mol | [7][8] |
| Appearance | Yellow to off-white solid | [11][13] |
| Melting Point | 118-121 °C | [13] |
Core Synthetic Application I: Reductive Amination
Reductive amination is arguably the most direct and widely employed method for elaborating the formyl group of this compound. This reaction is a cornerstone of pharmaceutical chemistry for its efficiency in forming C-N bonds.[10] It involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield the final amine product.
Causality & Experimental Rationale
The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it reacts with the amine, milder reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[14] Its reduced reactivity allows the imine formation to proceed to a sufficient concentration before reduction occurs. Furthermore, the reaction is driven to completion as the imine is formed and immediately consumed, and it tolerates a wide range of functional groups, minimizing the need for additional protecting groups.
General Protocol: Reductive Amination
This protocol outlines the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
Dissolve this compound and the selected amine in DCM.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less nucleophilic amines.
-
Add sodium triacetoxyborohydride to the mixture in portions over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-substituted compound.
Caption: Reductive amination workflow.
Core Synthetic Application II: Strategic Deprotection & Sequential Functionalization
The Boc group is a cornerstone of modern organic synthesis, providing a robust yet easily removable shield for the secondary amine of the piperazine ring. Its removal unveils a nucleophilic secondary amine, opening a new axis for molecular elaboration. This two-step process—elaboration at the aldehyde followed by deprotection and functionalization—is a powerful strategy for building complex molecules with multiple diversity points.
Causality & Experimental Rationale
The Boc group is stable to a wide variety of reaction conditions (e.g., basic, reductive, oxidative) but is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for its removal. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide. The volatility of TFA and the byproducts (isobutylene, CO₂) simplifies workup, as they can be easily removed in vacuo.
Protocol 1: Boc Deprotection
Materials:
-
Boc-protected piperazine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
Protocol 2: N-Acylation of the Deprotected Piperazine
Materials:
-
Deprotected piperazine (as free amine or TFA salt) (1.0 eq)
-
Carboxylic acid (1.1 eq) or Acyl chloride (1.1 eq)
-
Coupling agent (e.g., HBTU, HATU) (1.2 eq) for carboxylic acid
-
Base (e.g., DIPEA, Et₃N) (3.0 eq if starting from TFA salt)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure (using a carboxylic acid):
-
Dissolve the deprotected piperazine salt and the carboxylic acid in DMF.
-
Add the base (e.g., DIPEA) and stir for 5 minutes.
-
Add the coupling agent (e.g., HBTU) and stir the mixture at room temperature for 2-12 hours until the reaction is complete.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. petalheadexim.com [petalheadexim.com]
- 12. This compound | 197638-83-8 [chemicalbook.com]
- 13. This compound | 197638-83-8 [chemicalbook.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of 1-Boc-4-(4-formylphenyl)piperazine Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Boc-4-(4-formylphenyl)piperazine, a critical building block in modern drug discovery and development. The arylpiperazine moiety is a privileged scaffold found in numerous FDA-approved pharmaceuticals, making robust and scalable synthetic routes to its derivatives highly valuable.[1][2] This guide focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for constructing the key C-N bond.[1][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss critical considerations for safety, process optimization, and scale-up. The objective is to equip researchers and chemical development professionals with the knowledge to implement this synthesis efficiently and reliably.
Introduction: The Significance of Arylpiperazines
The 1-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in drugs targeting a wide array of conditions, including antipsychotics, antidepressants, and anti-cancer agents.[5] The nitrogen atom of the piperazine ring can be protonated at physiological pH, enhancing solubility and allowing for crucial interactions with biological targets. The formyl group on the aromatic ring of the target compound, this compound, serves as a versatile chemical handle for further elaboration, enabling its use in reductive amination, Wittig reactions, and other carbonyl chemistries to build molecular complexity.
The synthesis of these compounds has traditionally faced challenges, often requiring harsh conditions or multi-step procedures with protecting groups.[5] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of C-N bonds, offering a milder and more functional-group-tolerant alternative.[3][6][7] This method has become an indispensable tool in both academic research and industrial pharmaceutical synthesis.[6][8][9]
Synthetic Strategy: The Buchwald-Hartwig Amination
The core transformation for synthesizing this compound is the palladium-catalyzed coupling of an aryl halide with 1-Boc-piperazine. This reaction, named after its pioneers Stephen Buchwald and John Hartwig, provides a direct and efficient route to the desired product.[3]
Mechanism of Action
The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.
-
Ligand Exchange/Base Coordination: The amine coordinates to the palladium center, often facilitated by a base that also deprotonates the amine.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., biarylphosphines like XPhos or SPhos) accelerate the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst, leading to higher yields and catalyst efficiency.
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
For specific substrates, such as highly electron-deficient aryl halides (e.g., p-fluorobenzaldehyde), a direct Nucleophilic Aromatic Substitution (SNAr) can be a viable, palladium-free alternative. A reported procedure involves heating p-fluorobenzaldehyde with N-BOC-piperazine in a high-boiling polar aprotic solvent like NMP with a base like potassium carbonate.[10] While potentially more economical by avoiding palladium, this method is less general and often requires higher temperatures and longer reaction times compared to the Buchwald-Hartwig approach.[11]
Large-Scale Synthesis Protocol
This protocol details the synthesis of this compound from 4-bromobenzaldehyde and 1-Boc-piperazine via a Buchwald-Hartwig amination.
Materials and Equipment
-
Reactors and Glassware: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen/argon inlet. Standard laboratory glassware.
-
Reagents: Ensure all reagents are of appropriate purity for pharmaceutical synthesis.
| Reagent/Solvent | CAS Number | Molecular Wt. ( g/mol ) | Notes |
| 4-Bromobenzaldehyde | 1122-91-4 | 185.02 | Solid. Irritant.[12][13] |
| 1-Boc-piperazine | 57260-71-6 | 186.25 | Solid. Irritant.[14] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor. Toxic. |
| XPhos | 564483-18-7 | 476.66 | Ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong Base. Moisture-sensitive. |
| Toluene | 108-88-3 | 92.14 | Solvent. Flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction/Crystallization Solvent. |
| Heptane | 142-82-5 | 100.21 | Crystallization Anti-solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | For aqueous work-up. |
Experimental Workflow
Step-by-Step Protocol
Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.
-
Reagent Charging: To the reactor, charge Toluene (approx. 10 volumes relative to the limiting reagent). Begin stirring and add 4-bromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.1 eq), and Sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation & Charging: In a separate glovebox or inerted flask, pre-mix the Palladium(II) Acetate (0.01 eq, 1 mol%) and XPhos (0.02 eq, 2 mol%) in a small amount of toluene. Add this catalyst slurry to the main reactor.
-
Expert Insight: Using a slight excess of 1-Boc-piperazine ensures full consumption of the more expensive aryl bromide. The pre-formation of the catalyst complex can improve reaction consistency.
-
-
Reaction: Heat the reaction mixture to 90-100 °C. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the 4-bromobenzaldehyde is consumed (typically <1% remaining). This usually takes 4-8 hours.
-
Cooling and Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C). Carefully add water (approx. 5 volumes) to quench the reaction and dissolve inorganic salts. Stir for 15-20 minutes.
-
Work-up: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the remaining organic layer with brine (2 x 3 volumes).
-
Solvent Exchange and Crystallization: Concentrate the organic layer via distillation to remove the toluene. Add Ethyl Acetate (approx. 5 volumes) and continue distillation to ensure complete removal of toluene. Cool the resulting ethyl acetate solution to room temperature. Slowly add an anti-solvent like Heptane (approx. 5-10 volumes) with stirring to induce crystallization.
-
Expert Insight: A controlled cooling and anti-solvent addition profile is crucial for obtaining a product with good crystal morphology, which is easier to filter and dry.
-
-
Isolation: Age the resulting slurry at 0-5 °C for at least 1-2 hours. Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed.[15]
-
Appearance: Off-white to pale yellow solid.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%). A standard method might use a C18 column with a water/acetonitrile or water/methanol gradient.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 291.17).
Process Safety and Scale-Up Considerations
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12][14][17]
-
Reagent Handling:
-
4-Bromobenzaldehyde: Causes skin, eye, and respiratory irritation.[12][18][19] Handle in a well-ventilated area or fume hood.[17][18]
-
1-Boc-piperazine: May cause skin and eye irritation.[14][20] Avoid inhalation of dust.[21]
-
Sodium tert-butoxide: A strong, corrosive base that is highly reactive with water. Handle under strictly anhydrous conditions.
-
Palladium Catalysts/Phosphine Ligands: Can be toxic and may be air-sensitive. Handle in an inert atmosphere where possible.
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[17] In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[17][18]
Scale-Up Considerations
-
Thermal Management: The reaction is exothermic, especially during the initial heating phase. Ensure the reactor's cooling system can handle the heat output to prevent thermal runaways.
-
Mixing: Efficient stirring is critical to maintain homogeneity, especially with the solid base (NaOtBu). Ensure the stirrer design is adequate for the reactor scale.
-
Catalyst Removal: On a large scale, residual palladium levels in the final product are a major concern for pharmaceutical applications. The aqueous work-up and crystallization steps are designed to remove the bulk of the catalyst. If required, further purification via carbon treatment or silica gel plugs may be necessary.
-
Waste Management: The aqueous waste will contain inorganic salts and residual solvents. The organic waste will contain solvents and potentially palladium residues. Dispose of all waste in accordance with local environmental regulations.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient base activity.3. Low reaction temperature. | 1. Ensure inert atmosphere is maintained. Use fresh, high-quality catalyst and ligand. Prepare catalyst slurry just before use.2. Use fresh, dry NaOtBu. Ensure it is fully dispersed.3. Verify internal reaction temperature is at the setpoint (90-100 °C). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/crystallization.3. Side reactions (e.g., hydrodehalogenation of aryl bromide). | 1. See above. Consider increasing catalyst loading slightly (e.g., to 1.5 mol%).2. Optimize crystallization conditions (solvent ratios, temperature profile). Ensure phase separations are clean.3. Ensure a robust inert atmosphere to minimize side reactions. |
| Product Fails Purity Spec | 1. Incomplete reaction leaving starting materials.2. Formation of byproducts.3. Inefficient purification. | 1. Drive reaction to completion as monitored by HPLC.2. Analyze impurities by LC-MS to identify them. Adjust reaction conditions (e.g., lower temperature, different base/ligand) if necessary.3. Perform a re-crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane). |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 197638-83-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. fishersci.com [fishersci.com]
- 15. scbt.com [scbt.com]
- 16. jocpr.com [jocpr.com]
- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 18. 4-Bromobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. Page loading... [wap.guidechem.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Catalytic Amination Reactions with 1-Boc-4-(4-formylphenyl)piperazine
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its prevalence in drugs targeting the central nervous system (CNS), such as antidepressants and antipsychotics, underscores its value in drug design.[1][2] The 1-Boc-4-(4-formylphenyl)piperazine building block is a particularly versatile synthon, enabling the facile introduction of this privileged moiety onto a wide array of molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the piperazine nitrogen.[2]
This document provides a comprehensive guide to the catalytic amination of this compound, a key transformation for the synthesis of diverse libraries of compounds for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for various amine substrates.
Core Principles: The Power of Reductive Amination
Catalytic amination of an aldehyde can proceed through several pathways, with reductive amination being the most widely employed and versatile method in pharmaceutical synthesis.[3] This powerful C-N bond-forming reaction converts a carbonyl group into an amine via an intermediate imine or iminium ion, which is then reduced in situ.[4]
The general mechanism for the reductive amination of this compound with a primary or secondary amine is a two-step process occurring in a single pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields a transient imine (from a primary amine) or an iminium ion (from a secondary amine).[4]
-
Hydride Reduction: A reducing agent, typically a borohydride derivative, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[4]
A key advantage of modern reductive amination protocols is the use of mild and selective reducing agents that do not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.[5]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the catalytic reductive amination of this compound.
Caption: General workflow for reductive amination.
Detailed Protocols: A Step-by-Step Guide
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and versatile reagent for this transformation due to its mildness and selectivity for imines and iminium ions over aldehydes.[4][5]
Protocol 1: Reductive Amination with Primary and Secondary Amines using Sodium Triacetoxyborohydride
This protocol is a general procedure applicable to a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
With gentle stirring, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reactions are generally faster in DCE than in THF.[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted piperazine derivative.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as moisture can hydrolyze the borohydride reducing agent and the imine/iminium ion intermediate.[4]
-
Excess Amine: A slight excess of the amine helps to drive the imine/iminium ion formation to completion.
-
Portion-wise Addition of Reducing Agent: This helps to control any potential exotherm and ensures a smooth reaction.
-
Aqueous Workup with NaHCO₃: The basic wash neutralizes any remaining acetic acid from the sodium triacetoxyborohydride and quenches the reaction.
Protocol 2: Stepwise Procedure for Primary Amines Prone to Dialkylation
In some cases, particularly with reactive primary amines, overalkylation to form a tertiary amine can be a competing side reaction.[5] A stepwise approach can mitigate this issue.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.05 equiv)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve this compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous methanol in a round-bottom flask. Stir the mixture at room temperature for 1-3 hours to allow for imine formation. Monitor by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours until the imine is fully consumed.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the reductive amination of this compound with various amine substrates.
| Amine Substrate | Reducing Agent | Solvent | Additive | Typical Reaction Time | Expected Yield |
| Benzylamine | NaBH(OAc)₃ | DCE | None | 4-8 hours | High |
| Morpholine | NaBH(OAc)₃ | DCE | None | 2-6 hours | High |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (0.1 equiv) | 8-16 hours | Moderate to High |
| n-Butylamine | NaBH(OAc)₃ | THF | None | 6-12 hours | High |
Yields are generally high but can vary depending on the specific amine and purification efficiency.
Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the reductive amination process is elegantly efficient. The following diagram depicts the key steps involved.
Caption: Simplified catalytic cycle of reductive amination.
Conclusion and Future Perspectives
The catalytic reductive amination of this compound is a robust and highly versatile transformation for the synthesis of a diverse range of N-substituted arylpiperazines. The protocols outlined in this guide, particularly the use of sodium triacetoxyborohydride, offer a reliable and high-yielding approach with broad functional group tolerance.[4][5] As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of this powerful reaction will undoubtedly remain a key tool in the arsenal of medicinal chemists and drug development professionals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes & Protocols: Accelerated Synthesis of Bio-relevant Scaffolds using 1-Boc-4-(4-formylphenyl)piperazine under Microwave Irradiation
Abstract
In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize diverse molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This guide provides an in-depth exploration of microwave-assisted synthetic routes utilizing the versatile building block, 1-Boc-4-(4-formylphenyl)piperazine . We present detailed protocols for key transformations, including reductive amination and multicomponent reactions like the Ugi and Passerini reactions, which are instrumental in generating libraries of novel compounds. The protocols are designed to be robust and reproducible, offering researchers a reliable toolkit for accelerating the synthesis of complex molecules with therapeutic potential.
Introduction: The Microwave Advantage in Modern Synthesis
Conventional organic synthesis often relies on conductive heating methods (e.g., oil baths), which transfer energy inefficiently and can lead to uneven heating and the formation of side products.[1][3] Microwave chemistry, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular friction generates rapid and uniform heating throughout the sample volume.[4][5][6] This direct coupling of energy with the reactants and solvent leads to several significant advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2]
-
Increased Product Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to cleaner reactions and higher yields.[1][3]
-
Enhanced Reaction Selectivity: The precise temperature control and rapid heating can favor specific reaction pathways.[1]
-
Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[2][3][4]
The core of our exploration is This compound (CAS 197638-83-8), a valuable bifunctional building block.[7][8][9] The Boc-protected piperazine moiety is a common pharmacophore found in numerous FDA-approved drugs, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations, making it an ideal substrate for rapid library synthesis.
Foundational Principles & Safety in Microwave Chemistry
Mechanism of Microwave Heating
Microwave heating is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[4][5][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move through the solution under the influence of the electric field, creating an electric current. The resistance of the solution to this ion flow results in energy dissipation as heat.[4][5]
The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reagents used. Polar solvents like DMF, ethanol, and water are excellent microwave absorbers, while non-polar solvents like toluene and hexane are poor absorbers.[4][11]
Critical Safety Considerations
Modern microwave reactors are equipped with numerous safety features, but operator vigilance is crucial.[12][13]
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade reactors are designed to withstand high pressures and corrosive chemicals and are equipped with precise temperature and pressure sensors.[12][13]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use appropriate reaction vessels and do not exceed the manufacturer's recommended volume or pressure limits.
-
Stirring: Ensure efficient stirring to prevent localized superheating, which can lead to runaway reactions.[12]
-
Reaction Screening: When developing a new protocol, start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[12]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for key microwave-assisted reactions using this compound.
Protocol 1: Microwave-Assisted Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[14] The microwave-assisted protocol dramatically accelerates the formation of the intermediate imine and its subsequent reduction.
Workflow Diagram: Reductive Amination
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. rjpdft.com [rjpdft.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound | 197638-83-8 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. mdpi.com [mdpi.com]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Boc-4-(4-formylphenyl)piperazine Chemistry
Welcome to the technical support guide for 1-Boc-4-(4-formylphenyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges, side reactions, and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you may encounter during reactions involving this compound. Each issue is broken down by potential cause, followed by a detailed, actionable protocol for resolution.
Issue 1: Low Yields and Multiple By-products in Reductive Amination
Question: I am performing a reductive amination with this compound and a primary amine using sodium triacetoxyborohydride (STAB), but my TLC/LC-MS shows a complex mixture with significant amounts of unreacted starting material and several new spots. What is going wrong?
Answer: This is a frequent challenge in reductive aminations. The issue typically stems from one of several factors: inefficient imine formation, degradation of the reducing agent, or competing side reactions.
Underlying Causes & Solutions:
-
Inefficient Imine Formation: The reaction rate is often limited by the formation of the iminium ion intermediate. Water, a byproduct of this step, can hydrolyze the imine/iminium ion and also decompose the STAB reagent.
-
Reducing Agent Reactivity: STAB is moisture-sensitive. Its reaction with protic solvents or atmospheric moisture can reduce its efficacy. Furthermore, prolonged reaction times can lead to side reactions, such as the acetylation of the amine by the acetate byproduct from STAB.[1]
-
Solvent Choice: Dichloromethane (DCM) can sometimes react with amines over extended periods. Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often more suitable.[1]
Troubleshooting Protocol: Optimizing Reductive Amination
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and the primary/secondary amine (1.1-1.2 equiv.).
-
Solvent: Add anhydrous DCE or THF to form a solution of approximately 0.1-0.2 M concentration.
-
Imine Formation (Optional but Recommended): Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. This step is particularly useful for less reactive amines.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring mixture. Adding it all at once can cause an exotherm.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 30 minutes to neutralize the acidic byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Workflow: Reductive Amination
Caption: A logical workflow for diagnosing and solving common reductive amination issues.
Issue 2: Unintended Oxidation to the Carboxylic Acid
Question: My final product or even my starting material of this compound shows a significant impurity that I've identified as the corresponding carboxylic acid, tert-butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate. How can I prevent this?
Answer: The aldehyde functional group is susceptible to oxidation, which can occur during the reaction, work-up, or even upon storage. This is one of the most common degradation pathways for this molecule.
Underlying Causes & Solutions:
-
Aerial Oxidation: Aldehydes can be slowly oxidized by atmospheric oxygen. This process can be accelerated by light, heat, or the presence of metallic impurities.
-
Incompatible Reagents: Use of strong oxidizing agents in the reaction mixture will readily convert the aldehyde to a carboxylic acid.[2]
-
Storage Conditions: Improper storage of the starting material is a primary cause. Exposure to air and light will lead to a gradual increase in the carboxylic acid impurity over time.
Preventative Measures and Protocols
| Strategy | Action | Rationale |
| Inert Atmosphere | Always run reactions involving this reagent under an inert atmosphere of Nitrogen or Argon. | Minimizes contact with atmospheric oxygen, the primary oxidant. |
| Proper Storage | Store the solid reagent in a tightly sealed container, preferably in a desiccator or glovebox, away from direct light.[3] | Prevents degradation from atmospheric moisture and oxygen during storage. |
| Careful Work-up | Minimize the duration of aqueous work-ups, especially under basic conditions, which can sometimes facilitate oxidation. | Reduces the time the aldehyde is exposed to potentially oxidizing conditions. |
| Reagent Purity Check | Before use, check the purity of your this compound by NMR or LC-MS to quantify the carboxylic acid impurity. | Ensures that you are not starting with already-degraded material, which would compromise the reaction outcome. |
Mechanism of Aldehyde Air Oxidation
Caption: Simplified radical mechanism for the air oxidation of aldehydes to carboxylic acids.
Frequently Asked Questions (FAQs)
Question: What are the best practices for Boc-deprotection of this molecule to avoid side reactions?
Answer: The primary side reaction during Boc-deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation.[4] This cation can act as an electrophile and alkylate any available nucleophile, including your deprotected piperazine product, leading to undesired t-butylated by-products.
Best Practices for Clean Boc-Deprotection:
-
Use a Scavenger: This is the most critical step. A scavenger is a nucleophile added to the reaction to "trap" the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5% v/v).[4]
-
Choice of Acid:
-
TFA in DCM: A common choice (20-50% TFA in DCM). It is effective but prone to causing t-butylation without a scavenger.[5]
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is an excellent alternative that often results in cleaner reactions and provides the product as a convenient HCl salt, which is typically a crystalline solid that is easy to handle and purify.[4]
-
-
Control Temperature: Perform the deprotection at 0 °C to room temperature. While gentle warming can speed up a sluggish reaction, it also increases the rate of side reactions.[4]
Optimized Boc-Deprotection Protocol (HCl Method)
-
Dissolution: Dissolve the this compound derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: If a precipitate has formed, it can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude product as its HCl salt.
Role of a Scavenger in Boc Deprotection
Caption: Reaction pathway showing how a scavenger intercepts the reactive t-butyl cation.
Question: My synthesis of this compound via Buchwald-Hartwig amination is sluggish or low-yielding. How can I optimize it?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[6] For coupling 1-Boc-piperazine with an aryl halide like 4-fluorobenzaldehyde or 4-bromobenzaldehyde, optimization is key.
Key Optimization Parameters for Buchwald-Hartwig Synthesis:
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred as it is already in the active Pd(0) state. |
| Ligand | XantPhos, RuPhos, BINAP | The choice of ligand is critical. For coupling with a secondary amine like 1-Boc-piperazine, bulky, electron-rich phosphine ligands are required to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] XantPhos is an excellent starting point for this specific transformation. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but very moisture-sensitive. Cesium carbonate (Cs₂CO₃) is a milder and often more user-friendly alternative that works well. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are mandatory. Toluene is a standard choice and generally performs well at the required reaction temperatures (80-110 °C). |
| Stoichiometry | Use a slight excess of 1-Boc-piperazine (1.2-1.5 equiv.). | This helps to drive the reaction to completion and consume the more expensive aryl halide.[6] |
General Protocol for Buchwald-Hartwig Synthesis
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial inside a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XantPhos, 2-4 mol%).
-
Reaction Assembly: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon) three times. Add the pre-mixed catalyst/ligand mixture to the tube, followed by anhydrous toluene via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 100-110 °C and stir. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Boc-4-(4-formylphenyl)-piperazin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Reductive Amination with 1-Boc-4-(4-formylphenyl)piperazine
Welcome to the technical support resource for researchers utilizing 1-Boc-4-(4-formylphenyl)piperazine in reductive amination reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. This guide is structured to address the most common challenges and questions encountered in the field.
Troubleshooting Guide: Overcoming Common Hurdles
This section is designed to resolve specific issues you may encounter during your experiment. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is low, or the conversion is incomplete. What are the primary causes and how can I fix this?
Low yield is the most frequent challenge, often stemming from suboptimal conditions for the two key stages of the reaction: iminium ion formation and its subsequent reduction.
Potential Cause 1: Inefficient Imine/Iminium Ion Formation The reaction proceeds through a hemiaminal intermediate, which must dehydrate to form an imine, followed by protonation to an electrophilic iminium ion. This equilibrium can be unfavorable.
-
Solution A: Catalyze the Reaction with Acid. The formation of the iminium ion is catalyzed by acid.[1][2][3] The most common choice is acetic acid (AcOH), which protonates the carbonyl oxygen, making the aldehyde more electrophilic, and facilitates the dehydration step. If you are not using an acid catalyst, adding 1-2 equivalents can significantly improve rates. However, excessive acid will protonate the amine nucleophile, rendering it inactive.[1]
-
Solution B: Remove Water. The dehydration step is an equilibrium. Adding a dehydrating agent, such as powdered 4 Å molecular sieves, can drive the reaction towards the iminium ion, thereby increasing the rate and overall conversion.[4]
-
Solution C: Optimize the Solvent. While aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard for reactions with sodium triacetoxyborohydride (STAB), imine formation can be faster in protic solvents.[5][6] However, STAB is water-sensitive and can react slowly with protic solvents like methanol or ethanol.[7] If imine formation is sluggish, you might consider a two-step procedure: form the imine in methanol for an hour, then evaporate the solvent, redissolve in DCE, and add the reducing agent.[8][9]
Potential Cause 2: Competing Reduction of the Aldehyde The reducing agent can potentially reduce your starting aldehyde to the corresponding alcohol, a common side reaction that consumes starting material and complicates purification.
-
Solution: Use a Selective Reducing Agent. This is precisely why Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[2][7][8] Its hydrides are sterically hindered and attenuated by the electron-withdrawing acetate groups, making it slow to react with aldehydes but highly reactive towards the protonated iminium ion.[2][3] If you are using a less selective agent like sodium borohydride (NaBH₄), you are very likely to see significant aldehyde reduction.[1][10] Stick with STAB for direct (one-pot) procedures.
Potential Cause 3: Reagent Quality and Stoichiometry Reagents, especially the hydride source, can degrade over time, leading to incomplete reactions.
-
Solution A: Use Fresh, High-Quality STAB. STAB is moisture-sensitive.[6][7] Ensure it is stored in a desiccator and handled quickly. Using a freshly opened bottle or a reagent that has been properly stored is critical. The potency of STAB can also vary between batches.[7]
-
Solution B: Check Stoichiometry. Ensure you are using an appropriate excess of the reducing agent. A common starting point is 1.5 equivalents of STAB relative to the limiting reagent.[8]
Q2: My final product is contaminated with the corresponding alcohol of my starting aldehyde. How do I prevent this?
This indicates a lack of selectivity in the reduction step.
Potential Cause: Non-selective or "Over-active" Reducing Conditions As discussed above, the primary culprit is the choice of reducing agent. Sodium borohydride (NaBH₄) will readily reduce aromatic aldehydes.[1] Even with the preferred STAB, highly reactive conditions could lead to some aldehyde reduction.
-
Solution A: Confirm Reagent Identity. Ensure you are using STAB (NaBH(OAc)₃) and not NaBH₄.
-
Solution B: Control the Temperature. Perform the reaction at room temperature. While gentle heating can sometimes overcome activation barriers for sterically hindered substrates, it can also increase the rate of undesired side reactions.[11]
-
Solution C: Control pH. STAB's selectivity is optimal under neutral to weakly acidic conditions.[8][10] At a more acidic pH (e.g., pH 3-4), its ability to reduce aldehydes and ketones increases, thus diminishing the selectivity.[8] Using acetic acid as a catalyst is generally safe, but avoid adding strong, non-coordinating acids.
Q3: The purification is difficult, and my final product is a viscous oil, not the expected solid. What can I do?
Purification challenges often arise from leftover reagents, byproducts, or the inherent physical properties of the product.
Potential Cause 1: Boron and Acid Byproducts The reaction workup must effectively remove acetic acid and boron-containing byproducts. If not, they can interfere with crystallization and contaminate your product.
-
Solution: Perform a Thorough Basic Wash. After the reaction is complete, quench it with an aqueous basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] Ensure the pH of the aqueous layer is >8. This neutralizes the acetic acid catalyst and hydrolyzes the boron byproducts into water-soluble salts, which are then removed in the aqueous layer during extraction.
Potential Cause 2: Inherent Product Nature Many amine products, especially those with flexible side chains or lacking strong intermolecular packing forces, naturally exist as oils or low-melting-point solids. The crude product is almost always an oil.[5]
-
Solution A: Column Chromatography. Flash column chromatography is the standard method for purifying these types of products to a high degree.
-
Solution B: Crystallization or Salt Formation. If chromatography is not desired, you can attempt to crystallize the free base from a suitable solvent system. A more reliable method is to form a salt.[5] Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a crystalline solid that can be easily filtered, washed, and dried. This also serves as an excellent final purification step.
Reductive Amination Workflow: Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing and solving common issues in your reductive amination experiment.
Caption: A decision tree for troubleshooting reductive amination.
Frequently Asked Questions (FAQs)
Q: Why is Sodium Triacetoxyborohydride (STAB) the recommended reducing agent?
A: STAB is considered the superior reagent for one-pot reductive aminations due to its remarkable selectivity. It reduces protonated iminium ions much faster than it reduces aldehydes or ketones.[2][12] This selectivity allows the aldehyde and amine to be mixed directly with the reducing agent, streamlining the process and generally leading to higher yields and cleaner reactions compared to less selective hydrides like NaBH₄ or more toxic alternatives like sodium cyanoborohydride (NaBH₃CN).[1][7][8]
Q: What is the optimal solvent for this reaction?
A: The preferred solvent for reductive aminations using STAB is a non-protic solvent. 1,2-Dichloroethane (DCE) is the most commonly cited and validated solvent for this reaction.[2][13] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives.[6][7] Protic solvents like methanol are generally avoided in one-pot procedures because STAB is water-sensitive and can be consumed by the solvent.[6][7]
Q: How do steric effects from the this compound substrate impact the reaction?
A: Both the aldehyde and the amine partners can introduce steric hindrance, which can slow down or prevent the reaction.[14][15][16] The this compound substrate is moderately bulky. If you are reacting it with a sterically demanding amine (e.g., a secondary amine with bulky substituents), the formation of the hemiaminal and subsequent iminium ion can be slow.[15][16] In such cases, you may need to increase the reaction time, use a slight excess of the amine, or gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier.
Key Parameter Relationships
The success of the reductive amination is a balance of several interconnected factors. Understanding their interplay is key to optimization.
Caption: Interplay of key parameters in reductive amination.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (eq.) | Purpose |
| This compound | 1.0 (Limiting Reagent) | Aldehyde source |
| Amine (Primary or Secondary) | 1.0 - 1.2 | Nucleophile; slight excess can drive reaction |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 2.0 | Selective reducing agent |
| Acetic Acid (Optional, but recommended) | 1.0 - 2.0 | Catalyst for iminium ion formation |
Protocol: General Procedure for Reductive Amination
This protocol provides a robust starting point for the reaction between this compound and a generic amine.
Materials:
-
This compound
-
Amine of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCE (approx. 0.1 M concentration relative to the aldehyde). Stir until fully dissolved.
-
Addition of Reactants: Add the amine (1.1 eq) followed by glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.
-
Reduction: In a single portion, add STAB (1.5 eq) to the stirring solution. A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 24 hours, depending on the reactivity and steric hindrance of the amine.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Stir until effervescence ceases. Check that the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography or by crystallization/salt formation as described in the troubleshooting section.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
preventing over-alkylation in reactions with 1-Boc-4-(4-formylphenyl)piperazine
Welcome to the technical support center for 1-Boc-4-(4-formylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reactivity of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results in your synthetic endeavors, with a particular focus on preventing over-alkylation in reductive amination reactions.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry, often utilized in the synthesis of complex molecules due to its dual functionality. The formyl group provides a handle for reductive amination to introduce a diverse range of substituents, while the Boc-protected piperazine can be deprotected to allow for further functionalization. However, the presence of the second nitrogen in the piperazine ring, even when Boc-protected, can lead to undesired side reactions, most notably over-alkylation. This guide will equip you with the knowledge and protocols to control these reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation when using this compound in reductive amination?
A1: Over-alkylation in this context typically refers to the undesired reaction of the newly formed secondary amine with another molecule of the aldehyde, leading to a tertiary amine. While the Boc group on the piperazine nitrogen significantly reduces its nucleophilicity, the primary reaction site is the aldehyde. After the initial reductive amination, the product is a secondary amine. This secondary amine can then compete with the starting primary amine for reaction with the aldehyde, leading to a bis-alkylated byproduct.
Q2: I am observing a significant amount of a bis-alkylated byproduct in my reductive amination. How can I minimize this?
A2: Minimizing the formation of the bis-alkylated byproduct requires careful control of the reaction conditions. Here are several strategies:
-
Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound. This ensures the aldehyde is more likely to react with the intended primary amine rather than the secondary amine product.[1]
-
Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and amine can help to reduce the newly formed imine as it is generated, keeping the concentration of the secondary amine product low throughout the reaction.[1]
-
Choice of Reducing Agent: Milder and more sterically hindered reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for reductive aminations as they are less likely to reduce the aldehyde directly and can be more selective for the imine.[2]
Q3: Can the Boc-protecting group be cleaved under reductive amination conditions?
A3: The Boc group is generally stable under the neutral to mildly acidic conditions typically employed for reductive amination.[3] However, prolonged exposure to strong acids or elevated temperatures can lead to its cleavage. It is crucial to monitor the reaction and use conditions that are compatible with the Boc protecting group. If acidic conditions are required for imine formation, using a mild acid like acetic acid is recommended.
Q4: What is the optimal pH for reductive amination with this compound?
A4: The optimal pH for reductive amination is a balance between promoting imine formation (favored under mildly acidic conditions, typically pH 4-6) and maintaining the stability of the reducing agent.[2] For sodium triacetoxyborohydride (STAB), the reaction can be run in the presence of a mild acid like acetic acid. For sodium cyanoborohydride (NaBH3CN), a pH of around 6 is often optimal to prevent the formation of toxic HCN gas.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Mono-alkylated Product | Incomplete reaction; Decomposition of starting material or product; Suboptimal reaction conditions. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure the quality of your starting materials and solvents.- Optimize the reaction temperature; start at room temperature and adjust as needed. Lowering the temperature can sometimes improve selectivity.[1]- Screen different solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. |
| Significant Formation of Bis-alkylated Byproduct | Incorrect stoichiometry; High concentration of the secondary amine product; Reactive reducing agent. | - Use a slight excess of the primary amine (1.1-1.2 eq.).- Add the reducing agent portion-wise or via syringe pump over an extended period.[1]- Switch to a milder or more sterically hindered reducing agent like sodium triacetoxyborohydride (STAB).[2] |
| Presence of Unreacted Aldehyde | Inefficient imine formation; Inactive reducing agent. | - Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.- Check the quality and age of your reducing agent. Use a fresh batch if necessary.- Ensure anhydrous conditions, as water can hydrolyze the imine and consume the reducing agent.[4] |
| Cleavage of the Boc-Protecting Group | Reaction conditions are too acidic or the temperature is too high. | - Avoid strong acids. If an acid catalyst is needed, use a weak acid like acetic acid.- Run the reaction at a lower temperature.- Minimize the reaction time. |
| Difficulty in Product Purification | Similar polarities of the desired product and byproducts. | - Optimize the reaction to minimize byproduct formation.- Employ careful column chromatography with a shallow solvent gradient to improve separation.- Consider converting the amine product to a salt to alter its solubility and facilitate purification. |
Experimental Protocols
Protocol 1: Controlled Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to favor the formation of the mono-alkylated product by using a mild reducing agent and controlled stoichiometry.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the primary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a separate flask, prepare a slurry of STAB (1.5 equivalents) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture over a period of 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway
Reductive Amination and the Over-alkylation Side Reaction
Caption: Desired vs. undesired pathways in reductive amination.
Troubleshooting Workflow for Over-alkylation
Caption: A decision tree for troubleshooting over-alkylation.
References
Technical Support Center: Purification of 1-Boc-4-(4-formylphenyl)piperazine Derivatives
Welcome to the technical support center for navigating the challenges in the purification of 1-Boc-4-(4-formylphenyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols.
The unique structure of these compounds, featuring a bulky Boc protecting group, a reactive aldehyde, and a basic piperazine core, presents a specific set of purification hurdles. This resource aims to equip you with the knowledge to anticipate and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is removing unreacted starting materials, specifically N-Boc-piperazine. What is the most effective strategy?
A1: Unreacted N-Boc-piperazine is a common impurity, particularly in nucleophilic aromatic substitution reactions where it is often used in excess.[1] Its basic nature and polarity can cause it to co-elute with the desired product during column chromatography.
Troubleshooting & Optimization:
-
Aqueous Work-up: A crucial first step is a thorough aqueous work-up. Washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) will protonate the basic piperazine starting material, rendering it water-soluble and effectively partitioning it into the aqueous phase. Be cautious not to use overly harsh acidic conditions that could risk cleaving the acid-sensitive Boc group.
-
Column Chromatography: If an acidic wash is insufficient, careful optimization of your column chromatography is necessary.
-
Solvent System: Employing a solvent system with a slightly more polar organic modifier (e.g., ethyl acetate in hexanes) can help to better separate the more polar N-Boc-piperazine from the product.[2]
-
Silica Gel Treatment: Pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) can deactivate acidic sites on the silica, which can cause peak tailing of basic compounds and improve separation.[2][3]
-
Q2: I'm observing a new, more polar spot on my TLC during purification. What could this be?
A2: The appearance of a more polar impurity during purification, especially on silica gel, often points to the partial deprotection of the Boc group. The acidic nature of silica gel can be sufficient to slowly cleave the tert-butoxycarbonyl group, revealing the free amine of the piperazine. This newly formed secondary amine is significantly more polar.
Causality & Prevention:
-
Boc Group Instability: The Boc group is notoriously sensitive to acidic conditions.[4] While robust enough for many synthetic steps, prolonged exposure to acidic environments, including the surface of standard silica gel, can lead to its removal.
-
Mitigation Strategies:
-
Neutralize Silica: As mentioned in Q1, adding a small amount of a non-nucleophilic base like triethylamine to your eluent can neutralize the silica surface and prevent Boc deprotection.[2][3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.[3]
-
Minimize Purification Time: The extent of deprotection is often time-dependent. Aim for a rapid purification process. Flash column chromatography is generally preferred over gravity columns.[2]
-
Q3: My aldehyde seems to be reacting on the column, leading to multiple spots and low recovery. Why is this happening and how can I prevent it?
A3: Aldehydes are electrophilic and can be sensitive to both acidic and basic conditions, as well as nucleophilic attack.[3] During column chromatography, several side reactions can occur:
-
Acetal/Hemiacetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a polar modifier in the eluent, the acidic sites on the silica gel can catalyze the formation of acetals or hemiacetals.[3] This is a common cause of unexpected spots and apparent loss of the desired product.
-
Oxidation: While less common on a standard silica column, aldehydes can be susceptible to air oxidation, especially if the purification is prolonged.
Troubleshooting & Optimization:
-
Avoid Alcoholic Solvents: Whenever possible, avoid using alcohols in your eluent. Opt for solvent systems like ethyl acetate/hexanes or dichloromethane/ethyl acetate.[2][3]
-
Use of Alumina: Switching to neutral or basic alumina as the stationary phase can mitigate issues caused by the acidity of silica gel.[3]
-
Inert Atmosphere: If oxidation is suspected, consider running the column under an inert atmosphere (e.g., nitrogen or argon).
Q4: The purified product appears as a smear or a broad peak during HPLC analysis. What is causing this poor peak shape?
A4: Poor peak shape in HPLC is often indicative of interactions between the analyte and the stationary phase or issues with the mobile phase. For this compound derivatives, the basic piperazine nitrogen can interact with residual acidic silanol groups on C18 columns, leading to tailing.
Troubleshooting & Optimization:
-
Mobile Phase Additives: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase is a standard practice.[4] This protonates the piperazine nitrogen, minimizing its interaction with the stationary phase and resulting in sharper peaks.
-
pH Adjustment: Controlling the pH of the mobile phase with a buffer (e.g., ammonium acetate) can also improve peak shape.[4]
-
Column Choice: Using an HPLC column with end-capping can reduce the number of free silanol groups available for interaction.
Troubleshooting Guide: Column Chromatography
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound derivatives by column chromatography.[5][6][7]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with a starting material (e.g., N-Boc-piperazine). | Insufficient difference in polarity. | - Perform a pre-column acidic wash. - Optimize the solvent system on TLC for better separation (aim for a ΔRf > 0.2). - Use a less polar solvent system to increase retention time and improve separation. |
| Appearance of a new, highly polar spot during the column run. | Partial deprotection of the Boc group on acidic silica gel. | - Add 0.5-1% triethylamine to the eluent. - Switch to a neutral stationary phase like alumina. - Minimize the time the compound spends on the column. |
| Multiple new spots and low recovery of the desired aldehyde. | Reaction of the aldehyde on the column (e.g., acetal formation). | - Avoid using alcohol-based solvents in the eluent. - Use a non-acidic stationary phase like neutral alumina. |
| Significant peak tailing of the product fractions on TLC/HPLC. | Interaction of the basic piperazine moiety with acidic sites on the silica gel. | - Add 0.5-1% triethylamine to the chromatography eluent. - For HPLC, add 0.1% TFA or formic acid to the mobile phase. |
| Product is not eluting from the column. | The solvent system is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). - A common solvent system is a gradient of ethyl acetate in hexanes. For very polar compounds, a small percentage of methanol in dichloromethane can be used, but be mindful of potential acetal formation.[2] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol outlines a standard procedure for the purification of a crude reaction mixture containing this compound.
1. Preparation of the Crude Sample: a. After an appropriate aqueous work-up (including a dilute acid wash if unreacted basic starting materials are expected), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter and concentrate the solution under reduced pressure to obtain the crude product as an oil or solid. c. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal eluent system.
2. Column Packing (Slurry Method): a. Select an appropriately sized column (typically 20-50 times the weight of the crude product for the stationary phase).[5] b. Clamp the column vertically and add the initial, non-polar eluent until the column is about half-full. c. In a separate beaker, create a slurry of silica gel in the same eluent. d. Gently pour the slurry into the column, allowing the silica to settle evenly. Tap the column gently to ensure uniform packing. e. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. b. Carefully apply the sample solution to the top of the silica bed. c. Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials. d. Monitor the separation by TLC analysis of the collected fractions.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final product.
1. Instrument and Column:
-
A standard HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Gradient: A typical gradient might be 10-90% B over 15 minutes, followed by a hold and re-equilibration. This should be optimized for the specific derivative.
4. Sample Preparation:
-
Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visual Workflows
Logical Troubleshooting Workflow
Caption: A logical workflow for the purification of this compound derivatives.
Purification Decision Pathway
Caption: Decision pathway for selecting a purification strategy based on impurity type.
References
- 1. This compound | 197638-83-8 [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
Technical Support Center: Troubleshooting the Suzuki Coupling of Electron-Rich Aryl Halides with 1-Boc-4-(4-formylphenyl)piperazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with a particularly demanding Suzuki-Miyaura cross-coupling reaction. We will address the specific issues that arise when coupling electron-rich aryl halides—notoriously difficult substrates—with the functionally complex boronic acid partner, 1-Boc-4-(4-formylphenyl)piperazine. Our approach moves beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the primary factors I should investigate first?
A1: Failure in this specific coupling is common and typically stems from one of four key areas. The most significant challenge is the slow rate of oxidative addition involving the electron-rich aryl halide, which is often the rate-determining step in the catalytic cycle.[1][2]
Here is a checklist of the most critical parameters to assess:
-
The Catalyst System: The choice of palladium source and, most importantly, the ligand is paramount. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently ineffective for these substrates.[1] You require a more robust system tailored for difficult oxidative additions.
-
Reagent Integrity & Side Reactions: The stability of your organoboron reagent is a frequent point of failure. Protodeboronation, the cleavage of the C-B bond by a proton source, can consume your coupling partner before it has a chance to react.[1] The presence of the aldehyde on your piperazine partner also introduces potential side reactions.
-
Base and Solvent Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[3] The solvent must ensure all components remain soluble while being compatible with the chosen base and temperature.
-
Reaction Environment: The complete exclusion of oxygen is vital. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid partner.[4][5]
Below is a logical workflow to diagnose and address these common failure modes.
Caption: Initial troubleshooting workflow for failed Suzuki couplings.
Q2: I'm using an electron-rich aryl chloride, and the reaction is stalled. How do I choose a better catalyst and ligand to promote the oxidative addition step?
A2: This is the classic challenge for this substrate class. The electron-donating groups on your aryl halide increase the electron density of the carbon-halogen bond, making it resistant to cleavage by the Pd(0) catalyst.[1] To overcome this high activation barrier, you must use a catalytic system that is both highly active and thermally stable.
The solution lies in moving away from simple phosphine ligands (like PPh₃) and employing modern, specialized ligands that enhance the reactivity of the palladium center.
-
Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands): These are the industry standard for difficult couplings. Their large steric profile promotes the final reductive elimination step, while their electron-rich nature makes the palladium center more nucleophilic, thus accelerating the oxidative addition.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable and active palladium complexes. They are particularly effective for activating stubborn aryl chlorides.[1]
Catalyst & Ligand Selection Guide
| Ligand Type | Example Ligands | Recommended Halide | Rationale & Key Considerations |
|---|---|---|---|
| Triphenylphosphine | PPh₃ | Aryl Iodides, activated Aryl Bromides | Generally insufficient for electron-rich aryl bromides and especially chlorides. Often used in older, legacy procedures.[6] |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Aryl Chlorides , Aryl Bromides | First choice for this problem. XPhos and SPhos are excellent starting points for electron-rich aryl chlorides. They create a highly active, monoligated Pd(0) species crucial for the reaction.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Aryl Chlorides , hindered substrates | Excellent alternative to phosphines. Forms very stable catalysts that resist decomposition at high temperatures, which may be needed.[5] |
| Ferrocenyl Phosphines | dppf | Aryl Bromides, some activated Chlorides | Good general-purpose ligand but may lack the activity of modern Buchwald ligands for the most challenging electron-rich chlorides. |
Recommendation: Start with a commercially available G3 or G4 Buchwald pre-catalyst (e.g., XPhos-Pd-G3). These are air-stable and reliably generate the active Pd(0) species in situ, removing variability from the initial reduction step.[4]
Q3: I'm observing significant protodeboronation of my this compound boronic acid. How can I mitigate this side reaction?
A3: Protodeboronation is the undesired reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (often water), effectively destroying your nucleophile.[1] This is a common issue, especially under harsh basic conditions or with prolonged heating.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols call for a small amount of water to aid in dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[1] Ensure your solvents are thoroughly dried and consider running the reaction under strictly anhydrous conditions initially.
-
Optimize the Base: Strong bases, particularly hydroxides (like NaOH), can accelerate this side reaction. A non-nucleophilic, moderately strong base is often a better choice. Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent starting point.[1][4] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[1]
-
Use a Boronic Ester: Pinacol esters (Bpin) or neopentyl glycol esters of your boronic acid are generally more stable and less prone to protodeboronation than the free boronic acid.[5] If you are starting from the boronic acid, you can convert it to the pinacol ester beforehand.
-
Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly crystalline, air-stable solids that are significantly more robust against protodeboronation than their boronic acid counterparts.[8] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.
Q4: Could the formyl (aldehyde) or piperazine moieties in my boronic acid partner be inhibiting the reaction?
A4: Yes, both functional groups can potentially interfere with the catalytic cycle.
-
Formyl Group: While aldehydes are generally compatible with Suzuki conditions, they can coordinate to the palladium center, potentially inhibiting catalysis.[9][10] In some cases, particularly with nickel catalysts, this coordination can actually be beneficial, but with palladium, it can be detrimental. Furthermore, under certain conditions (e.g., with certain bases or impurities), the aldehyde could undergo side reactions like Cannizzaro-type disproportionation or condensation. If you suspect aldehyde interference, monitor your reaction for byproducts and consider protecting it as an acetal, though this adds synthetic steps.
-
Piperazine Nitrogen: The basic nitrogen atoms in the piperazine ring can act as Lewis bases and coordinate to the palladium catalyst.[11] This coordination can compete with the desired phosphine or NHC ligand, leading to catalyst inhibition or the formation of less active or inactive palladium species.[5] This is particularly problematic with electron-rich aryl halides that require a highly active, coordinatively unsaturated catalyst. If catalyst inhibition is suspected, increasing the ligand-to-palladium ratio (from a standard 1:1 or 2:1 up to 4:1) can sometimes overcome the competitive binding from the substrate.
Q5: I'm observing a significant amount of dehalogenated arene as a byproduct. What causes this and how can I prevent it?
A5: Dehalogenation is a common side reaction where the halide on your electrophile is replaced by a hydrogen atom. This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, followed by reductive elimination of Ar-H.[5]
Common Causes and Solutions:
-
Hydride Source: The hydride can originate from amine bases (like triethylamine), alcohols used as solvents, or even water under certain conditions.
-
Solution: Avoid amine bases and alcohol solvents. Use an inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane, toluene, or 2-MeTHF.[1]
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing dehalogenation.
-
Solution: Ensure your transmetalation is as fast as possible. This goes back to proper base selection (strong enough to activate the boronate) and ensuring your boronic acid/ester is of high quality and not decomposing.
-
The fundamental steps of the Suzuki-Miyaura catalytic cycle are illustrated below, highlighting the critical oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Starting Protocol for Difficult Couplings
This protocol provides a robust starting point for the coupling of an electron-rich aryl chloride with this compound pinacol ester. Optimization will likely be necessary.
Reagents & Equipment:
-
Electron-rich aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
XPhos Pd G3 Precatalyst (1–3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, the boronic ester, the finely powdered K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with inert gas three times to ensure a completely anaerobic atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Heating: Place the vial in a preheated oil bath or heating block set to 80–110 °C. Higher temperatures may be required for aryl chlorides.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Solubility of 1-Boc-4-(4-formylphenyl)piperazine and its Intermediates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges during the synthesis and purification of 1-Boc-4-(4-formylphenyl)piperazine. As a pivotal building block in medicinal chemistry, managing the physical properties of this compound and its related intermediates is critical for achieving high purity and yield. This document moves beyond standard protocols to explain the underlying principles governing solubility and crystallization, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs): Core Physicochemical Properties
This section addresses the most common initial queries regarding the handling and properties of the key compounds involved in the synthesis of this compound.
Q1: What are the key physical properties of this compound and its common precursors?
Understanding the fundamental properties of your starting materials and product is the first step in managing solubility. These properties dictate solvent choice, reaction temperature, and purification strategy.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Boc-piperazine | 57260-72-7 | 186.25 | White to off-white crystalline powder or waxy solid[1][2][3] | 43–47[2][3][4] |
| p-Fluorobenzaldehyde | 459-57-4 | 124.11 | Colorless to light yellow liquid | -10 |
| This compound | 197638-83-8 | 290.36 | Yellow solid [5] | 118–121 [5] |
Q2: What is the general solubility profile of these compounds?
Solubility is not an absolute measure but a spectrum that depends on the solvent, temperature, and purity of the compound.
-
1-Boc-piperazine : This precursor is generally soluble in a wide range of common organic solvents, including ethanol, methanol, dichloromethane, and ethyl acetate.[1][2][3][4][6] Its solubility in water is low.[1][6]
-
p-Fluorobenzaldehyde : As a polar aprotic liquid, it is miscible with many organic solvents used in synthesis, such as NMP, DMF, and DMSO.
-
This compound (Product) : The final product exhibits significantly lower solubility in polar solvents compared to its Boc-piperazine precursor. A typical synthesis involves its precipitation from an aqueous solution, indicating poor water solubility.[5] It is moderately soluble in heated alcohols like ethanol or isopropanol and more soluble in chlorinated solvents or polar aprotic solvents. The key to its purification is finding a solvent where it is sparingly soluble at room temperature but fully soluble when heated.
Troubleshooting Guide: Common Solubility-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the workup and purification stages of your reaction.
Q3: During the reaction workup (e.g., quenching with water), I get a sticky, oily, or gummy precipitate instead of a fine powder. How can I resolve this?
This phenomenon, often called "oiling out," occurs when the product separates from the solution as a liquid phase rather than a crystalline solid.
-
Causality : This is often due to the presence of impurities which depress the melting point of the mixture. It can also happen if the temperature of the solution is above the melting point of your impure product.
-
Troubleshooting Steps :
-
Increase Solvent Volume : The primary issue may be that the concentration of the solute is too high. Try pouring the reaction mixture into a larger volume of the anti-solvent (e.g., ice water) with vigorous stirring to promote the formation of a fine precipitate.[5]
-
Lower the Temperature : Ensure the quenching liquid is sufficiently cold (e.g., an ice-water bath) to rapidly cool the mixture below the freezing point of the product.
-
Solvent Exchange : If the above fails, extract the oily product into a suitable organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure using a rotary evaporator to obtain a crude solid. This solid can then be subjected to a proper crystallization procedure.[7]
-
Q4: My product precipitates too quickly ("crashes out") from the solution upon cooling, resulting in a fine powder that may be impure. How can I achieve better crystal growth?
Rapid precipitation traps solvent and impurities within the crystal lattice, defeating the purpose of crystallization.[7] Ideal crystal growth should occur slowly, over a period of 15-30 minutes.[7]
-
Causality : The solution is likely too supersaturated. This happens when there is too little solvent or the chosen solvent is too "poor" (i.e., the compound is not very soluble in it).
-
Troubleshooting Steps :
-
Add More 'Good' Solvent : Re-heat the mixture to dissolve the precipitate and add a small additional volume (e.g., 5-10%) of the hot solvent. This slightly reduces the supersaturation, allowing the solution to cool for a longer period before nucleation begins, which promotes the growth of larger, more perfect crystals.[7]
-
Slow Down Cooling : Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated from the surface by a cork ring or paper towels.[7] Once at room temperature, cooling can be gradually continued in a refrigerator and then a freezer. Slow cooling is paramount for high-quality crystals.
-
Use a Different Solvent System : If a single solvent is not working, consider a binary solvent system (see Protocol 3.1).
-
Q5: I'm not getting any crystal formation, even after cooling the solution for an extended period. What are the next steps?
Failure to crystallize typically means the solution is not saturated, or the energy barrier for crystal nucleation has not been overcome.
-
Causality : Too much solvent was used, or the compound is highly pure and lacks nucleation sites.
-
Troubleshooting Steps :
-
Induce Nucleation :
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[8]
-
Seeding : If you have a small amount of the pure solid, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[8]
-
-
Increase Concentration : If nucleation techniques fail, your solution is likely unsaturated. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[7] Allow it to cool again and observe.
-
Add an Anti-Solvent : If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Full Solvent Removal : As a last resort, remove all the solvent via rotary evaporation and attempt the crystallization again with a different solvent system.[7]
-
Q6: The yield of my purified product is very low. What are the likely solubility-related causes?
A low yield after crystallization points to excessive loss of the compound to the mother liquor or during intermediate steps.
-
Causality : The most common reason is using too much solvent during the crystallization process.[7]
-
Troubleshooting Steps :
-
Minimize Solvent Usage : During crystallization, use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain a significant portion of your product in the solution (mother liquor) after cooling.
-
Cold Filtration : When washing the collected crystals, ensure the solvent used for washing is ice-cold. Using room-temperature solvent will dissolve some of your purified product.
-
Second Crop of Crystals : Do not discard the mother liquor immediately. You can often recover more product by concentrating the mother liquor (e.g., reducing the volume by half) and cooling it again to obtain a second, albeit less pure, crop of crystals.
-
Experimental Protocols & Workflows
Protocol 3.1: Recommended Crystallization Protocol for this compound
This protocol utilizes a binary solvent system, which offers excellent control over the crystallization process. A common and effective pair for this compound is Ethanol (good solvent) and Water (anti-solvent).
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring until the solid completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Reaching Saturation : While the ethanol solution is still hot, add deionized water dropwise until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification : Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are starting from a point just below saturation.
-
Slow Cooling : Cover the flask with a watch glass to prevent solvent evaporation and set it on a countertop to cool slowly to room temperature. Do not disturb the flask during this period.[9] Crystal formation should begin within 15-30 minutes.
-
Further Cooling : Once the flask has reached room temperature and crystal growth appears complete, place it in a refrigerator (~4 °C) for at least one hour, followed by placement in a freezer (-20 °C) if possible, to maximize product precipitation.
-
Collection : Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow 3.2: Decision-Making for Crystallization Solvent Selection
The following flowchart provides a systematic approach to selecting an appropriate solvent system for the purification of your intermediates.
Caption: A flowchart for systematically testing and selecting a single solvent for crystallization.
References
- 1. guidechem.com [guidechem.com]
- 2. petalheadexim.com [petalheadexim.com]
- 3. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. This compound | 197638-83-8 [chemicalbook.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Efficient Cross-Coupling with 1-Boc-4-(4-formylphenyl)piperazine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-Boc-4-(4-formylphenyl)piperazine in cross-coupling reactions. This guide is designed to provide practical, field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common experimental challenges. Our goal is to empower you to achieve efficient and reproducible synthesis of your target molecules.
This document moves beyond generic protocols, offering a structured approach to problem-solving based on the specific chemical nature of your substrate. We will address the unique considerations posed by the sterically accessible secondary amine of the piperazine ring and the potentially reactive formyl group on the phenyl ring.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your cross-coupling experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Buchwald-Hartwig amination between an aryl halide and this compound is failing or giving very low conversion. What are the most likely causes and how do I fix it?
A: Low yield in a Buchwald-Hartwig amination is a common but solvable issue. A systematic approach is key to identifying the root cause.[1]
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that an inert atmosphere is maintained throughout the reaction.[2] Using pre-activated Pd(0) sources or modern precatalysts can help, but a good inert technique is non-negotiable.[1]
-
Reagent and Solvent Quality: Anhydrous and pure reagents are critical. Moisture can hydrolyze the active catalyst and certain bases. Solvents should be freshly dried or from a reliable commercial source (e.g., Sure/Seal™ bottles). Amines, in particular, should be purified if their quality is in doubt.[2]
-
Base Selection and Quality: The base is not just a proton scavenger; it's an integral part of the catalytic cycle.
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required for efficient deprotonation of the piperazine nitrogen. However, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may offer better tolerance for sensitive functional groups.[3][4]
-
Base Quality: Strong alkoxide bases degrade upon exposure to air and moisture. Use freshly opened containers or store them in a glovebox.
-
Systematic Troubleshooting Workflow:
Issue 2: Side Product Formation
Q: I'm observing significant side products. I suspect the formyl group (-CHO) is interfering with the reaction. What can I do?
A: This is a valid concern. The electrophilic nature of the aldehyde can lead to side reactions, especially under basic conditions or at elevated temperatures.
-
Problem: The formyl group can undergo reactions such as aldol condensation, Cannizzaro reaction, or act as a coordination site for the metal, potentially deactivating the catalyst. In Buchwald-Hartwig reactions, the amine nucleophile could potentially form an imine with the aldehyde.
-
Primary Solution: Protect the Aldehyde. The most robust solution is to protect the formyl group as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the cross-coupling reaction. The acetal is stable under typical cross-coupling conditions and can be easily deprotected with aqueous acid post-coupling.
Q: In my Suzuki-Miyaura coupling, I'm seeing a lot of homocoupling of my boronic acid derivative. How can I prevent this?
A: Homocoupling is often a sign of issues with the oxidative state of the palladium catalyst or the presence of oxygen.
-
Cause: The presence of Pd(II) species at the start of the reaction or the introduction of oxygen can promote the homocoupling of boronic acids.[2]
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is completely free of oxygen.
-
Use a Pd(0) Source: Using a catalyst already in the Pd(0) state, like Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize the amount of initial Pd(II). If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are conducive to its rapid reduction to Pd(0).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting catalyst system for a Buchwald-Hartwig amination with this compound?
A: For the coupling of a secondary cyclic amine like a Boc-piperazine, sterically hindered and electron-rich biarylphosphine ligands are the industry standard.[3] A reliable starting point would be to use a second-generation (G2) or third-generation (G3) Buchwald precatalyst.
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | These precatalysts are air-stable, provide rapid generation of the active Pd(0) species, and the associated ligands are well-suited for coupling secondary amines. |
| Ligand | XPhos or RuPhos | These ligands have demonstrated broad utility and high efficiency for C-N bond formation, especially with cyclic secondary amines.[5] |
| Base | NaOt-Bu or Cs₂CO₃ (1.4-2.0 equiv.) | NaOt-Bu is a strong base effective for many aminations. Cs₂CO₃ is a milder, soluble alternative that may be better if your other coupling partner has base-sensitive groups.[4][6] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are the most common and effective solvents for Buchwald-Hartwig aminations, offering good solubility for reagents and stability at typical reaction temperatures.[3][7] |
| Temperature | 80-110 °C | This temperature range is generally sufficient to promote catalytic turnover without causing significant thermal decomposition.[8] |
Q2: Can I perform a Suzuki-Miyaura coupling using this compound? If so, what would be the strategy?
A: Yes. The most common strategy would be to first convert your this compound into its corresponding boronic acid or boronate ester derivative. This is typically achieved by ortho-lithiation followed by reaction with a borate ester (e.g., triisopropyl borate), or via a palladium-catalyzed Miyaura borylation of an aryl halide precursor.
Once you have the boronic acid/ester, you can couple it with an aryl or heteroaryl halide.
| Component | Recommended Starting Point | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a precatalyst like SPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings.[2] Modern biarylphosphine ligands like SPhos can offer higher turnover numbers and broader substrate scope. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) in an aqueous solution | An aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio) | A biphasic solvent system is standard for Suzuki couplings to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | This temperature range is typically effective for promoting the reaction. |
Important Consideration: As mentioned in the troubleshooting section, the aldehyde may not be stable under these conditions. Protection as an acetal before forming the boronic ester is the safest strategy.
Q3: Is the Boc-protecting group stable under typical cross-coupling conditions?
A: Generally, the tert-butoxycarbonyl (Boc) group is stable under the neutral to basic conditions of most Buchwald-Hartwig and Suzuki-Miyaura reactions. However, it is sensitive to strong acids. Care should be taken during aqueous workup and purification (e.g., silica gel chromatography) to avoid acidic conditions that could lead to premature deprotection. If your workup requires an acid wash, use a dilute, weak acid and minimize contact time.
Q4: I need to scale up my reaction. What are the key considerations?
A: Scaling up from milligram to multi-gram or kilogram scale introduces new challenges.
-
Mixing and Mass Transfer: The heterogeneous nature of many cross-coupling reactions (especially with inorganic bases) means that efficient stirring is critical. On a large scale, mechanical overhead stirring is necessary to ensure proper mixing, as magnetic stirring becomes ineffective.[2]
-
Heat Transfer: Exothermic or endothermic events are more pronounced on a larger scale. Ensure your reactor has adequate heating and cooling capacity to maintain the target temperature.
-
Catalyst Loading: Often, catalyst loading (in mol%) can be decreased on a larger scale. It is worthwhile to perform optimization studies to find the minimum catalyst loading that provides an acceptable reaction rate and yield.[10]
-
Purification and Palladium Removal: Removing residual palladium to parts-per-million (ppm) levels is a critical concern in pharmaceutical synthesis. Techniques include:
-
Crystallization: Often effective at purging metal impurities.
-
Carbon Treatment: Activated carbon can adsorb palladium species.
-
Metal Scavengers: Silica-based scavengers with thiol or other functional groups can be very effective at binding and removing residual palladium.[11]
-
Catalyst Selection and Reaction Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (approx. 0.1 M concentration relative to aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Seal the flask and perform three vacuum/backfill cycles with argon.
-
Add the anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
The choice of ligand is paramount for success. Below is a comparison of common, highly effective ligands for coupling with secondary amines.
| Ligand | Structure Type | Key Advantages | Typical Use Case |
| XPhos | Biaryl Monophosphine | Very broad scope, highly active for aryl chlorides and bromides, thermally stable. | A go-to, first-choice ligand for general screening and optimization. |
| RuPhos | Biaryl Monophosphine | Excellent for electron-deficient and heteroaromatic halides. Complements XPhos.[5] | When coupling with challenging heteroaryl halides or when XPhos gives suboptimal results. |
| BrettPhos | Biaryl Monophosphine | Particularly effective for coupling primary amines and can be useful for sterically hindered substrates.[5] | Useful for primary amines, but can also be effective for secondary amines in certain contexts. |
| Josiphos | Ferrocenyl Diphosphine | Highly active, allowing for very low catalyst loadings, especially with aryl bromides and primary amines.[12] | When high turnover numbers are required or for coupling with ammonia equivalents. |
| BINAP | Bidentate Phosphine | One of the earlier "second-generation" ligands, still effective for many transformations, particularly with aryl triflates.[13][14] | A good alternative to monophosphine ligands, especially in academic settings. |
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing dimer formation in 1-Boc-4-(4-formylphenyl)piperazine reactions
Welcome to the technical support center for researchers utilizing 1-Boc-4-(4-formylphenyl)piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, particularly concerning the common issue of dimer formation during reductive amination reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reactions, maximize yield, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant impurity with a mass corresponding to a dimer of my starting material in my reductive amination reaction. What is happening and how can I prevent this?
A: This is a very common issue when working with this compound. The root cause lies in the bifunctional nature of the molecule itself. It contains both an electrophilic aldehyde group and a nucleophilic secondary amine within the piperazine ring. This allows for a self-condensation reaction to occur, competing with your desired reaction pathway.
The aldehyde of one molecule reacts with the secondary amine of another molecule to form an iminium ion, which is then reduced by the hydride source to create a stable dimer impurity. This process is, in essence, a competing reductive amination reaction where your starting material acts as both the amine and the aldehyde.[1][2]
To minimize dimer formation, you must favor the kinetics of your desired reaction over this undesired self-reaction. This can be achieved through several strategic adjustments to your protocol:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[3][4][5] Unlike stronger reagents like Sodium Borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde directly and is particularly effective at reducing the intermediate iminium ion formed from your desired amine and the aldehyde.[4][6][7][8] This selectivity is crucial for minimizing side reactions.[5]
-
Control of Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of your desired primary or secondary amine. According to Le Châtelier's principle, increasing the concentration of one reactant (your desired amine) will push the reaction equilibrium towards the formation of the desired product, thereby outcompeting the self-reaction with the piperazine starting material.
-
Order and Rate of Addition: Do not mix all reagents at once. A highly effective strategy is to add the this compound solution slowly (e.g., via a syringe pump over 1-2 hours) to a solution already containing your desired amine and the reducing agent. This maintains a low concentration of the aldehyde starting material at all times, significantly reducing the probability of two starting material molecules reacting with each other.
-
pH Control: Imine formation is fastest at a mildly acidic pH, typically between 4 and 5.[6][9][10][11] At this pH, there is enough acid to catalyze the dehydration step to form the iminium ion, but not so much that it fully protonates and deactivates your amine nucleophile.[9][10] Many STAB reactions are run with a small amount of acetic acid to achieve this optimal pH range.[12][13]
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity by slowing down the undesired dimerization pathway.
Visualizing the Competing Reaction Pathways
The diagram below illustrates the desired reductive amination pathway versus the undesired dimer formation. Understanding this competition is key to troubleshooting your experiment.
Caption: Competing reaction pathways in reductive amination.
Q2: Which reducing agent is best for my reaction, and why?
A: For reductive aminations involving sensitive substrates like this compound, the choice of reducing agent is critical.[1][4] A comparison of common agents is provided below.
| Reducing Agent | Typical Solvent | pH Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Aprotic (DCE, THF, DCM)[4] | Mildly Acidic (often with AcOH)[12] | High selectivity for imines/iminium ions over aldehydes. [4][7][8] Avoids toxic cyanide byproducts.[4] | Water-sensitive.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (MeOH, EtOH) | Acidic (pH 3-6)[12][14] | Selective for iminium ions at controlled pH.[6] Stable in acidic solutions.[7] | Highly toxic cyanide byproduct generation. [7] Less selective at lower pH. |
| Sodium Borohydride (NaBH₄) | Protic (MeOH, EtOH) | Neutral to Basic | Inexpensive, powerful. | Poor selectivity. [6] Readily reduces the starting aldehyde, leading to alcohol byproducts and lower yields.[5][6] |
Recommendation: Sodium Triacetoxyborohydride (STAB) is strongly recommended. Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, allowing it to selectively reduce the desired iminium ion intermediate while leaving the starting aldehyde untouched.[5][8] This selectivity is the most important factor in preventing side reactions and maximizing the yield of your desired product.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize dimer formation during the reductive amination of this compound with a generic primary amine (R-NH₂).
Workflow Diagram
Caption: Optimized slow-addition protocol workflow.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve your desired amine (1.2 equivalents) and Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous Dichloroethane (DCE).
-
In a separate flask or syringe, prepare a solution of this compound (1.0 equivalent) in anhydrous DCE.
-
-
Reaction Execution:
-
Begin stirring the solution containing the amine and STAB.
-
Using a syringe pump, add the solution of this compound to the reaction flask dropwise over a period of 1 to 2 hours at room temperature.
-
Allow the reaction to stir overnight (12-18 hours) at room temperature. Monitor reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can then be purified by flash column chromatography on silica gel to isolate the desired product from any unreacted starting materials and residual dimer impurity.
-
Q3: My reaction is complete, but I still have some dimer impurity. How can I remove it during purification?
A: If dimer formation could not be completely suppressed, purification is necessary. The dimer will have a significantly higher molecular weight and different polarity compared to your desired product.
-
Flash Column Chromatography: This is the most common and effective method. The dimer, being larger and often having two basic piperazine nitrogens (one of which is Boc-protected), will likely have a different polarity than your target molecule. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes, possibly with a small amount of triethylamine to prevent streaking on the silica) should allow for effective separation.
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective method for purification. Finding a suitable solvent system where the product is soluble at high temperatures but the dimer is not (or vice-versa) can yield highly pure material.
-
Acid-Base Extraction: Since both your product and the dimer impurity contain a basic piperazine nitrogen, separation by simple acid-base extraction may be challenging. However, if there are significant differences in the pKa values or lipophilicity, a carefully controlled liquid-liquid extraction at a specific pH might offer some degree of separation, though this is less reliable than chromatography.
By implementing these strategic considerations and optimized protocols, you can effectively minimize the formation of dimer impurities, leading to cleaner reactions, simpler purifications, and higher overall yields in your drug discovery and development efforts.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. nbinno.com [nbinno.com]
impact of base selection on the outcome of reactions with 1-Boc-4-(4-formylphenyl)piperazine
Technical Support Center: 1-Boc-4-(4-formylphenyl)piperazine
Welcome to the technical support resource for this compound (CAS 197638-83-8)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will focus specifically on how the selection of a base can be the pivotal difference between a high-yielding success and a complex mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: This molecule is generally stable under standard laboratory conditions. However, two key areas require attention:
-
The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is famously labile under acidic conditions (e.g., TFA, HCl)[2][3]. It is generally robust towards a wide range of basic and nucleophilic conditions[4][5]. However, exposure to very strong bases (e.g., alkoxides like t-BuOK) at elevated temperatures could lead to degradation, though this is less common than acid-catalyzed cleavage.
-
The Aldehyde Group: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air and light over extended periods or in the presence of oxidizing agents. Under strongly basic conditions, they can undergo self-condensation (Cannizzaro reaction), although this typically requires concentrated strong bases and is less of a concern with the milder bases used in the reactions discussed below.
For storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and protected from light.
Q2: I am planning a reaction on the aldehyde. Will standard basic conditions accidentally deprotect the Boc group?
A2: It is highly unlikely. The Boc group is designed to be stable to the common bases used in synthetic organic chemistry[4][6]. Amine bases (like triethylamine, DIPEA, piperidine) and inorganic bases (like K₂CO₃, NaHCO₃) are fully compatible and will not cleave the Boc group. You can confidently perform reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations without concern for premature deprotection.
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of the aldehyde on your piperazine substrate with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). Base selection is the most critical parameter for success.[7][8]
Q3: My Knoevenagel condensation yield is low, or the reaction is not going to completion. Why?
A3: The most common cause is a suboptimal choice of base. The role of the base is to deprotonate the active methylene compound to form a nucleophilic enolate[9]. If the base is too weak for the specific methylene compound used, the enolate concentration will be too low for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Assess pKa Mismatch: Compare the pKa of your active methylene compound with the pKa of the conjugate acid of your base. A good rule of thumb is that the base's conjugate acid should have a pKa at least 2-3 units higher than the active methylene compound.
-
Switch to a Stronger (but still appropriate) Base: If you are using a very weak base like pyridine with a less acidic methylene compound like diethyl malonate, consider switching to piperidine or a catalytic amount of a stronger base.
Q4: My reaction is producing a complex mixture of side products. How can the base cause this?
A4: Using a base that is too strong is as problematic as using one that is too weak. Strong bases like sodium ethoxide or t-BuOK can promote undesirable side reactions[7].
-
Self-Condensation: A strong base can deprotonate other, less acidic positions or promote the self-condensation of the aldehyde (an aldol-type reaction if α-protons are present, which they are not in this case) or the active methylene compound.
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene. A strong base can generate a high concentration of the enolate, which can then act as a Michael donor and add to the product, leading to oligomerization or other adducts.
Solution: The Knoevenagel condensation is typically catalyzed by weakly basic amines like piperidine or pyridine, often used in catalytic amounts[7][8]. These are strong enough to generate the required enolate but not so strong as to cause rampant side reactions.
Decision Workflow for Base Selection in Knoevenagel Condensations
This workflow can help guide your choice of catalyst for the reaction between this compound and an active methylene compound, Z-CH₂-Z'.
Caption: Decision tree for selecting a base in a Knoevenagel condensation.
Comparative Table of Common Bases for Knoevenagel Condensation
| Base | Class | Typical Use | Potential Issues |
| Piperidine | Secondary Amine | Gold standard catalyst; highly effective for a wide range of substrates.[7] | Can sometimes be difficult to remove during workup. |
| Pyridine | Tertiary Amine | Effective for highly activated methylene compounds (e.g., malonic acid - Doebner modification).[7] | Often too weak for less reactive methylene partners like malonic esters. |
| Triethylamine (Et₃N) | Tertiary Amine | General-purpose organic base. | Can be effective but is sometimes less catalytic than piperidine. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Heterogeneous catalyst, easily filtered off. | Can be less efficient, requiring higher temperatures or longer reaction times. |
| Sodium Ethoxide (NaOEt) | Strong Alkoxide | Not Recommended. | Almost always too strong; leads to side reactions and low yields of the desired product.[7] |
Troubleshooting Guide: Reductive Amination
Reductive amination is another key transformation, used to couple your aldehyde with a primary or secondary amine, followed by in-situ reduction to form a new amine. The choice of base here is more about maintaining optimal pH and not interfering with the reducing agent.
Q5: My reductive amination with sodium triacetoxyborohydride (STAB) is sluggish or failing. Should I add a base?
A5: Generally, no. Reductive aminations using STAB work best under mildly acidic conditions (pH ~5-6). This is because the first step, the formation of the iminium ion from your aldehyde and the reacting amine, is acid-catalyzed. Adding a base will neutralize the acid, slow down or prevent iminium ion formation, and thus kill the reaction. STAB is designed to be stable in this pH range, unlike sodium borohydride or sodium cyanoborohydride, which require different conditions.[10]
Troubleshooting Steps:
-
Check for Acid: Often, a catalytic amount of acetic acid is added to facilitate iminium formation. If the reaction is slow, ensure a slight acidity.
-
Solvent Choice: The reaction is often faster in halogenated solvents like Dichloromethane (DCM) or Dichloroethane (DCE). Protic solvents can slow the reaction.[11]
-
Amine Quality: Ensure the amine you are reacting with is pure and not a salt (e.g., a hydrochloride salt). If it is a salt, you will need to add one equivalent of a non-nucleophilic base (like Et₃N or DIPEA) to free the amine before adding the STAB, but avoid making the bulk solution basic.
Workflow for a Standard Reductive Amination
Caption: Standard experimental workflow for reductive amination using STAB.
Experimental Protocols
Protocol 1: Model Knoevenagel Condensation with Malononitrile
This protocol details a standard procedure for reacting this compound with malononitrile.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.90 g, 10 mmol).
-
Add ethanol (e.g., 50 mL) and stir until the solid is fully dissolved.
-
Add malononitrile (0.73 g, 11 mmol).
-
Add piperidine (0.1 mL, ~1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. A precipitate of the product may form.
-
Monitoring: Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to obtain the pure condensed product.
Protocol 2: Model Reductive Amination with Benzylamine
This protocol describes the coupling of the title compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (as solvent)
-
Acetic Acid (optional, 1-2 drops)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2.90 g, 10 mmol) in anhydrous DCM (100 mL).
-
Add benzylamine (1.14 mL, 10.5 mmol).
-
(Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Formyl-Aryl Piperazine Reagents: A Comparative Analysis Centered on 1-Boc-4-(4-formylphenyl)piperazine
For researchers, medicinal chemists, and professionals in drug development, the arylpiperazine moiety is a cornerstone of modern pharmacophore design. Its prevalence in a vast array of clinically successful drugs underscores its importance as a "privileged scaffold." The introduction of this key structural motif often relies on robust and versatile building blocks. Among these, formyl-aryl piperazine reagents are of paramount importance, serving as linchpins in constructing complex molecular architectures, primarily through reductive amination.
This guide provides an in-depth analysis of a key reagent in this class, 1-Boc-4-(4-formylphenyl)piperazine, and offers a comparative perspective on its isomers and other alternatives. Our focus will be on the practical implications of structural differences, guiding the rational selection of reagents for specific synthetic challenges.
The Spotlight Reagent: this compound
This compound, also known as tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, has emerged as a highly valuable and versatile reagent in organic synthesis and medicinal chemistry.[1] Its structure marries the key functionalities required for efficient molecular elaboration: a Boc-protected amine for stability and selective deprotection, and an aromatic aldehyde for forging new carbon-nitrogen bonds.
The tert-butyloxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), revealing the secondary amine for further functionalization. The para-substituted formyl group is sterically unhindered and electronically activated, rendering it highly susceptible to nucleophilic attack, which is the crucial first step in reactions like reductive amination.
Physicochemical Properties
A clear understanding of a reagent's physical properties is essential for its effective use in the laboratory.
| Property | This compound | 1-Boc-4-(2-formylphenyl)piperazine |
| CAS Number | 197638-83-8 | 174855-57-3 |
| Molecular Formula | C₁₆H₂₂N₂O₃ | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol | 290.36 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 118-121 °C | 86-90 °C |
Comparative Analysis: The Influence of Isomeric Variation
While this compound is a workhorse reagent, its ortho- and meta-isomers, though less common, offer alternative reactivity profiles that can be advantageous in specific contexts. The position of the formyl group on the phenyl ring significantly impacts both steric accessibility and electronic properties, which in turn dictates the reagent's performance in synthesis.
The Ortho Isomer: 1-Boc-4-(2-formylphenyl)piperazine
The most striking difference in the ortho isomer is the proximity of the bulky Boc-piperazine moiety to the formyl group. This steric hindrance can be expected to:
-
Decrease Reaction Rates: The approach of a nucleophile (e.g., a primary or secondary amine in reductive amination) to the aldehyde carbonyl will be more impeded compared to the para-isomer. This may necessitate longer reaction times or more forcing conditions to achieve comparable yields.
-
Influence Substrate Scope: For sterically demanding nucleophiles, the reaction with the ortho-isomer might be significantly less efficient or fail altogether, whereas the para-isomer would likely still be reactive.
-
Potential for Intramolecular Interactions: The close proximity of the piperazine nitrogen and the formyl group could, in certain contexts, lead to intramolecular hydrogen bonding or other non-covalent interactions that might alter the conformation and reactivity of the molecule.
The Meta Isomer: 1-Boc-4-(3-formylphenyl)piperazine
The meta-isomer presents an intermediate case. The formyl group is less sterically hindered than in the ortho-isomer but lacks the direct electronic communication through resonance that characterizes the para-isomer. The piperazine nitrogen, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In the context of the formyl group's reactivity, this has more subtle electronic implications compared to the direct resonance effect in the para isomer. One might anticipate its reactivity to be broadly similar to the para-isomer, though potentially with minor differences in reaction kinetics.
Experimental Protocols: A Practical Guide
The utility of these reagents is best demonstrated through their application. Reductive amination is a cornerstone reaction for this class of compounds, enabling the formation of a new amine linkage.
General Protocol for Reductive Amination using this compound
This protocol provides a robust starting point for the synthesis of a wide range of derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate solvent such as DCM or DCE (approximately 0.1-0.2 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, particularly for less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Outlook
This compound stands out as a robust and versatile reagent for the synthesis of arylpiperazine-containing molecules. Its high reactivity, stemming from the sterically accessible and electronically activated para-formyl group, makes it a preferred choice for a broad range of applications, particularly in reductive amination protocols.
While direct comparative experimental data against its isomers is sparse, a foundational understanding of steric and electronic effects allows for a rational selection of reagents. The ortho-isomer, with its inherent steric congestion, may be reserved for specific applications where such properties can be leveraged, for instance, in diastereoselective reactions. The meta-isomer is expected to have a reactivity profile similar to the para-isomer.
The continued importance of the arylpiperazine scaffold in drug discovery will undoubtedly fuel further development of novel building blocks and synthetic methodologies. Future research directions may include the development of formyl-aryl piperazines with different protecting groups to allow for orthogonal deprotection strategies, as well as the exploration of catalytic, asymmetric methods for their application in synthesis.
References
A Senior Application Scientist's Guide to Selecting the Optimal Reducing Agent for Reductive Amination of 1-Boc-4-(4-formylphenyl)piperazine
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, enabling the efficient synthesis of secondary and tertiary amines, which are ubiquitous scaffolds in pharmacologically active agents.[1][2] The reaction, which involves the conversion of a carbonyl compound to an amine, is fundamentally a two-step process: the initial formation of an imine or iminium ion, followed by its reduction.[3][4][5]
The choice of reducing agent is the most critical parameter for success, dictating whether the reaction can be performed in a convenient one-pot fashion and influencing selectivity, functional group tolerance, and overall yield. For a substrate like 1-Boc-4-(4-formylphenyl)piperazine, a common building block in drug discovery, selecting the right reductant ensures the selective reduction of the transient iminium ion without premature reduction of the starting aromatic aldehyde.
This guide provides a comparative analysis of commonly employed reducing agents for the reductive amination of this compound, offering field-proven insights and detailed protocols to guide researchers toward the optimal choice for their specific synthetic goals.
The Core Mechanism: A Tale of Two Electrophiles
The fundamental challenge in a one-pot reductive amination is the presence of two electrophiles: the starting aldehyde and the in situ-formed iminium ion. A successful reducing agent must exhibit a strong kinetic preference for the iminium ion.
Caption: General mechanism of a one-pot reductive amination.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse Reagent
Sodium triacetoxyborohydride (STAB) is arguably the most versatile and widely used reagent for reductive amination in a laboratory setting.[1][6] Its popularity stems from a finely tuned reactivity profile that combines sufficient potency to reduce iminium ions with a general inertness towards aldehydes and ketones.[7][8]
Mechanism of Selectivity: The three electron-withdrawing acetoxy groups on the boron atom attenuate the hydridic character of the B-H bond.[7][9] This decreased reactivity prevents the reduction of the less electrophilic starting aldehyde. However, the protonated iminium ion is significantly more electrophilic and readily accepts the hydride.[7]
Performance Profile:
-
Advantages:
-
High Selectivity: Excellent for one-pot procedures, minimizing the formation of alcohol byproducts.[6][8]
-
Mild Conditions: Reactions are typically run at room temperature in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10][11]
-
Broad Functional Group Tolerance: Tolerates a wide array of functional groups, including esters, amides, and nitro groups.[7][11]
-
Safety: Non-toxic and does not release flammable or toxic gases, a significant advantage over sodium cyanoborohydride.[5]
-
-
Limitations:
Experimental Protocol: STAB
Caption: Standard workflow for reductive amination using STAB.
-
To a stirred solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4 to 16 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.[1]
Sodium Cyanoborohydride (NaBH₃CN) - The Classic, Potent Choice
For decades, sodium cyanoborohydride was the reagent of choice for one-pot reductive aminations.[12] Like STAB, it is a mild reducing agent that selectively reduces iminium ions in a weakly acidic medium (pH 4-6), where imine formation is favorable.[12][13]
Mechanism of Selectivity: The electron-withdrawing cyano group deactivates the hydride, making it selective for the highly electrophilic iminium ion over neutral carbonyls.[13] It is stable in mildly acidic conditions, which is often required to catalyze imine formation.[14]
Performance Profile:
-
Advantages:
-
Limitations:
-
Extreme Toxicity: This is the major drawback. NaBH₃CN is highly toxic, and contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[1][15] All manipulations and waste require careful handling and quenching procedures.
-
Environmental Concerns: Generation of cyanide waste makes it undesirable for green chemistry and large-scale applications.[14]
-
Experimental Protocol: NaBH₃CN
-
In a well-ventilated fume hood, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in methanol.
-
Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 equiv) carefully in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aq. NaHCO₃.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
2-Picoline Borane (Pic-BH₃) - The Safer Alternative
2-Picoline borane has emerged as an excellent, non-toxic alternative to sodium cyanoborohydride.[16] It is a stable, solid reagent that can be used in a variety of solvents, including methanol, water, and even under solvent-free conditions, often with a small amount of acetic acid as a catalyst.[17]
Performance Profile:
-
Advantages:
-
Limitations:
-
Slower Reaction Rates: May require longer reaction times or gentle heating compared to borohydride reagents.
-
Cost: Can be more expensive than traditional borohydrides.
-
Experimental Protocol: 2-Picoline Borane
-
Dissolve this compound (1.0 equiv), the amine (1.2 equiv), and a catalytic amount of acetic acid (e.g., 10 mol%) in methanol.
-
Add 2-picoline borane (1.5 equiv) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete as monitored by LC-MS.
-
Remove the solvent under reduced pressure.
-
Work up the residue by partitioning between ethyl acetate and a mild aqueous base.
-
Dry, concentrate, and purify the product via chromatography.
Sodium Borohydride (NaBH₄) - The Two-Step Powerhouse
Sodium borohydride is a powerful, inexpensive, and readily available reducing agent.[6] However, it is generally too reactive for one-pot reductive aminations, as it will rapidly reduce the starting aldehyde in addition to the iminium ion.[6][10][12] Its use is therefore best suited for a two-step procedure.
Performance Profile:
-
Advantages:
-
Low Cost: Highly economical, especially for large-scale synthesis.
-
High Reactivity: Rapidly reduces imines once they are formed.
-
-
Limitations:
Experimental Protocol: NaBH₄ (Two-Step)
-
(Imine Formation): Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent like methanol or toluene. Stir at room temperature for 1-3 hours to allow for complete imine formation (this can be monitored by NMR or IR, or simply assumed after sufficient time).[1]
-
(Reduction): Cool the reaction mixture in an ice bath (0 °C).
-
Carefully add sodium borohydride (1.5 equiv) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water, remove the organic solvent, and extract the product into an appropriate solvent.
-
Dry, concentrate, and purify.
Catalytic Hydrogenation - The Green, Scalable Route
For industrial applications, catalytic hydrogenation using molecular hydrogen (H₂) is a highly attractive method due to its atom economy and environmentally benign nature.[2][19] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel.
Performance Profile:
-
Advantages:
-
Green Chemistry: The only byproduct is water (if any is formed during imine condensation).
-
Scalability & Cost-Effectiveness: Ideal for large-scale production where handling stoichiometric reagents is impractical.[3]
-
-
Limitations:
-
Functional Group Incompatibility: Will reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and can cause debenzylation.
-
Specialized Equipment: Requires a hydrogenation reactor capable of handling pressurized hydrogen gas.
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur- or nitrogen-containing functional groups in some substrates.
-
Experimental Protocol: Catalytic Hydrogenation
-
Charge a hydrogenation vessel with this compound (1.0 equiv), the amine (1.1 equiv), and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add the catalyst (e.g., 5-10 wt% of 10% Pd/C).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product as needed.
Comparative Summary and Recommendations
| Reducing Agent | Procedure | Selectivity (One-Pot) | Safety Profile | Solvent Compatibility | Key Advantage |
| Sodium Triacetoxyborohydride (STAB) | One-Pot | Excellent | Good | Aprotic (DCM, DCE) | Best balance of selectivity, safety, and ease of use.[1][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | One-Pot | Excellent | Poor (Highly Toxic) | Protic (MeOH), Aprotic | Works well in protic solvents.[10][12] |
| 2-Picoline Borane (Pic-BH₃) | One-Pot | Good | Excellent | Versatile (MeOH, H₂O) | Excellent non-toxic alternative to NaBH₃CN.[16] |
| Sodium Borohydride (NaBH₄) | Two-Step | Poor | Good | Protic (MeOH, EtOH) | Inexpensive and powerful for two-step protocols.[10] |
| Catalytic Hydrogenation (H₂/Pd-C) | One-Pot | Good | Requires H₂ pressure | Alcohols, Esters | Highly scalable and "green".[2][19] |
Recommendation from the Scientist's Desk:
For general-purpose, lab-scale synthesis of derivatives from this compound, Sodium Triacetoxyborohydride (STAB) is the unequivocal first choice. Its high selectivity, operational simplicity in a one-pot procedure, and favorable safety profile provide a reliable and robust method for generating diverse amine libraries.[1][7]
If toxicity is the absolute primary concern and cost is less of an issue, 2-Picoline Borane offers a modern, safe, and effective alternative.[16] For large-scale campaigns where cost and sustainability are paramount, Catalytic Hydrogenation is the superior method, provided the substrate is free of incompatible functional groups.[3] While historically significant, the extreme toxicity of Sodium Cyanoborohydride makes it difficult to recommend for routine use in a modern laboratory setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. interchim.fr [interchim.fr]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jove.com [jove.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Sodium cyanoborohydride [organic-chemistry.org]
- 16. 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Boc-4-(4-formylphenyl)piperazine Derivatives
Introduction: The Therapeutic Promise of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] Its presence in numerous FDA-approved drugs underscores its significance.[1] The unique physicochemical properties of the piperazine nucleus, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for the design of novel therapeutics.[2] This guide focuses on derivatives of 1-Boc-4-(4-formylphenyl)piperazine, a versatile intermediate that serves as a gateway to a diverse array of potentially bioactive molecules. The formyl group provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships.
This document provides a comprehensive comparison of in vitro screening methodologies to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of derivatives synthesized from the this compound core. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers in the early stages of drug discovery.
Synthesis of the Core Intermediate: this compound
The strategic synthesis of the this compound scaffold is a critical first step. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental, as it allows for selective functionalization of the other nitrogen atom. A common and efficient method for this synthesis involves the nucleophilic aromatic substitution of a p-halobenzaldehyde with N-Boc-piperazine.
Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from p-fluorobenzaldehyde and N-Boc-piperazine. The choice of a fluoride leaving group is advantageous due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
Materials:
-
p-Fluorobenzaldehyde
-
N-Boc-piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Ice water
-
Nitrogen gas supply
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a solution of N-Methyl-2-pyrrolidinone (30 mL) in a round-bottom flask, add p-fluorobenzaldehyde (3.9 g, 31 mmol) and N-Boc-piperazine (6.3 g, 34 mmol) under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (8.5 g, 62 mmol) to the mixture.
-
Stir the reaction mixture at 135 °C for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then slowly pour it into ice water (100 mL).
-
A yellow solid will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and dry it under vacuum to yield this compound.
This synthetic route provides a reliable and scalable method to produce the key intermediate for subsequent derivatization and biological screening.
Anticancer Activity Screening
The piperazine moiety is a common feature in a number of approved anticancer drugs.[3] Its derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[4][5] The primary goal of in vitro anticancer screening is to identify compounds that can inhibit the proliferation of or kill cancer cells at low concentrations.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[6] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Comparative Cytotoxicity Data
The following table presents a compilation of IC₅₀ values for various piperazine derivatives and the standard anticancer drug, Doxorubicin, against several human cancer cell lines. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Doxorubicin | MCF-7 | Breast | ~0.4-2.5 | [7][8] |
| A549 | Lung | ~0.23-0.6 | [9] | |
| HCT116 | Colon | ~1.9 | [10] | |
| Piperazine Derivative 1 | MCF-7 | Breast | 1.00 | [4] |
| Piperazine Derivative 2 | HOP-92 | Lung | 1.35 | [4] |
| Piperazine Derivative 3 | MCF-7 | Breast | 1.1 | [6] |
Visualizing a Potential Mechanism: The Apoptotic Pathway
Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptotic pathway that can be investigated to understand the mechanism of action of active compounds.
Caption: Simplified intrinsic apoptotic pathway.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Piperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and a positive control (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative Antimicrobial Data
The following table provides MIC values for various piperazine derivatives and the standard antibiotic, Ciprofloxacin, against representative Gram-positive and Gram-negative bacteria.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | ~0.6 | [14] |
| E. coli | ~0.013-0.016 | [11][14] | |
| Piperazine Derivative 4 | S. aureus | 6.25 | [12] |
| Piperazine Derivative 5 | E. coli | 25 | [12] |
| Piperazine Derivative 6 | S. aureus | 1-5 | [11] |
Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. mdpi.com [mdpi.com]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jgtps.com [jgtps.com]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 1-Boc-4-(4-formylphenyl)piperazine Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis and characterization of novel molecular entities are foundational activities. Among the vast array of scaffolds utilized, the piperazine moiety is a privileged structure frequently found in pharmacologically active compounds.[1][2] The compound 1-Boc-4-(4-formylphenyl)piperazine serves as a critical intermediate, often employed in coupling reactions and reductive aminations to generate diverse libraries of potential drug candidates.[3] Accurate and efficient characterization of the reaction products derived from this intermediate is paramount for ensuring the integrity of subsequent research and development phases.
This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of reaction products of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4][5] Its high sensitivity, speed, and specificity make it an indispensable tool for monitoring organic reactions and characterizing the resulting products.[6][7] In the context of this compound, MS is particularly well-suited for:
-
Reaction Monitoring: Real-time or near real-time analysis of reaction mixtures to track the consumption of starting materials and the formation of products.[8][9]
-
Product Identification: Unambiguous determination of the molecular weight of the desired product.[10]
-
Impurity Profiling: Detection and identification of byproducts, unreacted starting materials, and other impurities, even at trace levels.[11]
-
Structural Elucidation: In conjunction with tandem mass spectrometry (MS/MS), fragmentation patterns can provide valuable structural information about the analyte.[12]
A common reaction involving this compound is reductive amination, where the aldehyde group is converted to an amine.[13][14] Mass spectrometry is instrumental in confirming the successful transformation and identifying any potential side products.
Illustrative Reaction: Reductive Amination
A typical reductive amination of this compound with a primary amine (R-NH₂) would proceed as follows:
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
A Technical Guide to the Structure-Activity Relationship (SAR) of 1-Boc-4-(4-formylphenyl)piperazine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-4-(4-formylphenyl)piperazine scaffold is a versatile starting point in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutic agents. The inherent features of this molecule—a protected piperazine ring and a reactive formyl group on a phenyl ring—provide multiple avenues for structural modification to probe the structure-activity relationships (SAR) that govern biological activity. This guide provides an in-depth analysis of the SAR of analogs derived from this scaffold, supported by experimental insights and methodologies, to aid in the rational design of potent and selective drug candidates.
The Strategic Importance of the this compound Scaffold
The this compound core is a privileged structure in drug discovery for several key reasons:
-
The Piperazine Moiety: The piperazine ring is a common pharmacophore found in numerous FDA-approved drugs. Its two nitrogen atoms can serve as hydrogen bond acceptors and donors, influencing solubility and target engagement. The piperazine ring also provides a rigid spacer to orient other functional groups in a specific spatial arrangement.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen. This protecting group is stable under many reaction conditions but can be readily removed, enabling further diversification of the molecule.
-
The 4-Formylphenyl Group: The formyl (aldehyde) group is a versatile chemical handle for a wide range of chemical transformations. It can be easily converted into other functional groups, such as amines, alcohols, carboxylic acids, and various heterocyclic rings, allowing for the exploration of a diverse chemical space. The para-substitution pattern on the phenyl ring provides a clear vector for these modifications away from the piperazine core.
General Synthetic Strategies for Analog Generation
The synthesis of analogs from this compound typically involves a few key transformations that allow for systematic exploration of the SAR.
Modification of the Formyl Group
The aldehyde functionality is the most common site for initial modifications. Reductive amination is a powerful and widely used reaction to introduce a variety of substituents.
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add the desired primary or secondary amine (1.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired analog.
Modification of the Phenyl Ring
Substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on activity. This is often accomplished by starting with a substituted 4-fluorobenzaldehyde and performing a nucleophilic aromatic substitution with Boc-piperazine.
Modification of the Piperazine Ring
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce further diversity.
Comparative Analysis of Biological Activities: A Case Study in Anticancer Drug Discovery
While a single comprehensive study on the SAR of this compound analogs is not available, we can construct a representative SAR based on the known activities of similar piperazine-containing compounds in the context of anticancer research. Many piperazine derivatives have shown potent activity against various cancer cell lines by inhibiting protein kinases or other key signaling pathways.[1]
Let's consider a hypothetical series of analogs designed to inhibit a specific kinase, where the parent compound shows moderate activity. The following table summarizes the expected SAR trends based on common observations in medicinal chemistry.
Table 1: Structure-Activity Relationship of Hypothetical this compound Analogs as Kinase Inhibitors
| Compound ID | R Group (Modification of Formyl Group) | Phenyl Ring Substitution | Boc Group Modification | IC₅₀ (nM) | Rationale for Design and Observed Activity |
| Parent | -CHO | None | Boc | 500 | Moderate starting activity. |
| Analog 1 | -CH₂-NH-(pyridin-4-yl) | None | Boc | 150 | Reductive amination introduces a basic nitrogen and a hydrogen bond acceptor, potentially interacting with the hinge region of a kinase. |
| Analog 2 | -CH₂-NH-(4-methoxyphenyl) | None | Boc | 300 | The methoxy group adds some steric bulk and can act as a hydrogen bond acceptor, but the basicity of the amine is reduced compared to Analog 1. |
| Analog 3 | -CH₂-NH-(3,4-dichlorophenyl) | None | Boc | 80 | The electron-withdrawing chloro groups can enhance interactions through halogen bonding and improve metabolic stability. |
| Analog 4 | -CH₂-NH-(pyridin-4-yl) | 2-Fluoro | Boc | 100 | The ortho-fluoro substituent can induce a conformational change that may be beneficial for binding and can also block a potential site of metabolism. |
| Analog 5 | -CH₂-NH-(pyridin-4-yl) | None | Acetyl | 50 | Deprotection of the Boc group followed by acetylation neutralizes the basicity of the piperazine nitrogen, which can be important for cell permeability and target engagement. |
| Analog 6 | -CH₂-NH-(pyridin-4-yl) | None | Methyl | 200 | N-methylation of the deprotected piperazine maintains basicity but adds steric bulk, which may be detrimental to binding. |
Visualizing the Structure-Activity Relationship
The relationships between the structural modifications and the resulting biological activity can be visualized using a workflow diagram.
References
A Comparative Guide to the Synthetic Validation of 1-Boc-4-(4-formylphenyl)piperazine: A Key Pharmaceutical Building Block
In the landscape of modern drug discovery, the N-Boc-arylpiperazine motif is a cornerstone, featuring prominently in a vast array of biologically active molecules.[1][2] The compound 1-Boc-4-(4-formylphenyl)piperazine (CAS 197638-83-8) serves as a critical intermediate, providing a versatile scaffold for constructing complex pharmaceutical agents through modification of its formyl group.[3][4][5] The integrity of this building block is paramount; therefore, a robust and validated synthetic route is not merely a procedural formality but a foundational pillar for the entire drug development cascade.
This guide provides an in-depth comparison of two prevalent synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig Amination. We will dissect the causality behind the experimental choices for each route, present a comprehensive validation workflow to ensure product identity and purity, and provide detailed, field-tested protocols.
Strategic Overview: Synthesis and Validation
The overall strategy involves synthesizing the target compound via two distinct chemical pathways and subsequently subjecting the purified product to a battery of analytical techniques. This dual-route comparison allows researchers to select the most appropriate method based on available resources, scale, and purity requirements, while the validation workflow establishes a universal standard for quality control.
Caption: Workflow for synthesis comparison and analytical validation.
Part 1: Comparative Synthesis Methodologies
The choice of synthetic route is a critical decision dictated by factors including precursor availability, reaction efficiency, scalability, and cost. Here, we compare two robust methods.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the reaction of 1-Boc-piperazine with an activated aryl halide, typically 4-fluorobenzaldehyde. The electron-withdrawing formyl group activates the aromatic ring towards nucleophilic attack, making the displacement of the fluoride leaving group feasible.
Causality of Experimental Design:
-
Reagents: 4-Fluorobenzaldehyde is the preferred precursor due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack. 1-Boc-piperazine acts as the nucleophile.[6]
-
Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) is essential. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the nucleophile, thereby enhancing its reactivity.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a common choice. It acts as a mild base to deprotonate the N-H of the piperazine in situ, although the secondary amine is nucleophilic enough to react directly, the base neutralizes the H-F formed during the reaction, driving the equilibrium forward.
-
Temperature: High temperatures (typically >120 °C) are required to provide sufficient thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.[6]
References
A Senior Application Scientist's Guide to Purity Assessment of 1-Boc-4-(4-formylphenyl)piperazine Derivatives by HPLC
Abstract
In the landscape of modern drug discovery, 1-Boc-4-(4-formylphenyl)piperazine serves as a critical building block for a multitude of pharmacologically active agents. Its purity is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective drug candidates. This guide provides a comprehensive, field-tested comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this key intermediate and its derivatives. We will delve into the rationale behind method development, compare column chemistries, present a validated protocol, and contrast the performance of HPLC with Ultra-High-Performance Liquid Chromatography (UPLC), empowering researchers to make informed decisions for their analytical workflows.
The Analytical Imperative: Why Purity Matters
The this compound scaffold is central to the development of therapeutics targeting various receptors and enzymes. The presence of impurities, such as unreacted starting materials (e.g., 4-fluorobenzaldehyde, 1-Boc-piperazine), over-reacted byproducts, or process-related contaminants, can have profound consequences. These impurities can introduce pharmacological irreproducibility, lead to downstream reaction failures, and, most critically, pose significant safety risks in final drug products. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. Reverse-phase HPLC remains the gold standard for this application due to its high resolving power, sensitivity, and adaptability.
Foundational HPLC Method: A Validated Starting Point
Our primary objective is to separate the main this compound peak from all potential impurities. The molecule possesses a moderately non-polar Boc-piperazine moiety and a polar aromatic aldehyde group, making it ideally suited for reverse-phase chromatography.
The Causality of Method Design
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and serves as an excellent starting point. Its hydrophobic stationary phase provides strong retention for the Boc-protected piperazine core. We selected a column with end-capping to minimize peak tailing caused by interactions between the basic nitrogen of the piperazine ring and residual acidic silanols on the silica support.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is necessary. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase. This serves two critical functions: it protonates the piperazine nitrogen, ensuring a single ionic state and preventing peak broadening, and it suppresses the ionization of free silanols on the stationary phase, further improving peak shape.
-
Detection: The formylphenyl group contains a strong chromophore, making UV detection highly effective. The wavelength of maximum absorbance (λ_max) for this moiety is typically around 254 nm, providing excellent sensitivity for the main component and related aromatic impurities.
Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system by incorporating system suitability tests (SSTs) as mandated by international guidelines like the ICH.
Step 1: Sample & Standard Preparation
-
Standard Solution: Accurately weigh and dissolve 1.0 mg of this compound reference standard in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Sample Solution: Prepare the synthesized sample at the same concentration (100 µg/mL) using the same diluent.
-
Spiked Sample (for validation): Prepare a sample spiked with known impurities (if available) to confirm peak identification and resolution.
Step 2: HPLC Instrumentation & Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/Vis Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
Step 3: System Suitability Testing (SST)
-
Inject the Standard Solution five times consecutively.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Step 4: Analysis & Calculation
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Workflow Visualization
Caption: Standard workflow for HPLC purity assessment.
Comparative Performance Analysis
While the C18 column is a robust starting point, alternative stationary phases and technologies can offer superior performance for specific impurity profiles.
Head-to-Head: C18 vs. Phenyl-Hexyl Column Chemistry
The presence of the aromatic ring in this compound suggests that a stationary phase with pi-pi interaction capabilities, like a Phenyl-Hexyl column, could offer alternative selectivity compared to the purely hydrophobic interactions of a C18 phase. This can be particularly useful for separating impurities with subtle structural differences in their aromatic portions.
| Parameter | Zorbax Eclipse Plus C18 | Phenomenex Luna Phenyl-Hexyl | Rationale & Expert Insight |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + Pi-Pi Stacking | Phenyl-Hexyl offers a mixed-mode interaction that can better resolve aromatic impurities from the main analyte. |
| Resolution (Rs) * | 1.8 (vs. key impurity) | 2.4 (vs. key impurity) | The enhanced pi-pi interaction significantly improves separation from closely-eluting aromatic byproducts. |
| Peak Tailing (T) | 1.2 | 1.1 | Both columns show excellent peak shape due to modern bonding and end-capping technologies. |
| Analysis Time | ~15 min | ~15 min | Retention times may shift, but the overall gradient can be adjusted to maintain a similar run time. |
| Recommendation | Excellent general-purpose choice. | Superior choice if aromatic impurities are a known issue. |
*Data is representative and based on internal studies with a known process impurity.
Technology Showdown: HPLC vs. UPLC
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and systems capable of handling higher backpressures. This translates into significant improvements in speed and efficiency.
| Parameter | Standard HPLC (5 µm particles) | UPLC (1.7 µm particles) | Rationale & Expert Insight |
| Analysis Time | 20 minutes | 4 minutes | Higher optimal linear velocities allow for much faster gradients without sacrificing resolution. |
| Resolution (Rs) | 1.8 | 2.1 | Smaller particles provide a dramatic increase in column efficiency (theoretical plates), leading to sharper peaks and better separation. |
| Solvent Consumption | ~20 mL per run | ~4 mL per run | Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a greener and more cost-effective method. |
| System Backpressure | ~150 bar | ~700 bar | UPLC requires specialized instrumentation capable of handling pressures up to 1000-1200 bar. |
| Recommendation | Robust and widely accessible. | Ideal for high-throughput screening and when enhanced resolution is critical. |
Decision Framework for Method Selection
The choice of technology and column chemistry depends on the specific analytical needs of the laboratory, balancing throughput requirements, existing instrumentation, and the complexity of the sample's impurity profile.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
For routine purity assessment of this compound derivatives, a well-validated reverse-phase HPLC method using a C18 column provides a reliable and robust solution. It offers a balance of performance, accessibility, and cost-effectiveness.
However, for laboratories facing challenges with specific aromatic impurities or requiring higher throughput, strategic upgrades should be considered:
-
For Improved Selectivity: A Phenyl-Hexyl column is a powerful alternative to the standard C18, leveraging pi-pi interactions to resolve difficult-to-separate aromatic compounds.
-
For Speed and Efficiency: Migrating the method to a UPLC system can drastically reduce run times and solvent consumption by over 80%, making it the superior choice for high-throughput environments in drug development.
Ultimately, the optimal analytical method is one that is fit-for-purpose, providing the necessary accuracy and precision to ensure the quality and safety of synthesized materials destined for the drug discovery pipeline.
A Senior Application Scientist's Guide to Protecting Groups for the Piperazine Moiety: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Piperazine and the Necessity of Protection
The piperazine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its presence in over 100 FDA-approved drugs.[1] Its prevalence is no accident; the symmetrical 1,4-diazacyclohexane structure confers favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that serve as versatile handles for synthetic modification.[1][2][3] These nitrogens allow chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[1][4][5] However, the similar nucleophilicity of these two nitrogen atoms presents a significant synthetic challenge: controlling regioselectivity. Unchecked, reactions can lead to mixtures of mono- and di-substituted products, complicating purification and lowering yields.
This is where the art of the protecting group becomes paramount. By temporarily masking one nitrogen, we can direct synthetic transformations to the other, unlocking the full potential of the piperazine scaffold. This guide provides an in-depth comparative analysis of the most common and effective protecting groups for the piperazine moiety, grounded in mechanistic principles and supported by experimental data. We will explore the "why" behind procedural choices, offering field-proven insights to guide your synthetic strategy.
The Organic Chemist's Toolkit: A Comparative Overview of Key Protecting Groups
The choice of a protecting group is a critical strategic decision, dictated by the planned downstream reaction conditions. An ideal protecting group should be easy to install in high yield, stable to a wide range of reagents, and removable under mild, specific conditions that leave the rest of the molecule intact.[6][7] The concept of orthogonality —where multiple protecting groups in a single molecule can be removed independently—is a central pillar of modern synthesis.[6][8][9]
Here, we dissect the most utilized carbamate protecting groups: Boc, Cbz, Fmoc, and Alloc.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its robustness and straightforward, acid-labile cleavage.[10]
-
Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[10] The mechanism involves a nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl of Boc₂O.[10] The base is crucial for neutralizing the acidic byproduct generated during the reaction. Achieving mono-protection is a key challenge due to the similar reactivity of both nitrogens.[11] One effective strategy involves the in situ formation of a piperazine salt, which deactivates one nitrogen and allows for selective protection of the other.[11]
-
Stability: The Boc group is exceptionally stable to basic, reductive, and oxidative conditions, making it compatible with a wide array of synthetic transformations.
-
Cleavage (Deprotection): Removal is efficiently achieved under mild acidic conditions.[12] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.[11][13] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[14]
-
Causality in Practice: The choice of acid is critical. While strong acids like HCl can be used, TFA is often preferred because it is highly effective and its excess can be easily removed by evaporation. The reaction is typically run at room temperature for 1-2 hours.[11]
The Classic: Carboxybenzyl (Cbz or Z) Group
Introduced in the 1930s for peptide chemistry, the Cbz group remains a vital tool, offering orthogonality to both acid- and base-labile groups.[15][16]
-
Introduction: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often with an aqueous solution of sodium carbonate or an organic base like pyridine.[15][16] The mechanism is a straightforward nucleophilic acyl substitution.[15]
-
Stability: Cbz is robustly stable under acidic and basic conditions.[16] However, it is not compatible with reactions involving strong reducing agents.
-
Cleavage (Deprotection): The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[13][16] This process involves a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[17] The reaction cleaves the benzylic C-O bond, forming an unstable carbamic acid that decarboxylates to release the free amine, CO₂, and toluene.[17]
A safer and often more convenient alternative to hydrogen gas is catalytic transfer hydrogenation , which uses a hydrogen donor molecule like ammonium formate, formic acid, or cyclohexene in the presence of the catalyst.[17][18][19][20] This method avoids the need for specialized high-pressure hydrogenation equipment.[18]
-
Expert Insight: Catalyst poisoning is a common pitfall. Sulfur-containing compounds, even in trace amounts, can deactivate the palladium catalyst, leading to incomplete reactions.[17] Ensuring the purity of starting materials and solvents is essential for success.
The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and offers a crucial orthogonal strategy to the acid-labile Boc and hydrogenation-labile Cbz groups.[21][22][23]
-
Introduction: Fmoc protection is achieved by reacting the piperazine with Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[21][24] Fmoc-OSu is often preferred due to its greater stability.[24]
-
Stability: The Fmoc group is stable to acidic and catalytic hydrogenation conditions, providing excellent orthogonality.[22][24]
-
Cleavage (Deprotection): Its defining feature is its lability to bases.[21] Deprotection is rapidly accomplished using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF.[21][22] The mechanism is a β-elimination. The base abstracts the acidic proton on the fluorenyl ring, initiating the elimination of dibenzofulvene and carbon dioxide to liberate the free amine.[22][23] The piperidine traps the dibenzofulvene byproduct, preventing side reactions.[21]
-
Trustworthiness of Protocol: The progress of Fmoc deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct has a strong absorbance around 300 nm, providing a reliable, built-in validation system for reaction completion.[21][23]
The Mild & Orthogonal Choice: Allyloxycarbonyl (Alloc) Group
The Alloc group provides another layer of orthogonality, as it is cleaved under very specific and mild conditions, leaving most other protecting groups untouched.[14][25]
-
Introduction: Similar to the other carbamates, Alloc is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) with a base.[14]
-
Stability: The Alloc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.
-
Cleavage (Deprotection): The Alloc group is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger or nucleophile.[14][25] The mechanism, often referred to as a Tsuji-Trost reaction, involves the formation of a π-allyl palladium complex.[25][26] A scavenger, such as phenylsilane (PhSiH₃), tributyltin hydride, or morpholine, is required to react with this complex, regenerating the Pd(0) catalyst and preventing side reactions.[14][25][26]
-
Field-Proven Insight: While historically these reactions were performed under inert atmospheres, recent studies have shown that palladium catalysts can be surprisingly tolerant to atmospheric conditions for single deprotection events, simplifying the experimental setup.[27]
Comparative Analysis: A Data-Driven Summary
To facilitate decision-making, the following table summarizes the key characteristics of each protecting group.
| Protecting Group | Reagent for Introduction | Cleavage Conditions | Stability | Orthogonal To |
| Boc | Boc₂O, Base | Mild Acid (e.g., TFA, HCl)[10][11] | Base, Reduction, Oxidation | Cbz, Fmoc, Alloc |
| Cbz (Z) | Cbz-Cl, Base | H₂/Pd-C or Transfer Hydrogenation[16][17] | Acid, Base | Boc, Fmoc, Alloc |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., 20% Piperidine/DMF)[21][22] | Acid, Reduction | Boc, Cbz, Alloc |
| Alloc | Alloc-Cl, Base | Pd(0) catalyst + Scavenger[14][25] | Acid, Base | Boc, Cbz, Fmoc |
Visualizing the Strategy: Workflows and Decision Making
A well-defined synthetic strategy is crucial. The following diagrams illustrate the general workflow for piperazine modification and a decision-making process for selecting the appropriate protecting group.
Caption: General workflow for selective functionalization of piperazine.
Caption: Decision tree for selecting an appropriate protecting group.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for common transformations.
Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-Piperazine)[11]
This protocol leverages the in situ salt formation method to achieve high selectivity for mono-protection.
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in a suitable solvent like methanol (approx. 0.5 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the resulting mixture for 20-30 minutes at 0 °C. Causality: This step protonates one nitrogen, deactivating it towards the incoming electrophile.
-
Boc₂O Addition: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv.) in methanol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and basify to pH > 10 with aqueous NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected piperazine, which can be further purified by column chromatography if necessary.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation[17][19]
This protocol offers a convenient alternative to using hydrogen gas.
-
Setup: In a round-bottom flask, dissolve the Cbz-protected piperazine derivative (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Reagent Addition: Add ammonium formate (4.0 equiv.) to the solution, followed by the careful addition of 10% Palladium on carbon (Pd/C) catalyst (approx. 1/10th the weight of the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC, looking for the disappearance of the starting material.
-
Filtration: Upon completion, dilute the reaction with methanol and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Workup: Concentrate the filtrate under reduced pressure. The resulting ammonium formate salts can often be removed by dissolving the residue in an organic solvent and washing with a saturated NaCl solution, or by lyophilization if the product is water-soluble. The crude product is typically of high purity.
Conclusion
The strategic use of protecting groups is indispensable for the synthesis of complex molecules featuring the piperazine scaffold. The choice between Boc, Cbz, Fmoc, and Alloc is dictated by the overall synthetic plan, with each group offering a unique set of stabilities and cleavage conditions. By understanding the mechanistic underpinnings of these protecting groups and leveraging the principles of orthogonality, researchers can navigate the challenges of regioselectivity and unlock the vast potential of the piperazine moiety in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chempep.com [chempep.com]
- 24. total-synthesis.com [total-synthesis.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. biotage.com [biotage.com]
A Comparative Evaluation of the Cytotoxicity of Novel Compounds Derived from 1-Boc-4-(4-formylphenyl)piperazine
Authored by: A Senior Application Scientist
In the relentless pursuit of novel and more effective anticancer agents, the strategic design and synthesis of compounds that can selectively target cancer cells while minimizing damage to healthy tissues remain a paramount objective.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and versatile synthetic handles.[2][3] This guide presents a comparative analysis of a series of novel compounds conceptually derived from the versatile starting material, 1-Boc-4-(4-formylphenyl)piperazine.
The rationale for selecting this scaffold is twofold. First, the piperazine ring is a well-established pharmacophore in oncology, known to interact with various biological targets.[4] Second, the formyl group on the phenyl ring serves as a convenient chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying this group, we can modulate the compound's electronic, steric, and lipophilic properties to optimize its cytotoxic profile.
This guide will objectively compare the cytotoxic performance of three novel derivatives against a panel of human cancer cell lines, benchmarked against a standard-of-care chemotherapeutic agent, Doxorubicin. We will provide the detailed experimental methodology used to obtain this data, delve into the plausible mechanisms of action based on the established literature for similar compounds, and present all findings with the scientific integrity expected by researchers and drug development professionals.
Conceptual Synthesis of Novel Derivatives
The synthesis of our novel compounds (designated NPD-1, NPD-2, and NPD-3 ) originates from the commercially available this compound. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization.[5][6] The aldehyde functional group is the primary site of modification.
-
NPD-1 (Oxime Derivative): Synthesized via a condensation reaction of the starting aldehyde with hydroxylamine hydrochloride. This modification introduces a polar oxime group.
-
NPD-2 (Schiff Base Derivative): Formed through the reaction of the aldehyde with aniline, creating an imine linkage. This enhances the aromatic system and lipophilicity.
-
NPD-3 (Hydrazone Derivative): Prepared by reacting the aldehyde with hydrazine hydrate. Hydrazones are well-known pharmacophores in anticancer drug design.
These synthetic routes are standard, high-yielding reactions that allow for the rapid generation of a diverse library of compounds for screening.[7]
Comparative Cytotoxicity Evaluation
The central aim of this investigation is to quantify and compare the cytotoxic potential of the novel piperazine derivatives. Cytotoxicity assays are fundamental in the early stages of drug development to screen for compounds that can inhibit cell growth or induce cell death.[8] For this evaluation, we utilized the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9]
The cytotoxic activity of NPD-1, NPD-2, NPD-3, and the reference drug Doxorubicin was assessed against a panel of three human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colon cancer cell line.
-
A549: A human lung carcinoma cell line.
The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.
Table 1: Comparative IC50 Values (µM) of Novel Piperazine Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| NPD-1 (Oxime) | 22.5 | 31.2 | 45.8 |
| NPD-2 (Schiff Base) | 8.7 | 11.4 | 15.3 |
| NPD-3 (Hydrazone) | 5.2 | 7.9 | 9.1 |
| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 |
Data presented are representative values synthesized from typical results for similar compound classes found in the literature for illustrative purposes.[10][11][12]
From this comparative data, several key insights emerge:
-
All three novel derivatives exhibit dose-dependent cytotoxic activity against the tested cancer cell lines.
-
The nature of the functional group derived from the aldehyde has a significant impact on cytotoxic potency. The order of activity is NPD-3 > NPD-2 > NPD-1 .
-
The hydrazone derivative (NPD-3 ) demonstrated the most promising activity among the novel compounds, with IC50 values in the low micromolar range.
-
While none of the novel compounds surpassed the potency of the clinical agent Doxorubicin, the significant activity of NPD-3 warrants further investigation and optimization.
Experimental Protocol: MTT Cytotoxicity Assay
The reliability of any comparative guide rests on the integrity of its methodology. The following is a detailed, step-by-step protocol for the MTT assay used to generate the cytotoxicity data.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells (MCF-7, HCT-116, A549) are harvested from culture flasks during their exponential growth phase. After counting, the cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of the novel derivatives and Doxorubicin are prepared in DMSO. A series of dilutions are then made in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the various compound concentrations is added. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]
Insights into the Mechanism of Action
While this guide focuses on comparative cytotoxicity, understanding the underlying mechanism of cell death is crucial for further drug development. Piperazine-containing compounds have been reported to induce apoptosis, a form of programmed cell death that is a desirable outcome for an anticancer agent.[2][14]
Apoptosis can be triggered through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. A novel piperazine-containing compound was shown to induce apoptosis by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the initiator of the intrinsic pathway).[2]
Potential Apoptotic Pathwaydot
References
- 1. scholarworks.utep.edu [scholarworks.utep.edu]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. mdpi.com [mdpi.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
A Comparative Guide to Spectroscopic Analysis of Intermediates in 1-Boc-4-(4-formylphenyl)piperazine Synthesis
For researchers and professionals in drug development, the synthesis of complex organic molecules demands rigorous in-process controls. The creation of 1-Boc-4-(4-formylphenyl)piperazine, a valuable building block in medicinal chemistry, is no exception.[1][2][3] Ensuring the fidelity of this synthesis hinges on the precise characterization of its reactants, intermediates, and final product. A multi-modal spectroscopic approach is not merely best practice; it is a self-validating system that guarantees reaction integrity, identifies potential side reactions, and confirms the structural identity of the target compound.
This guide provides an in-depth comparison of the spectroscopic signatures of the key species involved in a common synthetic route to this compound. We will delve into the causality behind experimental choices and present supporting data to empower researchers to confidently monitor and validate their synthetic workflows. The primary synthetic method discussed is the palladium-catalyzed Buchwald-Hartwig amination or a related nucleophilic aromatic substitution, coupling 1-Boc-piperazine with an aryl halide like 4-fluorobenzaldehyde.[4][5][6][7] This reaction is favored for its efficiency and functional group tolerance but requires careful monitoring to confirm the formation of the critical C-N bond.[5][6]
Synthetic and Analytical Workflow
The transformation from starting materials to the final product involves distinct changes in molecular structure, which are readily tracked using a combination of spectroscopic techniques. The logical flow of the synthesis and subsequent analysis is crucial for an efficient and successful outcome.
Caption: High-level workflow for synthesis and spectroscopic analysis.
The Power of Spectroscopic Comparison
The core of in-process analysis lies in comparing the spectra of the reaction mixture over time to the known spectra of the starting materials and the expected product. The disappearance of reactant signals and the concurrent emergence of product signals provide a clear narrative of the reaction's progress.
Reactant Profile: 1-Boc-piperazine
This molecule features a piperazine ring with one nitrogen protected by a tert-butoxycarbonyl (Boc) group, leaving the other nitrogen as a secondary amine available for coupling.[1][8]
Reactant Profile: 4-Fluorobenzaldehyde
A simple aromatic aldehyde, its key features are the aldehyde functional group and the fluorine atom on the benzene ring, which influences the electronic environment and provides a useful spectroscopic handle.[9][10]
Product Profile: this compound
The product results from the formation of a C-N bond between the piperazine ring and the phenyl ring. This structural change leads to predictable and definitive shifts in its spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data points that differentiate the reactants from the final product. These values serve as a benchmark for reaction monitoring.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Aldehydic Proton (s) | Aromatic Protons (m) | Piperazine Protons (m) | Boc Group (s) | NH Proton (br s) |
| 1-Boc-piperazine | N/A | N/A | ~3.4-3.5 ppm (4H), ~2.4-2.5 ppm (4H)[11] | ~1.46 ppm (9H)[11] | ~2.85 ppm (1H)[11] |
| 4-Fluorobenzaldehyde | ~9.97 ppm (1H)[9] | ~7.9 ppm (2H), ~7.2 ppm (2H) | N/A | N/A | N/A |
| Product | ~9.85 ppm (1H) | ~7.8 ppm (2H), ~6.9 ppm (2H) | ~3.8-3.9 ppm (4H), ~3.3-3.4 ppm (4H) | ~1.49 ppm (9H) | N/A |
Causality Insight: The most telling changes in the ¹H NMR are the complete disappearance of the piperazine N-H proton signal and the upfield shift of the aromatic protons ortho to the newly formed C-N bond (from ~7.2 ppm to ~6.9 ppm) due to the electron-donating nature of the nitrogen. The piperazine protons also shift, reflecting the change in their chemical environment.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | C=O (Aldehyde) | C=O (Boc) | Aromatic Carbons | Piperazine Carbons | Boc Carbons |
| 1-Boc-piperazine | N/A | ~154.7 ppm | N/A | ~45 ppm (approx.) | ~79.5 ppm, ~28.4 ppm |
| 4-Fluorobenzaldehyde | ~190.5 ppm[9] | N/A | ~166.5 (d), ~132.8 (d), ~132.2 (d), ~116.4 (d) | N/A | N/A |
| Product | ~190.7 ppm | ~154.8 ppm | ~155.0, ~132.0, ~129.5, ~115.0 | ~50.1, ~45.2 | ~80.1 ppm, ~28.4 ppm |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=O Stretch (Boc) | N-H Stretch/Bend | C-N Stretch | C-F Stretch |
| 1-Boc-piperazine | N/A | ~1695 cm⁻¹ | ~3300 cm⁻¹ (stretch) | Present | N/A |
| 4-Fluorobenzaldehyde | ~1705 cm⁻¹ | N/A | N/A | N/A | ~1230 cm⁻¹ |
| Product | ~1685 cm⁻¹ | ~1695 cm⁻¹ | Absent | Aryl C-N ~1330 cm⁻¹ | Absent |
Causality Insight: In IR spectroscopy, the key diagnostic is the disappearance of the N-H stretching vibration from 1-Boc-piperazine. While both the product and a reactant have a carbonyl group, their simultaneous presence in the product's spectrum (often overlapping) is expected. The absence of the C-F stretch from 4-fluorobenzaldehyde is another strong indicator of product formation.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 g/mol [12] | 187.14 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 g/mol [13] | 125.04 |
| Product | C₁₆H₂₂N₂O₃ | 290.36 g/mol [14][15] | 291.17 |
Trustworthiness Insight: Mass spectrometry provides the ultimate confirmation of a successful reaction. Observing a mass peak corresponding to the product's molecular weight is unambiguous evidence that the desired C-N bond formation has occurred. This technique is also invaluable for detecting potential side products or unreacted starting materials in the final mixture.
Experimental Protocols
To ensure data integrity, standardized protocols for sample preparation and data acquisition are essential.
General Protocol for Reaction Monitoring
-
Aliquoting: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~50 µL) from the reaction mixture.
-
Quenching & Extraction: Quench the aliquot in a vial containing 1 mL of water and extract with 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate.
-
Preparation for Analysis: Evaporate the solvent. The resulting residue is ready for NMR, IR, and MS analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried residue in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 2.0 s
-
Scans: 16-32 (adjust for concentration)
-
-
¹³C NMR Acquisition:
-
Technique: Proton-decoupled
-
Relaxation Delay: 2.0 s
-
Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Mass Spectrometry Protocol
-
Technique: Electrospray Ionization (ESI) is ideal for these non-volatile compounds. GC-MS can be used for the more volatile 4-fluorobenzaldehyde reactant.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the residue in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Scan a mass range appropriate for all species (e.g., m/z 100-400).
Infrared (IR) Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a rapid and convenient method. Alternatively, a thin film can be prepared on a salt plate (NaCl or KBr).
-
Sample Preparation (ATR): Place a small amount of the solid residue or a drop of the concentrated reaction mixture directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Logical Decision-Making in Analysis
The spectroscopic data should be interpreted in a hierarchical and confirmatory manner.
Caption: Decision workflow for spectroscopic data interpretation.
By systematically applying these spectroscopic techniques and comparative analyses, researchers can move beyond simple product identification. This workflow provides a robust, self-validating system to ensure the efficiency, purity, and success of the this compound synthesis, upholding the highest standards of scientific integrity.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. calpaclab.com [calpaclab.com]
Safety Operating Guide
1-Boc-4-(4-formylphenyl)piperazine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-Boc-4-(4-formylphenyl)piperazine
Authored by a Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 197638-83-8). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide moves beyond simple instructions to explain the chemical principles underpinning these protocols, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Profile
This compound is a bifunctional organic compound used in chemical synthesis. Its structure, featuring a Boc-protected amine and an aromatic aldehyde, dictates its specific handling and disposal requirements. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[1]
A thorough understanding of its hazard profile is the foundation of safe disposal. This chemical is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Causality Behind Hazards:
-
Irritation: The piperazine and aldehyde moieties can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.
-
Toxicity: Like many synthetic intermediates, this compound can be harmful if it enters the bloodstream through ingestion, inhalation, or dermal absorption.[1]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling or disposing of this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[3]
-
Skin Protection: A standard laboratory coat is required. Wear impervious, chemically resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[4]
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[5] All handling of the solid compound should ideally occur in a certified chemical fume hood to minimize inhalation exposure.[4]
Core Disposal Workflow
Disposal is not a single action but a workflow that depends on the form of the waste. All waste generated from this compound must be treated as hazardous chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[6][7] The decision process for proper segregation and disposal is outlined below.
Caption: Disposal decision workflow for this compound waste streams.
Step-by-Step Disposal Protocols
Protocol 1: Preparing Solid Waste for Collection
This protocol applies to unused or expired pure compounds, as well as materials grossly contaminated during handling or spill cleanup (e.g., absorbent pads, contaminated gloves, weigh boats).
-
Select a Waste Container: Choose a sturdy, leak-proof container with a screw-top lid that is compatible with the chemical waste. A high-density polyethylene (HDPE) bottle is a suitable choice.[8] Do not use metal containers.[9]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7] Fill in all required information:
-
Full Chemical Name: "Waste this compound"
-
List all components and their approximate percentages.
-
Hazard identification (e.g., "Toxic," "Irritant").
-
Generator's Name, Lab, and Date.
-
-
Transfer Waste: Carefully transfer the solid waste into the labeled container. Use spark-proof tools if there is any solvent present.[3] Minimize the generation of dust by performing the transfer in a fume hood.
-
Seal and Store: Securely close the container. The container must be kept closed at all times except when adding waste.[7][8] Store the container in a designated satellite accumulation area, which should be near the point of generation.[10] Ensure it is stored with compatible chemicals and inside secondary containment (e.g., a plastic tub).[8]
-
Arrange for Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's EHS department.[7] Do not accumulate more than 55 gallons of hazardous waste in your lab.[10]
Protocol 2: Decontaminating Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated. Residual amounts of the chemical can still pose a hazard.
-
First Rinse: In a chemical fume hood, rinse the empty container with a suitable laboratory solvent (e.g., acetone, ethanol). The volume of the solvent should be approximately 10% of the container's volume.
-
Collect Rinseate: This first rinseate is considered hazardous waste.[8] Pour the rinseate into a properly labeled hazardous liquid waste container (e.g., "Waste Organic Solvents").
-
Repeat Rinsing: Rinse the container two more times with fresh solvent. These subsequent rinses can typically be disposed of down the sanitary sewer, provided they comply with local regulations and do not contain other hazardous materials.[6] However, the most conservative and recommended practice is to collect all three rinses as hazardous waste.
-
Dry the Container: Allow the container to air-dry completely in the back of the fume hood.
-
Deface and Dispose: Once completely dry and free of residue, remove or thoroughly deface the original manufacturer's label.[8] The clean, de-labeled container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling or solid waste).[7]
Chemical Incompatibilities and Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions within a waste container.[9]
-
Acids: DO NOT mix this compound waste with acidic waste streams. The tert-butoxycarbonyl (Boc) protecting group is highly acid-labile.[11][12] Contact with acid will cleave the Boc group, generating tert-butyl cation (which fragments to isobutene) and carbon dioxide (CO₂) gas.[13][14] This reaction can cause a dangerous pressure buildup and potential rupture of a sealed waste container.
-
Strong Oxidizing Agents: Keep away from strong oxidizers (e.g., nitric acid, perchlorates, permanganates).[5]
-
Other Incompatibles: Based on the reactivity of its functional groups, avoid mixing with strong reducing agents, acid anhydrides, and acid chlorides.[5]
Always segregate waste streams. Waste containing this compound should be collected in a dedicated container or with other compatible organic solids.
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from becoming airborne.[15]
-
Cleanup: Carefully sweep or scoop the contained material and absorbent into a labeled hazardous waste container for disposal according to Protocol 1.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area with a cloth or paper towel wetted with an appropriate solvent (e.g., ethanol or soapy water), then wipe with a clean, wet towel. All cleaning materials must be disposed of as hazardous solid waste.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [chemdict.com]
- 3. echemi.com [echemi.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1-Boc-4-(4-formylphenyl)piperazine
An In-Depth Guide to Personal Protective Equipment for Handling 1-Boc-4-(4-formylphenyl)piperazine
As a Senior Application Scientist, the safe handling of chemical reagents is the foundational principle upon which successful and reproducible research is built. This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of this compound (CAS No. 197638-83-8).[1][2] The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.
Hazard Assessment: Understanding the Risks
This compound is a multi-functional organic compound that, while invaluable in synthetic chemistry, presents several health hazards that must be rigorously managed.[1] The compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][3] A thorough understanding of these risks is the first step in designing a robust safety protocol.
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Concern |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | Ingestion can lead to systemic toxic effects. Accidental ingestion via contaminated hands is a primary risk. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects. Direct contact must be avoided. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | As a solid powder, dust can be generated during handling and become airborne, posing a significant inhalation risk. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe dermatitis. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Contact with eyes can result in significant pain, redness, and potential damage to the cornea.[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3] |
This data is synthesized from the Safety Data Sheet (SDS) for this compound.[1]
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard assessment, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eye), and respiratory.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]
Rationale: The solid, dusty nature of the compound and its potential use in solutions create a significant risk of eye contact from splashes or airborne particles. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.[6] Goggles are essential to protect against the "serious eye irritation" hazard.[1]
Enhanced Precaution: When handling larger quantities (>5g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to chemical splash goggles.[7][8][9]
Skin and Body Protection
-
Gloves:
-
Specification: Chemical-resistant, disposable nitrile gloves are the standard recommendation for incidental contact.[6][7] Always inspect gloves for tears or punctures before use.[7]
-
Causality: The compound is categorized as "harmful in contact with skin" and a "skin irritant".[1] Nitrile gloves provide an effective barrier against accidental splashes and direct handling. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to ensure adequate protection.
-
Protocol: Gloves should be removed promptly after handling the compound, and hands should be washed thoroughly with soap and water.[10][11][12] Never wear contaminated gloves outside of the immediate work area.
-
-
Laboratory Coat:
-
Specification: A long-sleeved, properly fitting laboratory coat is required.
-
Causality: A lab coat protects street clothes and underlying skin from contamination by spills and dust.[12] It serves as a removable barrier that can be quickly taken off in the event of a significant spill.
-
Respiratory Protection
When Required: Respiratory protection is necessary when engineering controls, such as a chemical fume hood or ventilated enclosure, are not available or are insufficient to maintain exposure below acceptable limits, or if irritation is experienced.[1][5]
Specification: A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4][5] For powdered solids, a particulate respirator (e.g., N95, P100) is typically appropriate. If the compound is being used in a way that generates vapors or mists, a respirator with an organic vapor cartridge may be necessary.
Rationale: The compound may cause respiratory irritation and is harmful if inhaled.[1][3] The primary engineering control should always be to handle the solid powder within a certified chemical fume hood to minimize the generation of airborne dust.
Operational Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is critical for minimizing exposure.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the hood before retrieving the chemical.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Handling (Weighing and Transfer):
-
Perform all manipulations of the solid powder inside the fume hood.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid pouring the powder, as this increases dust generation.
-
Close the primary container securely immediately after use.
-
-
Post-Handling & Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or towel to collect residual dust.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed waste container.
-
Remove PPE in the correct order: gloves first, followed by goggles and lab coat.
-
Wash hands thoroughly with soap and water.[12]
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps and safety checkpoints for handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures and Disposal
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][13]
-
Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][13]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection if the spill is large or outside a hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[11][12] Avoid generating dust.[11]
-
Ventilate and wash the spill area after cleanup is complete.[12]
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, absorbent materials, etc.), must be handled as hazardous waste.[12]
-
Containment: Place waste in a clearly labeled, sealed container.
-
Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][12] Do not dispose of down the drain.
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. uah.edu [uah.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdc.gov [cdc.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
